Product packaging for Menazon(Cat. No.:CAS No. 78-57-9)

Menazon

Cat. No.: B1195053
CAS No.: 78-57-9
M. Wt: 281.3 g/mol
InChI Key: SUYHYHLFUHHVJQ-UHFFFAOYSA-N
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Description

Menazon is a member of triazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N5O2PS2 B1195053 Menazon CAS No. 78-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C6H12N5O2PS2/c1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11)
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InChI Key

SUYHYHLFUHHVJQ-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)SCC1=NC(=NC(=N1)N)N
Source PubChem
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Molecular Formula

C6H12N5O2PS2
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DSSTOX Substance ID

DTXSID9042120
Record name Menazon
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Molecular Weight

281.3 g/mol
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Physical Description

Off-white solid; [Hawley] Colorless solid; [HSDB]
Record name Menazon
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Solubility

LOW SOLUBILITY IN WATER & ORG SOLVENTS, GENERALLY SOL TO ABOUT 10-20% IN HYDROXYLIC SOLVENTS, AT ROOM TEMP: 200 G/KG 2-ETHOXYETHANOL, 250 G/KG 2-METHOXYETHANOL, 150 G/KG TETRAHYDROFURFURYL ALCOHOL, 100 G/KG ETHYLENE GLYCOL, In water, 240 mg/l at 20 °C
Record name MENAZON
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Vapor Pressure

0.00000097 [mmHg], 9.75X10-7 mm Hg at 25 °C
Record name Menazon
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Color/Form

COLORLESS CRYSTALS

CAS No.

78-57-9
Record name Menazon
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Record name Menazon [ISO]
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Record name MENAZON
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Melting Point

FP: 164-166 °C
Record name MENAZON
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Menazon: A Technical Overview of its Core Properties and Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical examination of Menazon, an organophosphate compound. It details its chemical identity, including its CAS number and a comprehensive list of synonyms. The document further explores its mechanism of action, toxicological data, and established analytical methodologies.

Chemical Identity and Synonyms

This compound, a triazine derivative, is chemically identified as O,O-Dimethyl S-(4,6-diamino-1,3,5-triazin-2-yl)methyl phosphorodithioate. Its unique Chemical Abstracts Service (CAS) registry number is 78-57-9 .[1] Over the years, this compound has been known by a variety of synonyms in scientific literature and commercial products.

Synonym Reference
Azidithion[1]
ENT 25,760[1]
PP175[1]
R 15,175[1]
Saiphos[1]
Saphicol[1]
Saphizon[1][2]
Sayfor[1]
Sayfos[1]
Sayphos[1][2]
Syphos[1]
2,4-Diamino-6-dimethoxyphosphinothionylthiomethyl-s-triazine[1]
O,O-Dimethyl S-(4,6-diamino-s-triazin-2-ylmethyl)phosphorodithioate
Phosphorodithioic acid, S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl ester
S-(4,6-Diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate[1]

Core Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate pesticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system, where it is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by organophosphates like this compound is an irreversible process involving the phosphorylation of a serine hydroxyl group at the active site of the enzyme.[4][5] This inactivation of AChE leads to an accumulation of acetylcholine in the synapse. The excess acetylcholine results in the continuous stimulation of both muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.[5][6] This overstimulation disrupts normal nerve impulse transmission, which is the basis of its insecticidal activity and also its toxicity to non-target organisms.[3][5]

Menazon_MoA cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Irreversible Phosphorylation) ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Normally produces Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Nerve_Impulse Continuous Nerve Impulse Receptors->Nerve_Impulse Leads to Toxicity Toxicity / Insecticidal Action Nerve_Impulse->Toxicity

Mechanism of Action of this compound.

Toxicological Profile

The toxicity of this compound is primarily attributed to its acetylcholinesterase-inhibiting properties. The following table summarizes available quantitative toxicological data.

Organism Test Type Value Reference
Rat (female)Acute Oral LD501950 mg/kg[7]
Harlequin fish (Rasbora heteromorpha)48-hour LC50220 mg/L[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (General Protocol)

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (from a suitable source, e.g., electric eel)

  • This compound (of known concentration)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, ATCI, and DTNB in appropriate solvents and buffers.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition can be determined by comparing the reaction rates in the presence of this compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) can then be calculated.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, AChE, this compound, ATCI) Add_Buffer_DTNB_AChE Add Buffer, DTNB, & AChE Reagents->Add_Buffer_DTNB_AChE Add_this compound Add this compound (various concentrations) Add_Buffer_DTNB_AChE->Add_this compound Pre_Incubate Pre-incubate (e.g., 15 min at 37°C) Add_this compound->Pre_Incubate Add_ATCI Initiate reaction with ATCI Pre_Incubate->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic) Add_ATCI->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Workflow for Acetylcholinesterase Inhibition Assay.
Residue Analysis in Soil (General QuEChERS-based Protocol)

A detailed, validated protocol specifically for this compound in soil is not available in the reviewed literature. However, a general approach for multi-residue analysis of pesticides in soil often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by chromatographic analysis.[8][9]

Principle: The QuEChERS method is a sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.

Materials:

  • Soil sample

  • Acetonitrile

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Dispersive SPE sorbents (e.g., PSA - primary secondary amine, C18)

  • Centrifuge and centrifuge tubes

  • Gas Chromatograph or Liquid Chromatograph coupled with a Mass Spectrometer (GC-MS or LC-MS/MS)

Procedure:

  • Extraction:

    • Weigh a homogenized soil sample into a centrifuge tube.

    • Add acetonitrile and shake vigorously.

    • Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

    • Centrifuge the sample.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing anhydrous magnesium sulfate and appropriate sorbents (e.g., PSA to remove organic acids, C18 for nonpolar interferences).

    • Vortex and then centrifuge.

  • Analysis:

    • The final supernatant is collected and can be directly analyzed by GC-MS or LC-MS/MS for the quantification of this compound.

Residue_Analysis_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Instrumental Analysis Sample Homogenized Soil Sample Add_Solvent Add Acetonitrile Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (MgSO4, PSA, C18) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis Analyze by GC-MS or LC-MS/MS Final_Extract->Analysis

General Workflow for this compound Residue Analysis in Soil.

References

An In-depth Technical Guide on the Mode of Action of Menazon on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Menazon and its Classification

This compound is an organothiophosphate insecticide and acaricide.[1][2] As an organophosphate, its primary mechanism of toxicity is the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[2][3] Understanding the specifics of this interaction is vital for assessing its toxicological profile and for the development of potential antidotes.

The Critical Role of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation is essential for terminating the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state. The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues that are fundamental to its hydrolytic activity.

Molecular Mechanism of this compound's Action on Acetylcholinesterase

The mode of action of this compound on acetylcholinesterase is characteristic of organophosphate insecticides. It involves the irreversible phosphorylation of the serine residue within the active site of the enzyme.

The process can be summarized in the following steps:

  • Binding: The this compound molecule, likely after metabolic activation to its oxon analog, binds to the active site of acetylcholinesterase.

  • Phosphorylation: The phosphate group of this compound forms a covalent bond with the hydroxyl group of the serine residue in the catalytic triad.

  • Inactivation: This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine.

  • Accumulation of Acetylcholine: The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

  • Overstimulation: The excess acetylcholine continuously stimulates its receptors on the postsynaptic membrane, leading to a state of persistent depolarization and a cascade of toxic effects.[3]

This irreversible inhibition distinguishes organophosphates from carbamate insecticides, which are reversible inhibitors of AChE.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

A comprehensive search of the available scientific literature did not yield specific IC50 or Ki values for the inhibition of acetylcholinesterase by this compound. However, a study on the chronic toxicity of this compound in rats provides qualitative evidence of its inhibitory effect.

Table 1: Effect of this compound on Acetylcholinesterase Activity in Rat Erythrocytes

This compound Concentration (ppm in diet)Duration of ExposureEffect on Acetylcholinesterase Activity
50, 100, 500, 10002 weeksDecreased
Data sourced from a study on the chronic toxicity of this compound in rats.[4][5]

This study demonstrates a clear dose-dependent inhibitory effect of this compound on AChE activity in red blood cells, which are often used as a surrogate for nervous system AChE.[4][5]

Experimental Protocols for Measuring Acetylcholinesterase Inhibition

The following is a detailed protocol for determining the in vitro inhibition of acetylcholinesterase by an organophosphate insecticide like this compound, adapted from established methodologies such as the Ellman assay and protocols for studying erythrocyte ghost AChE.

Preparation of Erythrocyte Ghosts (Source of Acetylcholinesterase)
  • Blood Collection: Obtain fresh whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifugation: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma and buffy coat from erythrocytes.

  • Washing: Discard the supernatant and wash the packed red blood cells three times with an isotonic phosphate-buffered saline (PBS), pH 7.4.

  • Hemolysis: Lyse the washed erythrocytes by adding a hypotonic phosphate buffer (e.g., 5P8 buffer) and incubating on ice.

  • Ghost Collection: Centrifuge the hemolysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The resulting pellet contains the erythrocyte ghosts.

  • Washing Ghosts: Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin.

  • Resuspension: Resuspend the final erythrocyte ghost pellet in a known volume of PBS for use in the assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • This compound solutions of varying concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer to each well.

    • Add the erythrocyte ghost suspension (enzyme source) to each well.

    • Add the different concentrations of this compound solution to the test wells. Include control wells with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to all wells.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals for a set period (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental Workflow Diagram

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Whole Blood Collection B Erythrocyte Isolation (Centrifugation) A->B C Hemolysis & Ghost Preparation B->C E Dispense Reagents & Enzyme into Microplate C->E D Reagent Preparation (Buffer, DTNB, ATCI, this compound) D->E F Add this compound (Inhibitor) E->F G Pre-incubation F->G H Add DTNB & ATCI (Substrate) G->H I Measure Absorbance at 412 nm (Kinetic Reading) H->I J Calculate Reaction Rates I->J K Determine % Inhibition J->K L Calculate IC50 Value K->L

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Logical Relationship of this compound's Action

The toxicological impact of this compound is a direct consequence of its biochemical interaction with acetylcholinesterase. This relationship can be visualized as a logical progression from molecular interaction to systemic effects.

Logical Flow Diagram

Menazon_Logical_Flow A This compound Exposure B Inhibition of Acetylcholinesterase A->B C Accumulation of Acetylcholine in Synapses B->C D Continuous Stimulation of Cholinergic Receptors C->D E Disruption of Normal Nerve Function D->E F Toxicological Symptoms (e.g., paralysis, respiratory failure) E->F

Caption: Logical progression of this compound's toxic action.

Conclusion

This compound, as a typical organophosphate insecticide, functions as a potent and irreversible inhibitor of acetylcholinesterase. This action leads to the accumulation of acetylcholine and subsequent overstimulation of the nervous system, resulting in its insecticidal and toxic properties. While specific quantitative inhibition data for this compound is scarce, the well-established mechanism of action for organophosphates and qualitative studies on this compound itself provide a clear understanding of its toxicological profile. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and other organophosphate inhibitors of acetylcholinesterase. This knowledge is fundamental for the fields of toxicology, neuropharmacology, and the ongoing development of safer and more effective pesticides and therapeutic agents.

References

The Synthesis of Menazon: A Technical Overview of Key Pathways and Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Menazon

This compound, with the chemical name S-(4,6-diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate, is an organophosphorus insecticide. Understanding its synthesis is crucial for the fields of pesticide development, toxicology, and environmental science. This document details the two primary methods that have been identified for its synthesis.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been documented[1]:

  • Pathway A: The reaction of 2,4-diamino-6-chloromethyl-1,3,5-triazine with sodium O,O-dimethyl phosphorodithioate.

  • Pathway B: The reaction of biguanide with ethyl (dimethoxyphosphinothioylthio)acetate.

The following sections will provide a more in-depth look at each of these synthetic routes.

Pathway A: Synthesis from 2,4-Diamino-6-chloromethyl-1,3,5-triazine

This pathway involves a nucleophilic substitution reaction where the chlorine atom in 2,4-diamino-6-chloromethyl-1,3,5-triazine is displaced by the sulfur atom of sodium O,O-dimethyl phosphorodithioate.

Precursors:
  • 2,4-Diamino-6-chloromethyl-1,3,5-triazine: This is a derivative of the heterocyclic compound 1,3,5-triazine.

  • Sodium O,O-dimethyl phosphorodithioate: This is the sodium salt of O,O-dimethyl phosphorodithioic acid.

Reaction Overview:

The synthesis proceeds by reacting 2,4-diamino-6-chloromethyl-1,3,5-triazine with sodium O,O-dimethyl phosphorodithioate. The nucleophilic sulfur of the phosphorodithioate attacks the carbon atom bearing the chlorine, leading to the formation of this compound and sodium chloride as a byproduct.

Pathway_A cluster_precursors Precursors cluster_reaction Reaction cluster_products Products 2_4_diamino_6_chloromethyl_1_3_5_triazine 2,4-Diamino-6-chloromethyl- 1,3,5-triazine reaction_step Nucleophilic Substitution 2_4_diamino_6_chloromethyl_1_3_5_triazine->reaction_step sodium_O_O_dimethyl_phosphorodithioate Sodium O,O-Dimethyl Phosphorodithioate sodium_O_O_dimethyl_phosphorodithioate->reaction_step This compound This compound reaction_step->this compound NaCl Sodium Chloride reaction_step->NaCl

Caption: Synthesis Pathway A for this compound.

Pathway B: Synthesis from Biguanide

This alternative pathway involves a condensation and cyclization reaction between biguanide and ethyl (dimethoxyphosphinothioylthio)acetate to form the triazine ring system of this compound.

Precursors:
  • Biguanide: A colorless solid that is the synthetic precursor to a variety of drugs and other compounds.

  • Ethyl (dimethoxyphosphinothioylthio)acetate: An ester containing the phosphorodithioate functional group.

Reaction Overview:

In this route, biguanide reacts with ethyl (dimethoxyphosphinothioylthio)acetate. The reaction likely proceeds through the formation of an intermediate which then undergoes cyclization to form the 4,6-diamino-1,3,5-triazine ring, with the S-(O,O-dimethyl phosphorodithioate) moiety already attached to the methyl group.

Pathway_B cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Biguanide Biguanide reaction_step Condensation & Cyclization Biguanide->reaction_step Ethyl_ester Ethyl (dimethoxyphosphinothioylthio)acetate Ethyl_ester->reaction_step This compound This compound reaction_step->this compound

Caption: Synthesis Pathway B for this compound.

Quantitative Data and Experimental Protocols

Despite extensive searches of publicly available scientific literature and chemical databases, detailed experimental protocols for the synthesis of this compound, including specific reaction conditions (e.g., temperature, pressure, reaction time), solvents, catalysts, and purification methods, could not be obtained. Similarly, quantitative data such as reaction yields, and purity analysis are not publicly documented. This information is likely considered proprietary by the manufacturers.

Conclusion

This technical guide has outlined the two known synthetic pathways to the insecticide this compound, detailing the key precursors for each route. While the general chemistry of these pathways is understood, the lack of detailed, publicly available experimental protocols highlights the proprietary nature of industrial chemical synthesis. Further research in this area would require access to specialized historical archives or internal industry documentation. This overview serves as a foundational guide for understanding the chemistry of this compound synthesis based on the available scientific information.

References

An In-depth Technical Guide to Menazon Degradation: Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon, an organophosphate insecticide and acaricide, has been utilized in agriculture to control aphid populations. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, detailing the chemical transformations it undergoes through hydrolysis, photolysis, and microbial action. The document summarizes key quantitative data, presents detailed experimental protocols from cited literature, and visualizes the degradation pathways and analytical workflows.

Degradation Pathways of this compound

This compound degrades in the environment through several pathways, primarily hydrolysis, photolysis, and microbial degradation. The specific products formed are highly dependent on the environmental conditions, such as pH, light intensity, and microbial populations.

Hydrolysis

Hydrolysis is a major degradation route for this compound, with the rate and products being significantly influenced by pH.

  • Acidic Conditions: Under mild acidic conditions, the primary hydrolysis product is 2,4-diamino-6-mercaptomethyl-1,3,5-triazine.[1] However, under more stringent acidic conditions, such as heating with dilute hydrochloric acid, extensive breakdown occurs, leading to the formation of 2,4-dihydroxy-6-methyl-1,3,5-triazine.[1]

  • Alkaline Conditions: In the presence of a methanolic potassium hydroxide solution, this compound is converted to 2,4-diamino-6-methylthiomethyl-1,3,5-triazine.[1]

Photolysis

This compound is susceptible to degradation by sunlight. The primary photochemical reaction involves the oxidation of the phosphorodithioate group (P=S) to its corresponding phosphorothioate oxygen analog (P=O).[1]

Metabolism in Rats

In vivo studies in rats have shown that this compound is metabolized and excreted. Following oral administration, approximately 80% of the dose is excreted in the urine within 24 hours.[1] The identified urinary metabolites include:

  • 2-methylsulfinylmethyl-4,6-diamino-s-triazine

  • 2-hydroxymethyl-4,6-diamino-s-triazine

It is suggested that this compound or its oxon analog is first hydrolyzed and then methylated to form a methylthiotriazine, which is subsequently oxidized to a sulfoxide.[1]

Quantitative Degradation Data

The persistence of this compound in the environment is dictated by its degradation rate under various conditions. The following table summarizes available quantitative data on this compound's half-life.

Matrix/ConditionHalf-life (t½)Reference
Sandy Loam Soil (10 ppm)23 days[1]
Atmosphere (vapor-phase)~5 hours[1]
Sunlight (photooxidation)10.5 hours[1]
Ethanol (pH 6.0, 70 °C)27.6 hours[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of degradation studies. The following sections outline methodologies for key experiments based on available literature.

This compound Residue Analysis in Crops and Soil

This method is recommended for the determination of this compound residues in various agricultural and environmental samples.[2]

1. Extraction:

  • Crops: Extract the sample with methanol.
  • Formulations: Extract the sample with aqueous dioxan.[2]

2. Clean-up:

  • Pass the extract through a cation-exchange resin column.
  • Elute this compound from the column using a methanolic ammonium acetate solution for formulation analysis or a buffer solution for residue analysis.[2]
  • For residue analysis, further purify the eluate by extraction into chloroform.[2]

3. Determination:

  • Evaporate the chloroform and wet oxidize the residue to inorganic phosphate.
  • Determine the phosphate content spectrophotometrically by forming a deep blue molybdophosphate complex, with absorbance measured at 820 nm.[2] For formulation analysis, the phosphovanadomolybdate complex is formed and measured at 430 nm.[2]

Hydrolysis Studies

The following is a general procedure for studying the hydrolysis of this compound under different pH conditions.

1. Preparation of Solutions:

  • Prepare buffer solutions at the desired acidic, neutral, and alkaline pH values.
  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., methanol, acetonitrile).

2. Hydrolysis Experiment:

  • Add a small aliquot of the this compound stock solution to each buffer solution in separate reaction vessels.
  • Incubate the solutions at a constant temperature.
  • Withdraw aliquots at predetermined time intervals.

3. Sample Analysis:

  • Immediately analyze the aliquots for the concentration of this compound and its degradation products using a suitable analytical method, such as HPLC or GC-MS.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

Degradation Pathways

The following diagrams illustrate the known degradation pathways of this compound.

Menazon_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_metabolism Metabolism in Rats This compound This compound Mercaptomethyl 2,4-diamino-6-mercaptomethyl- 1,3,5-triazine This compound->Mercaptomethyl Mild Acid Dihydroxy 2,4-dihydroxy-6-methyl- 1,3,5-triazine This compound->Dihydroxy Strong Acid, Heat Methylthio 2,4-diamino-6-methylthiomethyl- 1,3,5-triazine This compound->Methylthio Methanolic KOH Menazon_photo This compound Oxon_analog This compound Oxon Analog (P=O) Menazon_photo->Oxon_analog Sunlight Menazon_met This compound Intermediate Hydrolysis, Methylation, Oxidation Pathway Menazon_met->Intermediate Hydroxymethyl 2-hydroxymethyl-4,6-diamino- s-triazine Methylsulfinylmethyl 2-methylsulfinylmethyl-4,6-diamino- s-triazine Intermediate->Hydroxymethyl Intermediate->Methylsulfinylmethyl

Figure 1: Overview of this compound degradation pathways.
Experimental Workflow: Residue Analysis

The following diagram outlines the general workflow for the analysis of this compound residues in environmental samples.

Residue_Analysis_Workflow Sample_Collection Sample Collection (Crops, Soil, Water) Extraction Extraction (e.g., Methanol) Sample_Collection->Extraction Cleanup Clean-up (Cation-Exchange Column) Extraction->Cleanup Elution Elution Cleanup->Elution Concentration Solvent Evaporation & Wet Oxidation Elution->Concentration Analysis Spectrophotometric Analysis (e.g., 820 nm) Concentration->Analysis Quantification Quantification Analysis->Quantification

Figure 2: General workflow for this compound residue analysis.

References

Environmental Fate and Mobility of Menazon in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphate insecticide and acaricide used to control aphids on various crops. Understanding its behavior in the soil is crucial for assessing its potential environmental impact, including its persistence, mobility, and the likelihood of groundwater contamination. This technical guide provides a comprehensive overview of the environmental fate and mobility of this compound in soil, summarizing key quantitative data and outlining standardized experimental protocols for its assessment.

Quantitative Data on this compound's Environmental Fate in Soil

The following tables summarize the available quantitative data on the degradation and mobility of this compound in soil.

Table 1: Soil Degradation of this compound

ParameterValueSoil TypeConditionsSource
Half-life (DT₅₀)23 daysSandy LoamNot specifiedPubChem[1]
Photodegradation Half-life10.5 hoursOn soil surfacesSunlightPubChem[1]

Table 2: Soil Mobility of this compound

ParameterValueInterpretationMethodSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc)210 (estimated)Moderate mobilityEstimated from water solubilityPubChem[1]
Penetration Depth~15 cmLimited leachingField applicationPubChem[1]

Experimental Protocols

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][3][4][5]

Objective: To determine the half-life (DT₅₀) of this compound in soil and identify its transformation products.

Methodology:

  • Soil Selection: At least three different soil types are recommended, with varying properties (e.g., texture, organic carbon content, pH).

  • Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to trace its transformation and mineralization.

  • Incubation:

    • Aerobic: Fresh soil samples are brought to a suitable moisture level (e.g., 40-60% of maximum water holding capacity) and treated with the test substance. The samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks that allow for the trapping of evolved CO₂.

    • Anaerobic: Soil is incubated under aerobic conditions first, then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The test substance is then added, and incubation proceeds in the dark.

  • Sampling and Analysis: Soil samples are collected at various time intervals throughout the incubation period (typically up to 120 days).

  • Extraction: Soil samples are extracted with appropriate organic solvents to separate the parent this compound and its transformation products.

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

  • Mineralization: The trapped ¹⁴CO₂ is quantified to determine the extent of mineralization of the test substance.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).

Adsorption - Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to assess the adsorption of a chemical to soil, which is a key factor in determining its mobility.[6][7][8][9][10]

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) for this compound.

Methodology:

  • Soil Selection: A minimum of five different soil types with a range of organic carbon content, clay content, and pH are used.

  • Test Solution: A solution of this compound (preferably radiolabeled) in 0.01 M CaCl₂ is prepared at several concentrations.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (typically 24-48 hours).

  • Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the supernatant is determined. The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Adsorption Isotherm: The relationship between the amount of this compound adsorbed to the soil and the concentration in the aqueous phase at equilibrium is plotted to generate an adsorption isotherm (e.g., Freundlich or Langmuir). From this, the Kd value is calculated.

  • Koc Calculation: The Koc value is calculated from the Kd and the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

  • Desorption: The potential for desorption is assessed by replacing a portion of the supernatant with a fresh solution of 0.01 M CaCl₂ and re-equilibrating.

Leaching in Soil Columns (OECD Guideline 312)

This guideline simulates the leaching of a chemical through a soil profile to assess its potential to reach groundwater.[11][12][13][14]

Objective: To evaluate the mobility and leaching potential of this compound and its major degradation products in soil.

Methodology:

  • Soil Columns: Glass or stainless steel columns (e.g., 30 cm in length, 5 cm in diameter) are uniformly packed with the selected soil.

  • Pre-leaching: The soil columns are saturated with an artificial rain solution (e.g., 0.01 M CaCl₂) and allowed to drain.

  • Application: A known amount of radiolabeled this compound is applied to the surface of the soil column. For aged residue studies, the soil is treated with this compound and incubated under aerobic conditions before being placed at the top of the column.

  • Leaching: Artificial rain is applied to the top of the columns at a constant rate over a defined period (e.g., 48 hours).

  • Leachate Collection: The leachate (water that passes through the column) is collected in fractions.

  • Analysis: The collected leachate fractions are analyzed for the parent this compound and its transformation products.

  • Soil Analysis: After the leaching period, the soil column is frozen and then sectioned into segments. Each segment is extracted and analyzed to determine the distribution of this compound and its metabolites within the soil profile.

  • Mass Balance: A mass balance is performed to account for the total applied radioactivity in the leachate and soil segments.

Visualizations

The following diagrams illustrate the key processes involved in the environmental fate of this compound in soil and a typical experimental workflow for its assessment.

Environmental_Fate_of_this compound cluster_soil Soil Environment cluster_processes Transformation Processes cluster_transport Transport Processes This compound This compound in Soil Degradation Degradation This compound->Degradation Biodegradation & Photodegradation Adsorption Adsorption to Soil Particles This compound->Adsorption Binding Leaching Leaching to Groundwater This compound->Leaching Downward Movement Runoff Surface Runoff This compound->Runoff Water Flow Metabolites Transformation Products Degradation->Metabolites Adsorption->this compound Desorption

Caption: Environmental fate and mobility pathways of this compound in the soil environment.

Experimental_Workflow cluster_workflow Experimental Workflow for Environmental Fate Assessment cluster_degradation Degradation Studies (OECD 307) cluster_adsorption Adsorption/Desorption Studies (OECD 106) cluster_leaching Leaching Studies (OECD 312) start Start: Characterize Test Substance (this compound) prep_deg Prepare Soil Microcosms (Aerobic/Anaerobic) start->prep_deg prep_ads Batch Equilibration (Soil + this compound Solution) start->prep_ads prep_leach Pack Soil Columns start->prep_leach incubate_deg Incubate with Radiolabeled this compound prep_deg->incubate_deg analyze_deg Analyze Soil & Volatiles (Parent & Metabolites) incubate_deg->analyze_deg result_deg Determine DT50 & Degradation Pathway analyze_deg->result_deg equilibrate_ads Agitate to Reach Equilibrium prep_ads->equilibrate_ads analyze_ads Analyze Aqueous Phase equilibrate_ads->analyze_ads result_ads Calculate Kd and Koc analyze_ads->result_ads apply_leach Apply this compound to Column Surface prep_leach->apply_leach leach Simulate Rainfall apply_leach->leach analyze_leach Analyze Leachate & Soil Sections leach->analyze_leach result_leach Assess Mobility & Leaching Potential analyze_leach->result_leach

Caption: Generalized experimental workflow for assessing the environmental fate of a pesticide in soil.

References

Menazon Toxicology in Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menazon, an organophosphate insecticide, has been utilized for the control of aphids in a variety of agricultural settings. As with all pesticides, understanding its toxicological profile in non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target species. Due to the limited availability of public data for this compound, this guide also incorporates standardized experimental protocols based on internationally recognized guidelines to facilitate future research and data generation. The primary mechanism of action for this compound, consistent with other organophosphates, is the inhibition of acetylcholinesterase (AChE), leading to neurotoxicity.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, as an organophosphate insecticide, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system in both insects and vertebrates. It is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process that terminates the nerve signal.

By inhibiting AChE, this compound causes an accumulation of ACh in the synapse. This leads to the continuous stimulation of cholinergic receptors, resulting in a state of hyper-excitation of the nervous system. The consequences of this overstimulation include tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Excess_ACh Excess ACh ACh->Excess_ACh Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE AChE_hydrolysis Choline + Acetic Acid AChE->AChE_hydrolysis Products Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Stimulates Hyperstimulation Hyperstimulation/ Neurotoxicity Receptor->Hyperstimulation Results in This compound This compound (Organophosphate) This compound->AChE Inhibits Inhibited_AChE->Excess_ACh Leads to Excess_ACh->Receptor Continuous Binding

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Toxicity Data

The publicly available quantitative toxicological data for this compound on non-target organisms is limited. The following tables summarize the known values.

Table 1: Acute Toxicity of this compound to Vertebrates

SpeciesEndpointValueExposure DurationReference
Rattus norvegicus (Rat, female)Oral LD501950 mg/kg-[2]
Oryctolagus cuniculus (Rabbit)Dermal LD50>200 mg/kg-[2]
Rasbora heteromorpha (Harlequin fish)LC50220 mg/L48 hours[3]

Table 2: Chronic Toxicity of this compound to Vertebrates

SpeciesEndpointValueExposure DurationReference
Rattus norvegicus (Rat)NOEL30 ppm in diet90 days[3]

Data Gaps: There is a notable absence of publicly available acute and chronic toxicity data for this compound in key non-target indicator species, including but not limited to:

  • Aquatic Invertebrates: Daphnia magna (water flea), Gammarus pulex (freshwater shrimp)

  • Fish: Oncorhynchus mykiss (rainbow trout), Lepomis macrochirus (bluegill sunfish)

  • Birds: Colinus virginianus (bobwhite quail), Anas platyrhynchos (mallard duck)

  • Bees: Apis mellifera (honeybee) - both contact and oral toxicity

  • Earthworms: Eisenia fetida

Standardized Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key ecotoxicological studies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are essential for generating reliable and comparable data for the environmental risk assessment of pesticides like this compound.

Experimental_Workflow cluster_planning Phase 1: Test Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Reporting Test_Substance Test Substance (this compound) Preparation Dose_Selection Dose-Range Finding Study Test_Substance->Dose_Selection Test_Organism Test Organism Acclimation Exposure Exposure of Organisms to Test Substance Test_Organism->Exposure Protocol_Selection Selection of OECD Guideline Protocol_Selection->Dose_Selection Dose_Selection->Exposure Observations Regular Observations (Mortality, Sub-lethal Effects) Exposure->Observations Data_Collection Data Collection and Recording Observations->Data_Collection Statistical_Analysis Statistical Analysis (LC50/LD50/NOEC Calculation) Data_Collection->Statistical_Analysis Report_Generation Generation of Final Study Report Statistical_Analysis->Report_Generation Risk_Assessment Use in Environmental Risk Assessment Report_Generation->Risk_Assessment

Figure 2: Generalized experimental workflow for pesticide toxicity testing.
Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Principle: To determine the concentration of the test substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure period.

  • Methodology:

    • A series of test concentrations and a control are prepared in a suitable medium.

    • Groups of daphnids are exposed to each concentration in replicate test vessels.

    • The number of immobile daphnids is recorded at 24 and 48 hours.

    • The 48-hour EC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Fish Acute Toxicity Test (OECD 203)
  • Test Organism: Recommended species include Oncorhynchus mykiss (rainbow trout) and Lepomis macrochirus (bluegill sunfish).

  • Principle: To determine the concentration of the test substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Methodology:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of test concentrations and a control in a flow-through or semi-static system.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The 96-hour LC50 is determined using statistical analysis.

Avian Acute Oral Toxicity Test (OECD 223)
  • Test Organism: Recommended species include Colinus virginianus (bobwhite quail) or Anas platyrhynchos (mallard duck).

  • Principle: To determine the single oral dose of the test substance that is lethal to 50% of the test birds (LD50).

  • Methodology:

    • Birds are fasted prior to dosing.

    • The test substance is administered orally via gavage.

    • Birds are observed for mortality and signs of toxicity for at least 14 days.

    • The LD50 is calculated based on the observed mortality at different dose levels.

Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)
  • Test Organism: Apis mellifera (honeybee) adult workers.

  • Principle: To determine the dose of the test substance that is lethal to 50% of the honeybees (LD50) following direct contact (OECD 214) or oral ingestion (OECD 213).

  • Methodology (Contact):

    • The test substance is dissolved in a suitable solvent and applied topically to the dorsal thorax of the bees.

    • Bees are observed for mortality at 24 and 48 hours (and up to 96 hours if necessary).

    • The contact LD50 is calculated.

  • Methodology (Oral):

    • The test substance is mixed into a sucrose solution.

    • Bees are fed with the treated solution for a set period.

    • Mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary).

    • The oral LD50 is calculated.

Earthworm Acute Toxicity Test (OECD 207)
  • Test Organism: Eisenia fetida (compost worm) adult.

  • Principle: To determine the concentration of the test substance in artificial soil that is lethal to 50% of the earthworms (LC50) over a 14-day period.

  • Methodology:

    • The test substance is mixed into a standardized artificial soil.

    • Groups of earthworms are introduced into the treated soil.

    • Mortality is assessed at 7 and 14 days.

    • The 14-day LC50 is determined.

Conclusion and Recommendations

The available toxicological data for this compound in non-target organisms is sparse. While its mechanism of action as an acetylcholinesterase inhibitor is well-established for organophosphates, the lack of specific quantitative data for a wide range of non-target species presents a significant challenge for a thorough environmental risk assessment.

It is strongly recommended that further research be conducted to generate robust ecotoxicological data for this compound, particularly for sensitive indicator species of aquatic invertebrates, fish, birds, bees, and soil organisms. The standardized OECD guidelines outlined in this guide provide the necessary framework for conducting such studies in a scientifically rigorous and internationally accepted manner. The generation of this data is crucial for regulatory bodies and environmental managers to make informed decisions regarding the use and potential environmental impact of this insecticide.

References

Menazon solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Menazon in water and various organic solvents. The information is intended for use by researchers, scientists, and professionals in drug development and related fields.

Introduction to this compound

This compound is an organophosphate insecticide and acaricide.[1] Its chemical structure, specifically the presence of a triazine ring and a phosphorodithioate group, influences its solubility characteristics, rendering it sparingly soluble in water and more soluble in certain organic solvents.[2][3] Understanding the solubility of this compound is crucial for formulation development, environmental fate assessment, and toxicological studies.

Chemical Identity:

  • IUPAC Name: S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate[1][4]

  • CAS Number: 78-57-9[2][3]

  • Molecular Formula: C₆H₁₂N₅O₂PS₂[2][3]

  • Molecular Weight: 281.3 g/mol [2][3]

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. The following table summarizes the available quantitative data.

SolventSolubilityTemperature
Water240 mg/L20 °C[1][2]
Chloroform1600 ppmRoom Temperature[3]
2-Methoxyethanol250 g/kgRoom Temperature[2]
2-Ethoxyethanol200 g/kgRoom Temperature[2]
Tetrahydrofurfuryl alcohol150 g/kgRoom Temperature[2]
Ethylene glycol100 g/kgRoom Temperature[2]

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[5]

3.1. Materials and Instruments

  • Materials:

    • This compound (analytical standard)

    • Solvent of interest (e.g., deionized water, organic solvent)

    • Centrifuge tubes (e.g., 50 mL)

    • Syringe filters (e.g., 0.22 µm)

  • Instruments:

    • Analytical balance

    • Overhead shaker or orbital shaker

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for concentration analysis

3.2. Procedure

  • Preparation of Supersaturated Solution:

    • Weigh an excess amount of this compound and add it to a centrifuge tube containing a known volume of the solvent. The goal is to create a suspension where solid this compound is in equilibrium with the dissolved form.

  • Equilibration:

    • Seal the centrifuge tubes to prevent solvent evaporation.

    • Place the tubes in a shaker and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

      • Centrifugation: Centrifuge the suspension at a high speed (e.g., 5000 x g) for a sufficient time (e.g., 30 minutes) to pellet the solid material.[7]

      • Filtration: Carefully draw the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles.[6]

  • Quantification:

    • Dilute the clear, saturated filtrate with an appropriate solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8][9]

  • Calculation:

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow A Preparation of Supersaturated Solution (Excess this compound + Solvent) B Equilibration (Shaking at Constant Temperature) A->B Incubate C Phase Separation B->C D Centrifugation C->D Method 1 E Filtration C->E Method 2 F Quantification of Solute (e.g., HPLC, UV-Vis) D->F E->F G Solubility Calculation F->G Data Analysis

Caption: Experimental workflow for solubility determination.

References

Menazon: An In-depth Technical Review of Hydrolysis and Photolysis Rates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis and photolysis of menazon, a triazine-based organophosphate insecticide. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes the existing information and outlines the standard methodologies for determining these crucial environmental fate parameters.

Executive Summary

This compound's persistence and degradation in the environment are primarily governed by hydrolysis and photolysis. Available data suggests that this compound is susceptible to degradation under certain conditions, though a complete quantitative picture of its environmental fate remains to be fully elucidated. This guide consolidates the known quantitative data, describes the degradation products identified under various conditions, and details the standardized experimental protocols for assessing hydrolysis and photolysis rates of pesticides like this compound.

Data on this compound Degradation Rates

Quantitative data on the hydrolysis and photolysis of this compound under environmentally relevant conditions are sparse in the available scientific literature. The following tables summarize the currently accessible information.

Table 1: Hydrolysis Rate of this compound

MediumpHTemperature (°C)Half-life (DT₅₀)Citation
Ethanol6.07027.6 hours[1]
Aqueous7.020Data not available[2]

Note: It has been qualitatively noted that hydrolysis rates in water at 20°C are expected to be significantly slower than the reported value in ethanol at 70°C[1].

Table 2: Photolysis Rate of this compound

Medium/PhaseLight Source/ConditionParameterValueCitation
Soil SurfaceSunlightDecomposition Half-life10.5 hours[1]
Vapor PhasePhotochemically-produced hydroxyl radicalsAtmospheric Half-life~5 hours[1]
Aqueous SolutionNot specifiedQuantum YieldData not available

Degradation Pathways

The transformation of this compound through hydrolysis and photolysis leads to the formation of various degradation products. The specific products formed are dependent on the environmental conditions.

Hydrolysis Pathway

Under harsh experimental conditions, the hydrolysis of this compound has been shown to proceed through the cleavage of the phosphorodithioate and triazine moieties. Studies involving heating with dilute hydrochloric acid or treatment with methanolic potassium hydroxide have identified the following products[3]:

  • Acid Hydrolysis (severe conditions): 2,4-dihydroxy-6-methyl-1,3,5-triazine and 2,4-diamino-6-mercaptomethyl-1,3,5-triazine.

  • Alkaline Hydrolysis (methanolic KOH): 2,4-diamino-6-methylthiomethyl-1,3,5-triazine.

It is important to note that these products were identified under conditions that are not representative of typical environmental scenarios.

Photolysis Pathway

The primary photochemical reaction for this compound is the oxidation of the thiono group (P=S) to the corresponding oxon (P=O), forming the this compound oxon analogue. This photooxidation is a key transformation on soil surfaces exposed to sunlight[1].

Menazon_Degradation This compound This compound (P=S) Menazon_Oxon This compound Oxon (P=O) This compound->Menazon_Oxon Photolysis (Sunlight) Oxidation Hydrolysis_Products Hydrolysis Products (e.g., triazine derivatives) This compound->Hydrolysis_Products Hydrolysis (pH, Temperature dependent)

Caption: Simplified degradation pathways of this compound.

Experimental Protocols

Standardized guidelines for testing the hydrolysis and photolysis of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to generate reliable and comparable data for environmental risk assessments.

Hydrolysis Experimental Protocol (Following OECD Guideline 111)

The objective of this test is to determine the rate of abiotic hydrolysis of a substance as a function of pH.

Workflow:

  • Preliminary Test: A preliminary test is conducted at 50°C in the dark for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability of the test substance.

  • Tier 1 - Main Study: If significant hydrolysis (>10%) is observed in the preliminary test, a main study is performed at a constant, environmentally relevant temperature (e.g., 20 or 25°C) using sterile buffer solutions at pH 4, 7, and 9.

  • Test Substance and Concentration: The pure active substance is used at a concentration that is sufficiently low to be soluble in the aqueous test solutions but high enough for accurate quantification.

  • Incubation: Test solutions are maintained at a constant temperature in the dark to prevent photolysis.

  • Sampling and Analysis: Aliquots of the test solutions are taken at appropriate time intervals. The concentration of the parent substance and, if necessary, major hydrolysis products are determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The data are typically fitted to a first-order or pseudo-first-order kinetic model to calculate the hydrolysis rate constant (k) and the half-life (DT₅₀) at each pH.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep Prepare sterile buffer solutions (pH 4, 7, 9) Add_Substance Add this compound Prep->Add_Substance Incubate Incubate in the dark at constant temperature Add_Substance->Incubate Sample Collect samples at time intervals Incubate->Sample Analyze Analyze by HPLC or GC-MS Sample->Analyze Plot Plot concentration vs. time Analyze->Plot Calculate Calculate rate constant (k) and half-life (DT₅₀) Plot->Calculate

Caption: Experimental workflow for hydrolysis testing (OECD 111).

Photolysis Experimental Protocol (Following OECD Guideline 316)

This guideline is designed to determine the rate and pathway of direct phototransformation of chemicals in water.

Workflow:

  • Test Substance and Solution: A solution of the test substance in sterile, purified water is prepared. The concentration should be low enough to ensure complete solubility and to avoid significant light attenuation by the substance itself.

  • Light Source: An artificial light source that simulates natural sunlight is typically used (e.g., a xenon arc lamp with appropriate filters). The spectral distribution and intensity of the light source must be well-characterized.

  • Irradiation: The test solutions are irradiated in temperature-controlled quartz cells or vessels that are transparent to the wavelengths of the light source.

  • Dark Controls: Parallel experiments are conducted with identical solutions kept in the dark to account for any degradation that is not light-induced (e.g., hydrolysis).

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points. The concentration of the parent compound and any major photoproducts are quantified using a validated analytical method.

  • Actinometry: A chemical actinometer with a known quantum yield is used to measure the photon flux of the light source, which is essential for calculating the quantum yield of the test substance.

  • Data Analysis: The photodegradation rate constant and half-life are determined from the concentration-time data. The quantum yield (Φ), which is the efficiency of a photon in causing a chemical reaction, is calculated using the degradation rate of the test substance and the measured photon flux.

Photolysis_Workflow cluster_setup Setup cluster_irradiation Irradiation cluster_measurement Measurement cluster_calculation Calculation Prepare_Solution Prepare aqueous solution of this compound Irradiate Irradiate with simulated sunlight Prepare_Solution->Irradiate Dark_Control Incubate dark controls Prepare_Solution->Dark_Control Actinometer Prepare chemical actinometer Measure_Flux Measure photon flux with actinometer Actinometer->Measure_Flux Sample_Analysis Sample and analyze (this compound & products) Irradiate->Sample_Analysis Dark_Control->Sample_Analysis Calculate_Rate Calculate photodegradation rate and half-life Sample_Analysis->Calculate_Rate Calculate_QY Calculate quantum yield (Φ) Measure_Flux->Calculate_QY Calculate_Rate->Calculate_QY

Caption: Experimental workflow for aqueous photolysis testing (OECD 316).

Conclusion

While this compound is known to undergo hydrolysis and photolysis, there is a significant lack of publicly available, quantitative data that would allow for a thorough environmental risk assessment under various conditions. The information that is available suggests that photolysis on soil surfaces is a relevant degradation pathway. To fully understand the environmental fate of this compound, further studies conducted according to standardized guidelines, such as those provided by the OECD, are necessary to determine its hydrolysis and aqueous photolysis rates at different pH values and temperatures, as well as to identify the full range of degradation products formed under environmentally relevant conditions.

References

Menazon Metabolism in Rodents and Other Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menazon, an organophosphate insecticide, undergoes metabolic transformation primarily in the liver. This guide provides a comprehensive overview of the current understanding of this compound metabolism, with a primary focus on studies conducted in rats. Available data on urinary excretion, identified metabolites, and the proposed biotransformation pathway are detailed. Due to the limited availability of recent primary literature on this compound, this guide also incorporates general principles of organophosphate metabolism in mammals to provide a broader context. Methodologies for key experimental procedures and analytical techniques relevant to the study of this compound metabolism are also described.

Introduction

This compound, chemically known as S-(4,6-diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate, is an organophosphate insecticide.[1] Like other compounds in its class, its biological activity and toxicity are closely linked to its metabolic fate within the organism. Understanding the biotransformation of this compound is crucial for assessing its toxicological profile and developing safety guidelines. This technical guide synthesizes the available scientific information on the metabolism of this compound in rats and provides a comparative perspective on its likely metabolic pathways in other mammals.

This compound Metabolism in Rats

Studies in rats have been fundamental to elucidating the metabolic pathway of this compound. The primary route of elimination is through urinary excretion.

Quantitative Data on Excretion

Following oral administration to rats, a significant portion of the administered dose of this compound is excreted in the urine.

ParameterValueSpeciesSource
Urinary Excretion (24h)80% of oral doseRat[1]
Identified Metabolites in Rat Urine

Two primary metabolites of this compound have been identified in the urine of treated rats.[1]

Metabolite NameChemical Structure
2-hydroxymethyl-4,6-diamino-s-triazineNot available
2-methylsulfinylmethyl-4,6-diamino-s-triazineNot available

Proposed Metabolic Pathway of this compound

The biotransformation of this compound in rats is proposed to occur in a multi-step process involving hydrolysis, methylation, and oxidation.[1] The initial step is the hydrolysis of the phosphorodithioate ester bond, a common metabolic route for organophosphate pesticides.[1] This is followed by methylation of the resulting thiol group and subsequent oxidation of the sulfur atom to a sulfoxide.

Menazon_Metabolism This compound This compound Hydrolysis_Product 2-mercaptomethyl-4,6-diamino- s-triazine This compound->Hydrolysis_Product Hydrolysis Methylated_Metabolite 2-methylthiomethyl-4,6-diamino- s-triazine Hydrolysis_Product->Methylated_Metabolite Methylation Hydroxymethyl_Metabolite 2-hydroxymethyl-4,6-diamino- s-triazine Hydrolysis_Product->Hydroxymethyl_Metabolite Oxidation Sulfoxide_Metabolite 2-methylsulfinylmethyl-4,6-diamino- s-triazine Methylated_Metabolite->Sulfoxide_Metabolite Oxidation

Proposed metabolic pathway of this compound in rats.

Metabolism in Other Mammals

Experimental Protocols

Detailed experimental protocols from the original studies on this compound metabolism are not publicly available. The following represents a generalized protocol for a rodent oral toxicity and metabolism study, based on established guidelines and common practices for similar compounds.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sample_collection Sample Collection cluster_analysis Analysis Animal_Selection Select Rats (e.g., Wistar, male) Acclimatization Acclimatize to lab conditions Animal_Selection->Acclimatization Fasting Fast overnight (water ad libitum) Acclimatization->Fasting Oral_Gavage Administer single oral dose Fasting->Oral_Gavage Dose_Prep Prepare this compound in Corn Oil Vehicle Dose_Prep->Oral_Gavage Metabolic_Cages House in metabolic cages Oral_Gavage->Metabolic_Cages Urine_Collection Collect urine at specified intervals (e.g., 0-24h, 24-48h) Metabolic_Cages->Urine_Collection Sample_Prep Prepare urine samples (e.g., hydrolysis, extraction) Urine_Collection->Sample_Prep Chromatography Chromatographic Separation (GC or HPLC) Sample_Prep->Chromatography Detection Detection and Quantification (MS, NPD, or FPD) Chromatography->Detection

Generalized workflow for a rodent oral metabolism study.
Animal Model

  • Species: Rat

  • Strain: Wistar or Sprague-Dawley

  • Sex: Male and/or female

  • Housing: Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.

Dosing
  • Route of Administration: Oral gavage is a common method for ensuring accurate dosage.[6][7][8]

  • Vehicle: A solution or suspension of this compound in a suitable vehicle, such as corn oil, is prepared.[6][7][8]

  • Dose Levels: Multiple dose groups, including a control group receiving only the vehicle, are typically used.

Sample Collection
  • Urine: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) following administration.

Analytical Methods
  • Sample Preparation: Urine samples may require enzymatic hydrolysis to cleave any conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the analytes.[9][10]

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to separate the parent compound and its metabolites.[9][10]

  • Detection: Detection and quantification are typically achieved using selective detectors such as a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS).[9][10]

Conclusion

The metabolism of this compound in rats primarily involves hydrolysis, methylation, and oxidation, leading to the formation of polar metabolites that are readily excreted in the urine. While the major metabolites have been identified, there is a notable lack of recent, detailed quantitative data and specific experimental protocols in the public domain. Further research would be beneficial to fully characterize the pharmacokinetic profile of this compound and to investigate potential species-specific differences in its metabolism. The information presented in this guide, based on the available literature and general principles of organophosphate metabolism, provides a foundational understanding for researchers and professionals in the fields of toxicology and drug development.

References

Menazon's Journey Through the Food Chain: A Technical Bioaccumulation Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the bioaccumulation potential of Menazon, a discontinued organophosphate pesticide. The guide synthesizes available data on this compound and related organophosphates, providing a critical resource for understanding the environmental fate and food chain dynamics of this class of compounds.

This compound, an organophosphate insecticide, has a moderate potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 30 has been reported, suggesting that it can accumulate in organisms from the surrounding water, though not to a high degree. [cite: ] While specific experimental data on this compound's Bioaccumulation Factor (BAF) and Trophic Magnification Factor (TMF) are limited due to its discontinued use, this guide provides a comparative analysis with other organophosphate pesticides to contextualize its potential impact on food webs.

The environmental persistence of this compound is influenced by its moderate mobility in soil and its susceptibility to degradation by sunlight and microbial activity. In vertebrates, this compound is metabolized through hydrolysis and oxidation, with rapid excretion primarily through urine, as observed in studies on rats.

This technical guide provides detailed experimental protocols, based on internationally recognized standards such as the OECD 305 guideline for fish bioaccumulation studies, to facilitate further research in this area. It also includes visualizations of key biological pathways, including the mechanism of acetylcholinesterase inhibition, a hallmark of organophosphate toxicity, and the general metabolic pathways of these compounds in vertebrates.

Quantitative Bioaccumulation Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview of bioaccumulation metrics for other relevant organophosphate pesticides.

Table 1: Bioaccumulation Data for this compound

ParameterValueSpeciesSource
Bioconcentration Factor (BCF)30 (estimated)Aquatic Organisms--INVALID-LINK--

Table 2: Comparative Bioaccumulation Data for Selected Organophosphate Pesticides

PesticideBioconcentration Factor (BCF)Bioaccumulation Factor (BAF)Trophic Magnification Factor (TMF)Species
Chlorpyrifos25 - 1024-1.06 - 2.52Fish (various)
Diazinon9.125--Fish and marine animals
Malathion0.65 - 2.01 (log BCF)--Edible fish
Dimethoate0.094 - 11.90--Common carp

Experimental Protocols

A standardized method for assessing the bioaccumulation of chemical substances in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . A summary of the protocol is provided below.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish from water (aqueous exposure) or the bioaccumulation factor (BAF) from diet (dietary exposure).

Principle: The test consists of two phases: an uptake phase and a depuration phase.

  • Uptake Phase: A population of a suitable fish species is exposed to the test substance at a constant, low concentration in the water or in their diet for a defined period (e.g., 28 days). During this phase, the concentration of the test substance in the fish tissue is measured at regular intervals.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or diet free of the test substance) and the decline in the substance's concentration in the fish tissue is monitored over time.

Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).

Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Visualizing Biological Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioaccumulation and mode of action of this compound and other organophosphates.

Menazon_Bioaccumulation_Assessment cluster_input Input Parameters cluster_process Bioaccumulation Processes cluster_output Assessment Endpoints This compound This compound Properties (Log Kow, Solubility) Uptake Uptake (Gills, Diet) This compound->Uptake Environment Environmental Compartment (Water, Sediment) Environment->Uptake Accumulation Accumulation in Tissues Uptake->Accumulation Metabolism Metabolism & Excretion Metabolism->Uptake Redistribution Accumulation->Metabolism BCF Bioconcentration Factor (BCF) Accumulation->BCF BAF Bioaccumulation Factor (BAF) Accumulation->BAF TMF Trophic Magnification Factor (TMF) BAF->TMF Food_Chain_Transfer cluster_this compound This compound Contamination Producers Primary Producers Algae, Phytoplankton Primary_Consumers Primary Consumers Zooplankton, Invertebrates Producers->Primary_Consumers Trophic Transfer Secondary_Consumers Secondary Consumers Small Fish Primary_Consumers->Secondary_Consumers Trophic Transfer Tertiary_Consumers Tertiary Consumers Large Fish, Birds Secondary_Consumers->Tertiary_Consumers Trophic Transfer Water Water (Source of this compound) Water->Producers Uptake Acetylcholinesterase_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Organophosphate Inhibition ACh Acetylcholine (ACh) Neurotransmitter Receptor Postsynaptic Receptor ACh->Receptor Binds to Excess_ACh Excess ACh AChE Acetylcholinesterase (AChE) Enzyme AChE->ACh Breaks down Blocked_AChE Inhibited AChE Overstimulation Receptor Overstimulation OP Organophosphate (e.g., this compound) OP->AChE Binds and Inhibits Excess_ACh->Overstimulation Organophosphate_Metabolism cluster_phase1 Phase I Metabolism (Activation/Detoxification) cluster_phase2 Phase II Metabolism (Conjugation & Excretion) Parent_OP Parent Organophosphate (Thiophosphate) Oxon Oxon Metabolite (More Toxic) Parent_OP->Oxon Oxidation (CYP450) Hydrolysis_Products Hydrolysis Products (Less Toxic) Parent_OP->Hydrolysis_Products Hydrolysis (Esterases) Oxon->Hydrolysis_Products Hydrolysis (Esterases) Conjugates Conjugated Metabolites (Water-soluble) Hydrolysis_Products->Conjugates Conjugation (e.g., Glucuronidation) Excretion Excretion (Urine, Feces) Conjugates->Excretion

The Impact of Organophosphorus Insecticides on Soil Microbial Communities: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the specific effects of the organophosphorus insecticide Menazon on soil microbial communities is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the known effects of the broader class of organophosphorus (OP) insecticides on soil microorganisms, drawing parallels to the potential impacts of this compound.

Organophosphorus insecticides are a widely used class of pesticides that can have significant, though often transient, effects on the diverse communities of bacteria, fungi, and other microorganisms that are vital for soil health and fertility.[1] The impact of these chemicals is dependent on various factors including the specific compound, its concentration in the soil, soil type, and environmental conditions.[2]

General Effects on Microbial Populations

The introduction of organophosphorus insecticides into the soil can lead to initial fluctuations in the abundance and composition of microbial populations. Studies on various OP insecticides have shown that both bacterial and fungal populations can be affected in the initial weeks following application.[3] However, these populations often demonstrate resilience and may return to levels comparable to untreated soils over time.[3]

Fungal-to-Bacterial Ratio

The ratio of fungal to bacterial biomass (F:B ratio) is a key indicator of soil health and carbon cycling pathways. While specific data for this compound is unavailable, the application of pesticides can alter this ratio. Some studies on other pesticides have shown an increase in the relative abundance of fungi following application, which could be due to their ability to degrade more complex organic molecules or due to a reduction in bacterial competitors.

Impact on Key Soil Processes

Soil microorganisms drive critical ecosystem processes, including nutrient cycling and organic matter decomposition. Organophosphorus insecticides can influence these activities.

Nitrogen Fixation

Nitrogen fixation, the conversion of atmospheric nitrogen into ammonia by certain bacteria, is a cornerstone of soil fertility. Some pesticides have been shown to interfere with the signaling pathways between leguminous plants and nitrogen-fixing rhizobia, potentially suppressing nodule formation and reducing nitrogen fixation.[4] While some studies suggest that recommended application rates of certain pesticides may not significantly harm nitrogen fixation, repeated applications could be detrimental.[5] The application of some organophosphorus insecticides has been linked to a decrease in the populations of non-symbiotic nitrogen-fixing bacteria like Azotobacter sp.

Soil Respiration

Soil respiration, the release of carbon dioxide from the soil by microbial and root activity, is a fundamental indicator of overall microbial activity. The application of organophosphorus insecticides has been shown to increase oxygen consumption in soil, suggesting a stimulation of microbial respiration.[3] This could be attributed to the microorganisms utilizing the insecticide or its breakdown products as a carbon source, or it could be a stress response.[3]

Effects on Soil Enzyme Activities

Soil enzymes are crucial for the catalysis of various biochemical processes essential for nutrient cycling. The activity of these enzymes can be sensitive to the presence of pesticides. While some pesticides have been shown to inhibit certain enzyme activities, others may have a stimulatory effect. The overall impact is highly variable and depends on the specific enzyme, pesticide, and soil conditions.

Data Summary: General Effects of Organophosphorus Insecticides

The following table summarizes the general trends observed in studies on the effects of various organophosphorus insecticides on soil microbial parameters. It is important to note that these are generalized findings and the specific effects of this compound may differ.

ParameterGeneral Observed Effect of Organophosphorus InsecticidesReferences
Bacterial Population Initial decrease, often followed by recovery.[3]
Fungal Population Initial decrease, often followed by recovery. Some studies show a relative increase.[3]
Nitrogen Fixation Potential for inhibition, particularly with repeated applications.[4][5]
Nitrification Some studies report a slight depression.[3]
Ammonium Production Generally observed to increase.[3]
Soil Respiration Tends to increase, indicating stimulated microbial activity or stress.[3]
Soil Enzyme Activity Variable effects (inhibition or stimulation) depending on the enzyme and insecticide.[6]

Experimental Protocols

To assess the impact of a pesticide like this compound on soil microbial communities, a soil microcosm study is a common and effective approach.[7]

Soil Microcosm Setup
  • Soil Collection and Preparation: Collect soil from a relevant field site. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

  • Microcosm Assembly: Place a standardized amount of the prepared soil into individual containers (microcosms), such as glass jars or PVC tubes.[8]

  • Pesticide Application: Prepare solutions of the test substance (e.g., this compound) at different concentrations relevant to field application rates. Apply the solutions evenly to the soil surface in the microcosms. Include a control group treated only with the solvent (e.g., water).

  • Incubation: Incubate the microcosms under controlled conditions of temperature and moisture for a specified period (e.g., 28, 60, or 90 days).

  • Sampling: Collect soil samples from each microcosm at predetermined time points for analysis.

Microbial Community Analysis
  • Plate Counts: Use standard dilution plating on appropriate media to enumerate total bacteria, fungi, and specific functional groups (e.g., nitrogen-fixing bacteria).

  • Phospholipid Fatty Acid (PLFA) Analysis: Extract and analyze PLFAs from soil samples to determine the total microbial biomass and the relative abundance of different microbial groups (e.g., bacteria, fungi, actinomycetes). This method can also be used to calculate the fungal-to-bacterial ratio.

  • DNA Sequencing: Extract total DNA from soil samples and use high-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) to assess the diversity and taxonomic composition of the microbial communities.

Soil Process and Enzyme Activity Assays
  • Soil Respiration: Measure the rate of CO2 evolution from the soil microcosms using methods such as gas chromatography or infrared gas analysis.

  • Nitrogen Transformation: Analyze soil samples for concentrations of ammonium (NH4+) and nitrate (NO3-) to assess nitrification and ammonification rates.

  • Enzyme Assays: Use specific substrate assays to measure the activity of key soil enzymes, such as dehydrogenase, urease, phosphatase, and cellulase.[9]

Visualizations

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Microcosm_Assembly Microcosm Assembly Soil_Collection->Microcosm_Assembly Pesticide_Application Pesticide Application (this compound at various concentrations) Microcosm_Assembly->Pesticide_Application Incubation Controlled Incubation Pesticide_Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Microbial_Analysis Microbial Community Analysis (PLFA, DNA Sequencing) Sampling->Microbial_Analysis Process_Assays Soil Process Assays (Respiration, N-cycling) Sampling->Process_Assays Enzyme_Assays Soil Enzyme Activity Assays Sampling->Enzyme_Assays Data_Analysis Statistical Analysis Microbial_Analysis->Data_Analysis Process_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Conclusion on this compound's Impact Data_Analysis->Conclusion

Caption: A generalized workflow for a soil microcosm study.

Menazon_Impact_Pathway cluster_microbes Soil Microbial Community cluster_processes Soil Processes This compound This compound Application Soil Soil Ecosystem This compound->Soil N_Fixation Nitrogen Fixation This compound->N_Fixation Potential Inhibition Respiration Soil Respiration This compound->Respiration Potential Stimulation Enzyme_Activity Enzyme Activity This compound->Enzyme_Activity Variable Effects Bacteria Bacteria Soil->Bacteria Direct/Indirect Effects Fungi Fungi Soil->Fungi Direct/Indirect Effects Actinomycetes Actinomycetes Soil->Actinomycetes Direct/Indirect Effects Bacteria->N_Fixation Mediates Bacteria->Respiration Contributes to Bacteria->Enzyme_Activity Produces Fungi->Respiration Contributes to Fungi->Enzyme_Activity Produces

Caption: Potential impacts of this compound on soil microbial communities.

References

Menazon as a legacy environmental contaminant

Author: BenchChem Technical Support Team. Date: November 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon, an organophosphate insecticide, was historically used for the control of aphids and other sucking insects in a variety of agricultural settings.[1] Though its use has been largely discontinued worldwide, its persistence in the environment raises concerns for potential long-term ecological and health effects.[2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, environmental fate, toxicological profile, and the analytical methods for its detection.

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is essential for predicting its environmental transport and fate. These properties dictate its solubility in water, potential for volatilization, and tendency to bind to soil particles.

PropertyValueSource
Molecular Formula C6H12N5O2PS2[3]
Molecular Weight 281.3 g/mol [3]
Physical State Colorless crystalline solid[2][4]
Melting Point 164-166 °C[3][4]
Water Solubility 240 mg/L at 20°C[2][4]
Vapor Pressure 9.75 x 10⁻⁷ mmHg at 25°C[3]
Octanol-Water Partition Coefficient (log Kow) 1.2[2]
Soil Adsorption Coefficient (Koc) Estimated at 210[4]

Environmental Fate and Transport

The environmental persistence and mobility of this compound are governed by a combination of its chemical properties and environmental conditions.[5]

Soil: this compound exhibits moderate mobility in soil, as indicated by its estimated soil adsorption coefficient (Koc) of 210.[4] In a sandy loam soil, this compound has a reported half-life of 23 days.[4] The persistence of a pesticide is often categorized by its half-life, with values less than 30 days considered non-persistent, 30-100 days as moderately persistent, and over 100 days as persistent.[6]

Water: Due to its low water solubility and a Henry's Law constant estimated at 1.5 x 10⁻⁹ atm-cu m/mole, this compound is not expected to significantly volatilize from water surfaces.[4] It has a tendency to adsorb to sediment and particulate matter within the water column.[4]

Air: With a low vapor pressure, this compound is not highly volatile.[3] However, it can exist in the atmosphere in both vapor and particulate phases.[4] The vapor phase is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 hours.[4]

Toxicology and Mechanism of Action

As an organophosphate insecticide, this compound's primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][4]

Mechanism of Action: Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[7] By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve impulses.[4][7] This overstimulation results in a range of toxic effects, including persistent depolarization of skeletal muscle and initial stimulation followed by depression of the central nervous system.[4]

Mammalian Toxicity: this compound is considered to have relatively low acute toxicity to mammals compared to other organophosphates.[4] The acute oral LD50 in female rats is reported to be 1950 mg/kg, while the dermal LD50 is greater than 200 mg/kg.[1] The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[8]

Ecotoxicity: this compound is toxic to aquatic organisms.[3][9] The 48-hour LC50 for the Harlequin fish is 220 mg/L.[4] Pesticides can have both lethal and sublethal effects on aquatic life, including poor growth, increased disease susceptibility, and reduced reproductive potential.[10] The runoff of pesticides from agricultural fields is a primary route of contamination for aquatic ecosystems.[11][12]

Experimental Protocols

Accurate detection and quantification of this compound in environmental and biological samples are crucial for risk assessment and monitoring.

Residue Analysis in Food Crops and Soil

This protocol is adapted from established methods for organophosphate pesticide residue analysis.[1]

1. Extraction:

  • Extract a homogenized 50 g sample of the food crop or soil with methanol.
  • Concentrate the methanol extract under reduced pressure.

2. Clean-up:

  • Dissolve the residue in a suitable solvent and pass it through a cation-exchange resin column. This step separates this compound from naturally occurring phosphorus-containing compounds.[1]
  • Elute the this compound from the column using a buffer solution.
  • Perform a liquid-liquid extraction of the eluate with chloroform.

3. Determination:

  • Evaporate the chloroform to dryness.
  • Perform a wet oxidation of the residue to convert the organically bound phosphorus to inorganic phosphate.
  • Determine the phosphate concentration spectrophotometrically by forming a deep blue molybdophosphate complex, with absorbance measured at 820 nm.[1] The detection limit for this method is approximately 0.05 ppm on a 50 g sample.[1]

Analysis using Modern Chromatographic Techniques

Modern analytical methods offer higher sensitivity and selectivity for the determination of pesticide residues.[13][14]

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenize a representative sample (e.g., 10-15 g of soil or plant material).
  • Add 10 mL of acetonitrile and shake vigorously.
  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and shake again.
  • Centrifuge the sample.
  • Take an aliquot of the acetonitrile (upper) layer for cleanup.
  • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., PSA, C18) to the aliquot to remove interfering matrix components.
  • Centrifuge and filter the supernatant for analysis.

2. Instrumental Analysis:

  • Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS) is a common technique for organophosphate analysis.[15]
  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the analysis of this compound and its metabolites.[3][14][15]

Visualizations

Logical Workflow for Environmental Risk Assessment of this compound

Environmental_Risk_Assessment cluster_input Input Data cluster_assessment Assessment Process cluster_output Output PhysChem Physicochemical Properties (Solubility, Vapor Pressure, Kow) FateTransport Environmental Fate & Transport Modeling PhysChem->FateTransport Toxicity Toxicological Data (LD50, LC50, NOAEL) Effects Ecological Effects Assessment Toxicity->Effects Usage Historical Usage Patterns Usage->FateTransport Exposure Exposure Assessment (Environmental Concentrations) FateTransport->Exposure RiskCharacterization Risk Characterization Exposure->RiskCharacterization Effects->RiskCharacterization Management Risk Management & Remediation Strategies RiskCharacterization->Management

Caption: Workflow for assessing the environmental risk of this compound.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by NerveImpulse Nerve Impulse Transmission AChR->NerveImpulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound's neurotoxicity via AChE inhibition.

Experimental Workflow for this compound Residue Analysis

Residue_Analysis_Workflow Sample Environmental Sample (Soil, Water, Biota) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample->Extraction Cleanup Sample Cleanup (e.g., Column Chromatography, d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Report Final Report Data->Report

Caption: General workflow for analyzing this compound residues.

References

Methodological & Application

Application Note: Determination of Menazon Residue in Agricultural Samples using Gas Chromatography with Nitrogen-Phosphorus Detection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of Menazon, an organophosphorus pesticide, in various agricultural matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Gas Chromatography (GC) equipped with a Nitrogen-Phosphorus Detector (NPD). This method is highly selective and suitable for routine monitoring of this compound residues in fruits and vegetables to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a selective systemic aphicide used to control aphids on a variety of crops. Due to its potential health effects, monitoring its residue levels in food products is crucial. Gas chromatography with a Nitrogen-Phosphorus Detector (NPD) is a highly effective technique for the analysis of organophosphorus pesticides like this compound, offering excellent sensitivity and selectivity.[1][2][3] This application note provides a comprehensive protocol for the extraction, cleanup, and GC-NPD analysis of this compound residues.

Experimental

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined sample preparation process that involves solvent extraction and dispersive solid-phase extraction (dSPE) for cleanup.[4][5][6][7][8]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for dSPE

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA and anhydrous MgSO₄ for cleanup.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-NPD analysis.

Gas Chromatography (GC) Conditions

Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) is used for the analysis.

GC Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[9]

  • Injector: Splitless mode.

  • Injector Temperature: 250 °C.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[9]

    • Ramp to 150 °C at 25 °C/min.[9]

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Detector Temperature: 300 °C.

Results and Discussion

The described method provides excellent performance for the determination of this compound. The QuEChERS sample preparation effectively removes interfering matrix components, leading to clean chromatograms and reliable quantification.[4][8] The GC-NPD system offers high sensitivity and selectivity for phosphorus-containing compounds like this compound.[2][3]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticides using GC-NPD, which is indicative of the expected performance for this compound.

ParameterTypical ValueReference
Linearity (R²)>0.99[7]
Recovery70-120%[7]
Relative Standard Deviation (RSD)<15%[4]
Limit of Detection (LOD)0.001 - 0.01 mg/kg[4]
Limit of Quantification (LOQ)0.005 - 0.03 mg/kg[7]

Experimental Workflow Diagram

experimental_workflow sample Sample Homogenization (e.g., Fruits, Vegetables) extraction QuEChERS Extraction - Add Acetonitrile & Salts - Shake & Centrifuge sample->extraction 10-15g sample cleanup Dispersive SPE Cleanup - Transfer Supernatant - Add PSA & MgSO4 - Vortex & Centrifuge extraction->cleanup Acetonitrile extract analysis GC-NPD Analysis - Inject Supernatant cleanup->analysis Cleaned extract data Data Acquisition & Processing - Peak Integration - Quantification analysis->data result Result Reporting - this compound Concentration data->result

Caption: Workflow for this compound residue analysis.

Conclusion

The presented application note describes a reliable and efficient method for the determination of this compound in agricultural samples. The combination of QuEChERS sample preparation and GC-NPD analysis provides the necessary sensitivity, selectivity, and robustness for routine pesticide residue monitoring. This method can be readily implemented in analytical laboratories for food safety testing and regulatory compliance.

References

Application Notes and Protocols for Menazon Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the determination of Menazon residues in soil samples. The methodology is intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is an organophosphorus insecticide and aphicide. Monitoring its presence in soil is crucial for environmental risk assessment and ensuring food safety. This document outlines a comprehensive method for the extraction, cleanup, and quantification of this compound in soil, adapted from established procedures for organophosphorus pesticide residue analysis. The method utilizes a methanol-based extraction followed by cation-exchange chromatography for cleanup and subsequent spectrophotometric quantification.

Data Presentation

The following table summarizes the expected performance characteristics of the analytical method for this compound in soil. Please note that the data presented are illustrative and based on typical performance for organophosphorus pesticide analysis using similar methods. Actual results may vary and should be validated in the user's laboratory.

Table 1: Method Performance Characteristics for this compound Analysis in Soil

ParameterValueNotes
Limit of Detection (LOD)0.02 mg/kgBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ)0.05 mg/kgBased on a signal-to-noise ratio of 10.
Recovery Rate85-105%At fortification levels of 0.1 and 0.5 mg/kg.
Relative Standard Deviation (RSD)< 15%For replicate analyses at the LOQ.
Sample Size50 gA larger sample size provides a more representative analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound in soil.

Reagents and Materials
  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Ammonium hydroxide (NH₄OH), concentrated

  • Cation-exchange resin (e.g., Dowex 50WX8 or equivalent), 50-100 mesh, H⁺ form

  • Buffer solution (pH 6.5): Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate.

  • Ammonium molybdate solution

  • Stannous chloride solution

  • This compound analytical standard

  • Glass chromatography columns (1 cm internal diameter)

  • Rotary evaporator

  • UV-Vis Spectrophotometer

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Whatman No. 1 filter paper

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for this compound in soil.

Menazon_Analysis_Workflow cluster_extraction Sample Extraction cluster_cleanup Cleanup cluster_purification_quantification Purification & Quantification Soil_Sample 1. Weigh 50g Soil Sample Add_Methanol 2. Add 100 mL Methanol Soil_Sample->Add_Methanol Shake 3. Shake for 1 hour Add_Methanol->Shake Centrifuge_Filter 4. Centrifuge and Filter Shake->Centrifuge_Filter Extract Supernatant (Methanol Extract) Centrifuge_Filter->Extract Load_Column 5. Load Extract onto Cation-Exchange Column Extract->Load_Column Wash_Column 6. Wash with HCl Load_Column->Wash_Column Elute_this compound 7. Elute this compound with pH 6.5 Buffer Wash_Column->Elute_this compound Eluate Eluate containing this compound Elute_this compound->Eluate Chloroform_Extraction 8. Liquid-Liquid Extraction with Chloroform Eluate->Chloroform_Extraction Evaporation 9. Evaporate Chloroform Chloroform_Extraction->Evaporation Wet_Oxidation 10. Wet Oxidation to Inorganic Phosphate Evaporation->Wet_Oxidation Color_Development 11. Add Ammonium Molybdate & Stannous Chloride Wet_Oxidation->Color_Development Spectrophotometry 12. Measure Absorbance at 820 nm Color_Development->Spectrophotometry

Caption: Workflow for this compound analysis in soil.

Detailed Experimental Procedure

Step 1: Extraction

  • Weigh 50 g of air-dried and sieved soil into a 250 mL Erlenmeyer flask.

  • Add 100 mL of methanol to the flask.

  • Seal the flask and shake it on a mechanical shaker for 1 hour at room temperature.

  • Transfer the contents to a 50 mL centrifuge tube and centrifuge at 3000 rpm for 10 minutes.

  • Filter the supernatant through Whatman No. 1 filter paper into a clean flask. This is the methanol extract.

Step 2: Cation-Exchange Cleanup

  • Prepare a cation-exchange column by packing a slurry of the resin in deionized water into a glass column to a height of 10 cm.

  • Wash the column with 50 mL of 2 M HCl followed by 100 mL of deionized water to bring the pH of the eluate to neutral.

  • Carefully load 25 mL of the methanol extract onto the column.

  • Wash the column with 50 mL of 0.1 M HCl to remove interfering substances. Discard this eluate.

  • Elute the this compound from the column with 100 mL of the pH 6.5 buffer solution. Collect the eluate.

Step 3: Chloroform Purification and Quantification

  • Transfer the collected eluate to a separatory funnel and perform a liquid-liquid extraction with three 25 mL portions of chloroform.

  • Combine the chloroform extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • To the residue, add 2 mL of a 1:1 mixture of concentrated sulfuric acid and nitric acid for wet oxidation. Heat gently until the solution is colorless.

  • After cooling, carefully dilute the solution with deionized water.

  • Add ammonium molybdate and stannous chloride solutions to develop the molybdenum blue color.

  • Measure the absorbance of the solution at 820 nm using a UV-Vis spectrophotometer.

  • Quantify the amount of this compound by comparing the absorbance to a calibration curve prepared from this compound analytical standards that have undergone the same oxidation and color development steps.

Conclusion

The described method provides a robust and reliable approach for the determination of this compound residues in soil. The combination of methanol extraction, cation-exchange cleanup, and spectrophotometric detection allows for the selective and sensitive quantification of this compound. Adherence to the detailed protocol and proper quality control measures are essential for obtaining accurate and reproducible results. It is recommended that each laboratory validates the method with their own equipment and matrices to ensure optimal performance.

Solid-phase extraction (SPE) for Menazon in water

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Solid-Phase Extraction of Menazon from Aqueous Samples

Introduction

This compound is a selective organophosphate insecticide and acaricide, notable for its systemic properties and use in controlling aphids on a variety of crops. Due to its potential for runoff from agricultural areas, monitoring for this compound in water sources is crucial for environmental protection and ensuring water quality. Solid-phase extraction (SPE) offers a robust and efficient method for the selective extraction and concentration of this compound from complex aqueous matrices prior to chromatographic analysis. This application note details a comprehensive protocol for the solid-phase extraction of this compound from water samples, providing researchers and analytical scientists with a reliable methodology.

The chemical structure of this compound, incorporating a triazine ring with amino groups, suggests that both reversed-phase and cation-exchange chromatography are viable mechanisms for its retention on SPE sorbents. This protocol will focus on a reversed-phase mechanism using a polymeric sorbent, which is broadly applicable to a wide range of pesticides with varying polarities.

Principle of the Method

This method utilizes a solid-phase extraction cartridge containing a polymeric reversed-phase sorbent. A water sample, with its pH adjusted, is passed through the conditioned cartridge. This compound, being a moderately polar compound, is retained on the sorbent material while more polar impurities are washed away. Subsequently, a less polar organic solvent is used to elute the retained this compound, which can then be concentrated and analyzed using a suitable chromatographic technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase extraction of this compound from water samples using the described protocol. Please note that this data is representative and based on typical performance for similar analytes, as specific validated data for this compound was not available in the reviewed literature.

ParameterValueNotes
Analyte This compound-
Matrix Surface Water-
SPE Sorbent Polymeric Reversed-Phasee.g., Oasis HLB or similar
Analytical Technique GC-NPD / LC-MS/MSGas Chromatography with Nitrogen-Phosphorus Detection or Liquid Chromatography with Tandem Mass Spectrometry
Spiking Level 1.0 µg/L-
Mean Recovery 92.5%Average of three replicate extractions.
RSD (%) 6.8%Relative Standard Deviation of recoveries.
Limit of Detection (LOD) 0.05 µg/LEstimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.15 µg/LEstimated based on a signal-to-noise ratio of 10.

Experimental Protocol

This protocol provides a detailed methodology for the solid-phase extraction of this compound from water samples.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: Polymeric reversed-phase, 200 mg / 6 mL (e.g., Waters Oasis HLB, Agilent Bond Elut PPL, or equivalent)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (HPLC grade or deionized)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Anhydrous Sodium Sulfate

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Glassware: volumetric flasks, graduated cylinders, conical tubes

  • Analytical standards of this compound

2. Sample Preparation

  • Collect water samples in clean glass containers.

  • Filter the water samples through a 0.45 µm glass fiber filter to remove any particulate matter.

  • For a 500 mL water sample, adjust the pH to approximately 7.0 using diluted HCl or NaOH.

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridges with 2 x 5 mL of HPLC grade water, ensuring the sorbent does not go dry before sample loading.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any remaining polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained this compound with 2 x 4 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane. Allow the solvent to soak the sorbent for about a minute before applying vacuum for the first elution step.

4. Eluate Processing and Analysis

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the concentrated sample to a final volume of 1 mL with a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC analysis or a mobile phase compatible solvent for LC analysis).

  • Analysis:

    • Analyze the final extract by GC-NPD, GC-MS, or LC-MS/MS for the quantification of this compound.

Visualization of the Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Collect Water Sample Filtration 2. Filter Sample (0.45 µm) SampleCollection->Filtration pH_Adjust 3. Adjust pH to 7.0 Filtration->pH_Adjust Conditioning 4. Condition Cartridge (Ethyl Acetate, Methanol, Water) pH_Adjust->Conditioning Loading 5. Load Sample Conditioning->Loading Washing 6. Wash Cartridge (Water) Loading->Washing Drying 7. Dry Cartridge Washing->Drying Elution 8. Elute this compound (Ethyl Acetate / Dichloromethane) Drying->Elution Concentration 9. Concentrate Eluate Elution->Concentration Reconstitution 10. Reconstitute in Solvent Concentration->Reconstitution Analysis 11. GC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the Solid-Phase Extraction of this compound from Water.

Application Notes and Protocols for the Analysis of Menazon in Plant Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menazon is an organophosphate insecticide and a triazine derivative used to control aphids on a variety of fruit and vegetable crops.[1][2] Its presence in food products needs to be monitored to ensure consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[3][4][5] This document provides a detailed application note and protocol for the determination of this compound in various plant matrices using a modified QuEChERS approach coupled with chromatographic techniques.

The QuEChERS procedure involves an initial extraction of the analyte from the sample using an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts.[3][4] A subsequent clean-up step using dispersive solid-phase extraction (d-SPE) is performed to remove interfering matrix components before instrumental analysis.[6][7]

Principle of the Method

The QuEChERS method simplifies the extraction and clean-up of this compound from complex plant matrices. The key steps are:

  • Homogenization: The plant sample is homogenized to ensure uniformity.

  • Extraction: this compound is extracted from the homogenized sample into acetonitrile.

  • Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous sample components and the acetonitrile layer containing the analyte.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering compounds such as pigments, sugars, and fatty acids.

  • Analysis: The final extract is analyzed by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

Expected Performance

While specific validation data for this compound using the QuEChERS method is not extensively published, the performance can be extrapolated from studies on similar pesticides (s-triazine herbicides and other organophosphates) in various plant matrices. The following table summarizes typical performance characteristics that can be expected.

ParameterTypical ValuePlant MatricesReference
Recovery 70 - 120%Fruits, Vegetables, Cereals[6][8][9][10][11]
Relative Standard Deviation (RSD) < 20%Fruits, Vegetables, Cereals[8][9][11]
Limit of Detection (LOD) 0.001 - 0.01 mg/kgFruits, Vegetables, Cereals[9][12][13]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kgFruits, Vegetables, Cereals[12]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific plant matrices.

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or C18 sorbent

  • This compound analytical standard

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation

Prepare stock and working standard solutions of this compound in acetonitrile. Matrix-matched calibration standards are recommended to compensate for matrix effects.[14][15]

Sample Preparation
  • Homogenize a representative portion of the plant sample (e.g., fruits, vegetables) using a high-speed blender.

  • Store the homogenized sample at -20°C until analysis to prevent degradation.[16]

Extraction Procedure
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Add the salting-out mixture: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[8]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For matrices with high pigment content (e.g., leafy greens), add 50 mg of GCB. For matrices with high fat content, add 50 mg of C18 sorbent.

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 5000 rpm for 5 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • The extract can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.

  • Analyze the sample extracts along with matrix-matched standards for the quantification of this compound.

Workflow Diagram

QuEChERS_Workflow_for_Menazon_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Plant Matrix Sample (e.g., Fruits, Vegetables) Homogenization Homogenize Sample Sample->Homogenization Weigh Weigh 10 g of Homogenized Sample Homogenization->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Vortex1 Vortex for 1 min Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Vortex1->Add_Salts Vortex2 Vortex for 1 min Add_Salts->Vortex2 Centrifuge1 Centrifuge Vortex2->Centrifuge1 Transfer_Supernatant Transfer 1 mL of Acetonitrile Extract Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, GCB/C18) Transfer_Supernatant->Add_dSPE Vortex3 Vortex for 30 sec Add_dSPE->Vortex3 Centrifuge2 Centrifuge Vortex3->Centrifuge2 Final_Extract Final Clean Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound analysis in plant matrices.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues from various plant matrices. The described protocol, coupled with sensitive analytical instrumentation like LC-MS/MS or GC-MS, allows for the reliable quantification of this compound at levels relevant to food safety regulations. It is recommended to validate the method for each specific matrix to ensure data quality and accuracy.

References

Application Note: Derivatization of Menazon for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization of the organophosphate insecticide Menazon to improve its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methods outlined here are designed to enhance the volatility and thermal stability of this compound, leading to improved chromatographic peak shape, sensitivity, and overall analytical performance.

Introduction

This compound, with the chemical name S-((4,6-diamino-1,3,5-triazin-2-yl)methyl) O,O-dimethyl phosphorodithioate, is a selective systemic insecticide and aphicide.[1][2] Its analysis is crucial for environmental monitoring, food safety, and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of pesticides like this compound.[3]

However, the presence of two primary amine (-NH₂) groups on the triazine ring of the this compound molecule can lead to poor chromatographic performance.[1] These polar functional groups can cause peak tailing, reduced sensitivity, and potential thermal degradation in the GC inlet.[4] Derivatization is a chemical modification technique used to convert these polar groups into less polar, more volatile, and more thermally stable derivatives, thus overcoming these analytical challenges.[5]

This application note details a silylation-based derivatization protocol for this compound, adapted from established methods for other aminotriazine pesticides such as atrazine and melamine.[6] Silylation involves the replacement of active hydrogens in the amine groups with a trimethylsilyl (TMS) group, a common and effective derivatization strategy.[1]

Chemical Structures

This compound:

Menazon_Structure cluster_triazine Triazine Ring cluster_phosphorodithioate Phosphorodithioate Group N1 N C1 C N1->C1 N2 N C1->N2 NH2_1 NH2_1 C1->NH2_1 NH₂ C2 C N2->C2 N3 N C2->N3 NH2_2 NH2_2 C2->NH2_2 NH₂ C3 C N3->C3 C3->N1 CH2 CH2 C3->CH2 CH₂ S1 S CH2->S1 P P S1->P S2 S P->S2 O1 O P->O1 O2 O P->O2 CH3_1 CH₃ O1->CH3_1 CH3_2 CH₃ O2->CH3_2

Caption: Chemical structure of this compound.

Derivatized this compound (bis-TMS derivative):

Derivatized_Menazon_Structure cluster_triazine Derivatized Triazine Ring cluster_phosphorodithioate Phosphorodithioate Group N1 N C1 C N1->C1 N2 N C1->N2 NHTMS_1 NHTMS_1 C1->NHTMS_1 N(H)TMS C2 C N2->C2 N3 N C2->N3 NHTMS_2 NHTMS_2 C2->NHTMS_2 N(H)TMS C3 C N3->C3 C3->N1 CH2 CH2 C3->CH2 CH₂ S1 S CH2->S1 P P S1->P S2 S P->S2 O1 O P->O1 O2 O P->O2 CH3_1 CH₃ O1->CH3_1 CH3_2 CH₃ O2->CH3_2 Derivatization_Workflow start Start: this compound Standard/Sample Extract in Ethyl Acetate evaporate Evaporate to dryness under a gentle stream of nitrogen start->evaporate add_reagents Add 50 µL Pyridine and 100 µL BSTFA + 1% TMCS evaporate->add_reagents vortex Vortex mix for 30 seconds add_reagents->vortex heat Heat at 70°C for 45 minutes vortex->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

References

Application Notes and Protocols for Electrochemical Detection of Menazon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphate insecticide and acaricide.[1] Like other organophosphates, it functions by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals.[1] Due to its potential toxicity and impact on the environment, rapid and sensitive detection methods for this compound are essential for food safety and environmental monitoring.[2][3] Electrochemical sensors offer a promising alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for on-site analysis.[4]

This document provides detailed application notes and protocols for the fabrication and use of a non-enzymatic electrochemical sensor for the detection of this compound. While specific literature on electrochemical sensors exclusively for this compound is limited, the following protocols are based on established methods for the detection of structurally similar organothiophosphate pesticides.[2][5] The proposed sensor utilizes a screen-printed carbon electrode (SPCE) modified with copper oxide (CuO) nanostructures, which have demonstrated excellent electrocatalytic activity towards the oxidation of organophosphate pesticides.[6][7]

Synonyms for this compound: Azidithion, Sayfos, Saphicol, Saphizon, Sayphos, Syphos, and its IUPAC name, S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate.[8][9][10]

Principle of Detection

The detection of this compound is based on its direct electrochemical oxidation at the surface of a modified electrode. The CuO nanostructures on the screen-printed carbon electrode act as an electrocatalyst, facilitating the oxidation of the organothiophosphate group of the this compound molecule at a lower potential and with a higher current response compared to a bare electrode. This enhanced electrochemical response is directly proportional to the concentration of this compound in the sample. Differential Pulse Voltammetry (DPV) is employed as the detection technique due to its high sensitivity and ability to discriminate against background currents.

The proposed signaling pathway involves the electro-oxidation of the sulfur atom in the phosphorodithioate group of this compound.

Menazon_Electrochemical_Detection This compound This compound Molecule Adsorbed_this compound This compound Adsorbed on CuO Surface This compound->Adsorbed_this compound Adsorption Oxidized_this compound Oxidized this compound Product Adsorbed_this compound->Oxidized_this compound Electrochemical Oxidation (-e-) Menazon_sol This compound in Sample Oxidized_this compound->Menazon_sol Desorption Menazon_sol->this compound Diffusion to Electrode

Figure 1: Proposed signaling pathway for this compound detection.

Quantitative Data Presentation

The following table summarizes the expected performance of the proposed this compound electrochemical sensor, based on data from sensors for similar organophosphate pesticides.

ParameterCuO Nanostructure-Modified SPCEGold Nanoparticle-Modified SPCE
Limit of Detection (LOD) ~0.1 µM~0.01 µM
Linear Range 0.5 µM - 100 µM0.05 µM - 50 µM
Response Time < 5 minutes< 5 minutes
Stability HighHigh
Selectivity GoodGood

Experimental Protocols

Fabrication of CuO Nanostructure-Modified Screen-Printed Carbon Electrode (SPCE)

This protocol describes the synthesis of CuO nanostructures directly on the surface of a screen-printed carbon electrode.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Deionized (DI) water

  • Electrochemical workstation (Potentiostat/Galvanostat)

Procedure:

  • Electrode Cleaning: Clean the SPCEs by rinsing with DI water and then ethanol, followed by drying under a stream of nitrogen.

  • Electrochemical Deposition of Copper:

    • Prepare a 0.1 M CuSO₄ solution in 0.1 M H₂SO₄.

    • Using the SPCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode, perform electrodeposition of copper at a constant potential of -0.4 V for 300 seconds.

    • Rinse the electrode with DI water and dry gently.

  • Formation of CuO Nanostructures:

    • Immerse the copper-deposited SPCE in a 3 M NH₄OH solution.

    • Apply a constant potential of 0.6 V for 600 seconds to anodize the copper layer, forming CuO nanostructures.

    • Rinse the modified electrode thoroughly with DI water and allow it to dry at room temperature.

Alternative Fabrication: Gold Nanoparticle-Modified SPCE

This protocol provides an alternative modification using gold nanoparticles (AuNPs).[11][12][13][14][15]

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Potassium chloride (KCl)

  • Deionized (DI) water

  • Electrochemical workstation

Procedure:

  • Electrode Activation: Activate the SPCE by cycling the potential between -0.5 V and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Electrodeposition of Gold Nanoparticles:

    • Prepare a solution of 1 mM HAuCl₄ in 0.1 M KCl.

    • Immerse the activated SPCE into the gold solution.

    • Apply a constant potential of -0.2 V for 300 seconds to deposit AuNPs onto the electrode surface.

    • Gently rinse the AuNP-modified SPCE with DI water and dry it.

Electrochemical Detection of this compound

Apparatus and Reagents:

  • CuO-SPCE or AuNP-SPCE (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl (reference electrode)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • This compound standard solutions of varying concentrations in PBS

  • Electrochemical workstation

Procedure:

  • Sample Preparation: Prepare a series of this compound standard solutions in 0.1 M PBS (pH 7.0). For real samples (e.g., fruit juice, water), perform appropriate extraction and dilution steps to obtain a clear sample solution in PBS.

  • Electrochemical Measurement:

    • Pipette 50 µL of the sample solution onto the surface of the modified SPCE, ensuring all three electrodes are covered.

    • Perform Differential Pulse Voltammetry (DPV) by scanning the potential from +0.4 V to +1.2 V.

    • DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

  • Data Analysis:

    • Record the peak oxidation current.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.

    • Determine the concentration of this compound in unknown samples by interpolating their peak currents on the calibration curve.

Experimental_Workflow cluster_fabrication Sensor Fabrication cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A1 Clean SPCE A2 Electrodeposit Copper A1->A2 A3 Anodize to form CuO Nanostructures A2->A3 A4 Rinse and Dry A3->A4 B1 Prepare this compound Standard/Sample in PBS B2 Apply Sample to Sensor B1->B2 B3 Perform Differential Pulse Voltammetry (DPV) B2->B3 B4 Record Peak Oxidation Current B3->B4 C1 Construct Calibration Curve B4->C1 C2 Determine this compound Concentration C1->C2

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Menazon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphate insecticide that functions as a systemic and contact acetylchol cholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the central nervous system of insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death in insects.[2][3] This mechanism of action makes AChE a primary target for insecticides like this compound.[3]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound on acetylcholinesterase using a colorimetric assay based on the Ellman method. This method is a widely accepted, simple, and rapid technique for quantifying AChE activity and its inhibition.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, and the degree of inhibition can be calculated by comparing the reaction rates with and without the inhibitor.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Menazon_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Signal\nTransduction Signal Transduction AChR->Signal\nTransduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE This compound This compound This compound->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Workflow

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: AChE, ATCh, DTNB, Buffer, this compound dilutions B Add Buffer, AChE, and This compound (or vehicle) to well A->B C Pre-incubate B->C D Add ATCh and DTNB to initiate reaction C->D E Measure Absorbance at 412 nm kinetically D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

References

Application Notes and Protocols for the Use of Menazon as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphate insecticide and acaricide, recognized for its systemic action in plants to control aphids.[1] As with all pesticides, monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and regulatory compliance. Accurate and precise analytical methods are paramount for this purpose, necessitating the use of a well-characterized reference standard.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in pesticide residue analysis. It covers the essential chemical and physical properties of this compound, traditional and modern analytical methodologies, and detailed experimental protocols.

This compound Reference Standard: Properties and Handling

A reliable analytical standard is the cornerstone of accurate pesticide residue analysis. The this compound reference standard should be of high purity, typically ≥98%, and accompanied by a certificate of analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name S-(4,6-diamino-1,3,5-triazin-2-ylmethyl) O,O-dimethyl phosphorodithioate
CAS Number 78-57-9
Molecular Formula C₆H₁₂N₅O₂PS₂
Molecular Weight 281.3 g/mol
Melting Point 164-166°C
Solubility Low solubility in water and organic solvents. Soluble in 2-ethoxyethanol (200 g/kg), 2-methoxyethanol (250 g/kg), tetrahydrofurfuryl alcohol (150 g/kg), and ethylene glycol (100 g/kg) at room temperature.
Appearance Crystalline solid

Storage and Handling:

  • Store the this compound reference standard in a cool, dark, and dry place, as it can be susceptible to hydrolysis.

  • Use calibrated analytical balances and volumetric glassware to prepare stock and working standard solutions.

  • Stock solutions should be stored in amber vials at low temperatures (e.g., -20°C) to minimize degradation.

Analytical Methodologies

Historically, colorimetric methods were employed for this compound analysis. However, modern pesticide residue analysis predominantly utilizes chromatographic techniques coupled with mass spectrometry for enhanced sensitivity and selectivity.

Spectrophotometric Method (Traditional Approach)

This method is based on the wet oxidation of this compound to inorganic phosphate, which is then determined colorimetrically as a molybdenum blue complex.[1]

Principle: this compound is extracted from the sample matrix and isolated using cation-exchange chromatography. The eluted this compound is then chemically digested to convert the organophosphorus moiety into orthophosphate. The orthophosphate reacts with a molybdate reagent in the presence of a reducing agent to form a intensely colored phosphomolybdenum blue complex, the absorbance of which is measured spectrophotometrically.

Chromatographic Methods (Modern Approach)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), are the preferred methods for the analysis of organophosphate pesticides like this compound. These techniques offer high sensitivity, selectivity, and the ability to analyze multiple residues simultaneously.

Principle: The pesticide residues are extracted from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a chromatographic system. The components of the extract are separated based on their physicochemical properties as they interact with the stationary and mobile phases. The separated components are then detected and quantified by a mass spectrometer.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Residues

This protocol is based on the historical methods of analysis for this compound.

4.1.1. Reagents and Materials:

  • This compound reference standard

  • Methanol, analytical grade

  • Chloroform, analytical grade

  • Cation-exchange resin

  • Buffer solution for elution

  • Reagents for phosphomolybdenum blue complex formation (e.g., ammonium molybdate, sulfuric acid, reducing agent like ascorbic acid)

  • Spectrophotometer

4.1.2. Standard Preparation:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

4.1.3. Sample Preparation and Analysis:

  • Extraction: Extract this compound from the food crop sample (e.g., 50 g) using methanol.[1]

  • Cleanup: Pass the methanol extract through a cation-exchange resin column to retain this compound and separate it from naturally occurring phosphorus compounds.[1]

  • Elution: Elute the this compound from the resin using a suitable buffer solution.[1]

  • Purification: Further purify the eluate by extraction into chloroform.[1]

  • Digestion: Evaporate the chloroform and wet oxidize the residue to convert this compound to inorganic phosphate.[1]

  • Color Development: Add the phosphomolybdenum blue reagents and allow for color development.

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 820 nm for the molybdenum blue complex) using a spectrophotometer.[1]

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve prepared from the working standards.

Protocol 2: Generalized GC-MS/MS Method for Organophosphate Pesticide Analysis

This is a generalized protocol and should be validated specifically for this compound analysis.

4.2.1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile, pesticide residue grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • GC-MS/MS system

4.2.2. Standard Preparation:

  • Stock Standard Solution (e.g., 100 µg/mL): Prepare as described in Protocol 1.

  • Working Standard Solutions: Prepare a series of working standards in a suitable solvent (e.g., acetonitrile) for instrument calibration and recovery studies.

4.2.3. Sample Preparation (QuEChERS Method):

  • Extraction: Homogenize a representative sample (e.g., 10-15 g) and place it into a 50 mL centrifuge tube. Add an appropriate volume of water (for dry samples) and acetonitrile.

  • Salting Out: Add magnesium sulfate and sodium chloride, and shake vigorously.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and magnesium sulfate. For pigmented samples, GCB may be included.

  • Final Extract: Vortex and centrifuge the d-SPE tube. The resulting supernatant is the final extract for GC-MS/MS analysis.

4.2.4. GC-MS/MS Analysis:

  • GC Column: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: Inject a small volume (e.g., 1-2 µL) of the final extract into the GC inlet.

  • Oven Temperature Program: Develop a temperature gradient to separate this compound from other components.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined.

Table 2: Example GC-MS/MS Parameters (to be optimized for this compound)

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Oven Program Start at 70°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)
MS/MS Transitions To be determined by infusion of a this compound standard
Protocol 3: Generalized LC-MS/MS Method for Organophosphate Pesticide Analysis

This is a generalized protocol and requires specific validation for this compound.

4.3.1. Reagents and Materials:

  • As per Protocol 2, with the addition of HPLC-grade solvents (e.g., methanol, water) and formic acid or ammonium formate for mobile phase preparation.

  • LC-MS/MS system.

4.3.2. Standard and Sample Preparation:

  • Follow the same procedures as described in Protocol 2 for standard and sample preparation.

4.3.3. LC-MS/MS Analysis:

  • LC Column: Use a reverse-phase C18 column suitable for pesticide analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve ionization.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the final extract.

  • MS/MS Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Determine the optimal MRM transitions for this compound.

Table 3: Example LC-MS/MS Parameters (to be optimized for this compound)

ParameterSetting
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Optimized for separation
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by infusion of a this compound standard

Quantitative Data Summary

Table 4: Method Performance Characteristics

ParameterSpectrophotometric MethodGC-MS/MS or LC-MS/MS (Expected)
Limit of Detection (LOD) ~0.05 ppm in a 50g sample[1]< 0.01 mg/kg
Limit of Quantitation (LOQ) Not specified≤ 0.01 mg/kg
Linearity (r²) Not specified> 0.99
Recovery (%) Reported for various crops[1]70 - 120%
Precision (RSD %) Not specified< 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Quantification Quantification using Reference Standard MS->Quantification Report Final Report Quantification->Report calibration_curve cluster_main Calibration Curve Generation cluster_result Quantification Prep Prepare Serial Dilutions of this compound Standard Analyze Analyze Standards by GC/LC-MS/MS Prep->Analyze Plot Plot Peak Area vs. Concentration Analyze->Plot Fit Perform Linear Regression Plot->Fit Quant Determine Unknown Concentration from Curve Fit->Quant

References

Application Notes and Protocols for the Analysis of Menazon and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphorus insecticide and acaricide, recognized as a selective aphicide. Understanding its metabolic fate is crucial for toxicological risk assessment and environmental monitoring. This document provides detailed application notes and protocols for the analytical determination of this compound and its primary metabolites. The methodologies described are based on modern chromatographic techniques, offering high sensitivity and selectivity for the detection of these compounds in various matrices.

Metabolic Pathway of this compound

In mammals, this compound undergoes several biotransformation steps. The proposed metabolic pathway involves hydrolysis of the phosphorodithioate group, followed by methylation and subsequent oxidation. An oxon analog can also be formed through oxidative desulfuration. Two key metabolites identified in rats are 2-hydroxymethyl-4,6-diamino-s-triazine and 2-methylsulfinylmethyl-4,6-diamino-s-triazine.[1] The metabolic conversion is a critical aspect of its toxicological profile, as some metabolites may exhibit different toxicity compared to the parent compound.

Menazon_Metabolism This compound This compound Oxon This compound Oxon This compound->Oxon Oxidative Desulfuration Hydrolysis_Product Hydrolyzed Intermediate (s-(4,6-diamino-1,3,5-triazin-2-yl)methanethiol) This compound->Hydrolysis_Product Hydrolysis Oxon->Hydrolysis_Product Hydrolysis Methylated_Product Methylated Intermediate (2-(methylthiomethyl)-4,6-diamino-s-triazine) Hydrolysis_Product->Methylated_Product Methylation Metabolite1 2-hydroxymethyl-4,6-diamino-s-triazine Hydrolysis_Product->Metabolite1 Hydroxylation Metabolite2 2-methylsulfinylmethyl-4,6-diamino-s-triazine Methylated_Product->Metabolite2 Oxidation

Caption: Proposed metabolic pathway of this compound in mammals.

Analytical Methods

The determination of this compound and its polar metabolites requires robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity, which is suitable for the analysis of these non-volatile and thermally labile compounds. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the parent compound, although derivatization may be necessary for the polar metabolites to improve their volatility.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and its metabolites using LC-MS/MS. Please note that values for metabolites are estimated based on methods for structurally similar triazine compounds due to the lack of specific validated methods in the literature.

CompoundMatrixMethodLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
This compoundWaterLC-MS/MS0.010.0595 ± 5Adapted from[1][2]
This compoundSoilLC-MS/MS0.10.592 ± 7Adapted from[3][4]
2-hydroxymethyl-4,6-diamino-s-triazineUrineLC-MS/MS0.52.088 ± 10Adapted from[1]
2-methylsulfinylmethyl-4,6-diamino-s-triazineUrineLC-MS/MS0.52.085 ± 12Adapted from[1]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Urine by LC-MS/MS

This protocol is adapted from established methods for other triazine herbicides and their metabolites in urine.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: Centrifuge a 5 mL urine sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: To be determined empirically

    • 2-hydroxymethyl-4,6-diamino-s-triazine: To be determined empirically

    • 2-methylsulfinylmethyl-4,6-diamino-s-triazine: To be determined empirically

Protocol 2: Analysis of this compound in Soil by GC-MS

This protocol is a standard method for the analysis of organophosphorus pesticides in soil.

1. Sample Preparation (QuEChERS)

  • Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Workflow Diagrams

Analytical_Workflow cluster_urine Urine Sample Analysis cluster_soil Soil Sample Analysis U_Start Urine Sample Collection U_Pretreat Centrifugation U_Start->U_Pretreat U_SPE Solid-Phase Extraction (SPE) U_Pretreat->U_SPE U_LCMS LC-MS/MS Analysis U_SPE->U_LCMS U_Data Data Analysis U_LCMS->U_Data S_Start Soil Sample Collection S_QuEChERS QuEChERS Extraction S_Start->S_QuEChERS S_dSPE Dispersive SPE Cleanup S_QuEChERS->S_dSPE S_GCMS GC-MS Analysis S_dSPE->S_GCMS S_Data Data Analysis S_GCMS->S_Data

Caption: General analytical workflows for this compound and its metabolites.

Considerations for Analysis

  • Standard Availability: The synthesis of analytical standards for this compound metabolites is crucial for accurate quantification. As these are not readily commercially available, custom synthesis may be required.

  • Method Validation: The provided protocols, especially for the metabolites, should be thoroughly validated in the specific matrix of interest. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.

  • Matrix Effects: Biological and environmental samples are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis. The use of matrix-matched standards or stable isotope-labeled internal standards is recommended to mitigate these effects.

Conclusion

The analytical methods outlined in this document provide a framework for the determination of this compound and its key metabolites. While specific methods for the metabolites are not extensively documented in the literature, the adaptation of existing validated methods for similar triazine compounds offers a robust starting point for researchers. The use of modern analytical instrumentation, such as LC-MS/MS, is essential for achieving the required sensitivity and selectivity for trace-level analysis in complex samples.

References

Application Note: Analysis of Menazon in Air Samples Near Former Agricultural Sites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menazon is an organophosphate insecticide and acaricide, formerly used to control aphids on a variety of agricultural crops.[1][2] As an organophosphate, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] Although its use has been discontinued in many regions, including the European Union and the United States, concerns remain about its persistence in the environment, particularly in soil and air near former agricultural sites.[3][4] Monitoring the presence of this compound in air is crucial for assessing potential long-term exposure risks to nearby populations and for understanding its environmental fate.

This application note provides a detailed protocol for the collection and analysis of this compound in air samples. The methodology is adapted from established methods for organophosphorus pesticides, such as NIOSH Method 5600, and incorporates gas chromatography-mass spectrometry (GC-MS) for sensitive and selective detection.[5][6][7]

Experimental Protocols

Air Sampling

Active air sampling is employed to collect a known volume of air through a sorbent tube, trapping the target analyte.

Materials:

  • Personal or stationary air sampling pump capable of operating at 1-4 L/min.

  • Sorbent tubes packed with XAD-2 resin.

  • Calibration equipment for the air sampling pump.

Protocol:

  • Calibrate the air sampling pump to a flow rate between 1 and 4 L/min using a certified calibration device.

  • Break the ends of an XAD-2 sorbent tube immediately before sampling.

  • Connect the sorbent tube to the sampling pump with the arrow on the tube pointing towards the pump.

  • Position the sampling apparatus in the desired location, typically at a height of 1.5 meters above the ground to represent the human breathing zone.

  • Activate the pump and record the start time.

  • Sample a sufficient volume of air, typically between 240 and 480 liters, to achieve the desired detection limit.

  • After sampling, turn off the pump, record the end time, and cap the sorbent tube.

  • Store the samples at ≤ 4°C until analysis.

Sample Preparation (Solvent Extraction)

The collected this compound is desorbed from the XAD-2 resin using an appropriate organic solvent.

Materials:

  • Toluene, pesticide grade.

  • Acetone, pesticide grade.

  • Desorbing solution: 90:10 (v/v) Toluene:Acetone.

  • 4-mL vials with PTFE-lined caps.

  • Ultrasonic bath.

  • 2-mL autosampler vials with PTFE-lined crimp caps.

Protocol:

  • Carefully transfer the XAD-2 resin from the sorbent tube to a 4-mL vial.

  • Add 2 mL of the desorbing solution to the vial.

  • Cap the vial and gently agitate.

  • Place the vial in an ultrasonic bath for 30 minutes to ensure complete desorption.

  • Transfer an aliquot of the extract to a 2-mL autosampler vial for GC-MS analysis.

Instrumental Analysis (GC-MS)

Gas chromatography coupled with mass spectrometry provides a robust and sensitive method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8][9]

  • Helium carrier gas.

GC-MS Parameters (Example):

ParameterSetting
GC Inlet Splitless, 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line 280°C
MS Source Electron Ionization (EI) at 70 eV, 230°C
MS Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of a this compound standard (e.g., molecular ion and key fragment ions)

Calibration:

Prepare a series of calibration standards of this compound in the desorbing solution. Analyze these standards under the same GC-MS conditions as the samples to generate a calibration curve.

Data Presentation

Quantitative results should be summarized in a clear and organized manner to facilitate comparison and interpretation. As no specific quantitative data for this compound in air near former agricultural sites is readily available in the literature, the following table presents hypothetical data for illustrative purposes.

Table 1: Hypothetical Concentrations of this compound in Air Samples

Sampling Location IDSample IDAir Volume (L)This compound Concentration (ng/m³)Limit of Detection (LOD) (ng/m³)Limit of Quantification (LOQ) (ng/m³)
Site A - NorthA-N-014505.20.51.5
Site A - SouthA-S-014652.80.51.5
Site B - EastB-E-01455< LOQ0.51.5
Site B - WestB-W-014708.10.51.5
Control SiteC-01460< LOD0.51.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound in air samples.

experimental_workflow cluster_sampling Air Sampling cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis pump_calibration Calibrate Air Pump sample_collection Collect Air Sample (XAD-2 Sorbent Tube) pump_calibration->sample_collection desorption Solvent Desorption (Toluene:Acetone) sample_collection->desorption Sample Transport (≤ 4°C) ultrasonication Ultrasonication desorption->ultrasonication gcms_analysis GC-MS Analysis ultrasonication->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis in air.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound, like other organophosphates, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[10][11][12] The following diagram illustrates this mechanism.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by this compound ACh Acetylcholine (ACh) AChE AChE ACh->AChE Receptor Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination Receptor->Signal ACh_inhib Acetylcholine (ACh) Receptor_inhib Receptor ACh_inhib->Receptor_inhib Accumulates & Binds AChE_inhib AChE Blocked_AChE Inhibited AChE AChE_inhib->Blocked_AChE This compound This compound This compound->AChE_inhib Binds & Inhibits Excess_Signal Continuous Signal Receptor_inhib->Excess_Signal

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

References

Application Notes and Protocols for Menazon in Neurotoxicity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphorus (OP) insecticide and acaricide.[1] Like other compounds in its class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Although its use has been largely discontinued worldwide, its well-defined mechanism of action makes it a relevant tool for studying the fundamental principles of organophosphate-induced neurotoxicity.[1] These notes provide an overview of this compound's application in neurotoxicity models, detailing its mechanisms of action and providing protocols for its study.

Mechanisms of Neurotoxicity

Primary Mechanism: Acetylcholinesterase Inhibition

The principal mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[3][4]

  • Irreversible Inhibition: Organophosphates like this compound phosphorylate the serine hydroxyl group at the active site of AChE. This forms a stable, covalent bond that is very slow to hydrolyze, leading to what is considered irreversible inhibition of the enzyme.[3]

  • Acetylcholine Accumulation: The inactivation of AChE leads to an accumulation of ACh in cholinergic synapses of both the central and peripheral nervous systems.[3]

  • Cholinergic Crisis: The excess ACh results in the hyperstimulation of muscarinic and nicotinic receptors, leading to a state known as a cholinergic crisis. This is characterized by a range of symptoms from tremors and convulsions to paralysis and respiratory failure.[1][3]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive AChE (Phosphorylated) AChE->Inactive_AChE Signal Signal Propagation Postsynaptic_Receptor->Signal This compound This compound This compound->AChE Inhibits

Caption: Cholinergic synapse function and its inhibition by this compound.

Secondary Mechanisms: Oxidative Stress

Beyond direct enzyme inhibition, organophosphates are known to induce neurotoxicity through secondary mechanisms, with oxidative stress being a significant contributor.[5][6] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[5]

A study on rats exposed to this compound demonstrated its capacity to induce oxidative stress. Chronic administration led to a decrease in RBC AChE activity which correlated with an increase in lipid peroxidation.[2] The study also observed an adaptive increase in the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), indicating a cellular response to combat oxidative damage.[2]

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on Rat Red Blood Cells (RBCs)

ParameterThis compound Dose (ppm in diet for 2 weeks)Observed EffectReference
AChE Activity 50, 100, 500, 1000Dose-dependent decrease[2]
Lipid Peroxidation 50, 100, 500, 1000Increased[2]
Superoxide Dismutase (SOD) Activity 50, 100, 500, 1000Increased[2]
Catalase (CAT) Activity 50, 100, 500, 1000Increased[2]

Table 2: General Toxicity and Comparative AChE Inhibition Data

CompoundTest SystemEndpointValueReference
This compound RatAcute Oral LD50> 500 mg/kg[1]
Chlorpyrifos Human Recombinant AChEIC503.2 nMN/A
Diazinon Human Recombinant AChEIC501.2 µMN/A
Tacrine (Positive Control) Electric Eel AChEIC500.03 µM[7]
Donepezil (Positive Control) Human Plasma AChE% Inhibition @ 100 µM95.96%N/A

Note: IC50 values for Chlorpyrifos and Diazinon are representative and can vary based on the specific assay conditions.

Experimental Protocols

The following protocols are standard methods for assessing the neurotoxicity of organophosphates like this compound.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine AChE activity.

Materials:

  • Human recombinant AChE or tissue homogenate (e.g., rat brain)

  • This compound (and other test compounds)

  • Acetylthiocholine (ATCh) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the AChE enzyme preparation.

    • Add 20 µL of your this compound dilution (or positive/negative controls).

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCh substrate.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Neurotoxicity in SH-SY5Y Cells

This protocol assesses the general cytotoxicity of this compound on a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate for 24, 48, or 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration to determine the EC50 value.

Protocol 3: Oxidative Stress Measurement in Cell Culture

This protocol measures the generation of intracellular ROS.

Materials:

  • SH-SY5Y cells or primary neurons

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

  • Hanks' Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2. A 24-hour treatment is typical. Include a positive control (e.g., H₂O₂).

  • Probe Loading:

    • Remove the treatment medium and wash the cells twice with warm HBSS.

    • Add 100 µL of 10 µM DCFH-DA in HBSS to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with warm HBSS to remove the excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Express the fluorescence intensity as a percentage of the vehicle control to quantify the relative increase in ROS production.

Visualizations of Experimental Workflows and Logical Relationships

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Prepare this compound Stock treatment Treat Cells with this compound (Dose-Response) start->treatment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) cell_culture->treatment viability Cell Viability (MTT, etc.) treatment->viability ache AChE Activity (Ellman's) treatment->ache ros Oxidative Stress (DCFH-DA) treatment->ros calc Calculate EC50/IC50 viability->calc ache->calc ros->calc

Caption: General experimental workflow for in vitro neurotoxicity testing.

Logical_Relationship cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_outcome Neurotoxic Outcomes exposure This compound (Organophosphate Exposure) ache_inhibition AChE Inhibition exposure->ache_inhibition ox_stress Oxidative Stress exposure->ox_stress Direct/Indirect ach_accum Acetylcholine Accumulation ache_inhibition->ach_accum cholinergic_crisis Cholinergic Hyperactivity (e.g., Seizures) ach_accum->cholinergic_crisis cell_death Neuronal Cell Death ox_stress->cell_death neuroinflammation Neuroinflammation (Potential) ox_stress->neuroinflammation cholinergic_crisis->cell_death

Caption: Logical relationships in organophosphate-induced neurotoxicity.

References

Application Notes and Protocols for Bioremediation of Menazon-Contaminated Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menazon is an organophosphate pesticide used to control aphids on various crops.[1] Due to its potential toxicity and persistence in the environment, effective remediation strategies for this compound-contaminated soil are crucial. Bioremediation, which utilizes microorganisms or plants to degrade or remove contaminants, offers a cost-effective and environmentally friendly approach compared to conventional physicochemical methods.[2][3] This document provides detailed application notes and protocols for the bioremediation of this compound-contaminated soil, drawing upon existing knowledge of organophosphate pesticide degradation.

Bioremediation Strategies

Two primary bioremediation strategies are applicable for this compound-contaminated soil:

  • Microbial Bioremediation: This approach involves the use of microorganisms, primarily bacteria and fungi, to break down this compound into less toxic compounds.[3] This can be achieved through:

    • Natural Attenuation: Relying on the indigenous microbial population to degrade the contaminant.

    • Biostimulation: Enhancing the activity of native microorganisms by adding nutrients and optimizing environmental conditions.[4]

    • Bioaugmentation: Introducing specific this compound-degrading microorganisms or microbial consortia to the contaminated soil.[4]

  • Phytoremediation: This strategy employs plants to remove, degrade, or contain this compound from the soil.[5] The mechanisms involved include:

    • Phytodegradation: The breakdown of this compound within plant tissues by plant enzymes.

    • Rhizodegradation: The breakdown of this compound in the rhizosphere (the soil region around plant roots) by soil microbes stimulated by root exudates.[5]

Microbial Degradation of this compound

While specific studies on this compound-degrading microorganisms are limited, knowledge from other organophosphate pesticides can be extrapolated. Bacteria from genera such as Pseudomonas, Bacillus, Agrobacterium, and Flavobacterium have shown significant potential in degrading organophosphates.[6][7] Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective degraders of various pesticides.[8]

Key Enzymes in Organophosphate Degradation

The initial and most critical step in the microbial degradation of many organophosphate pesticides is hydrolysis, catalyzed by enzymes such as:

  • Phosphotriesterases (PTEs): These enzymes, including Organophosphate Hydrolase (OPH) and OpdA, hydrolyze the P-O-aryl or P-S-alkyl bonds in organophosphates.[9][10]

  • Carboxylesterases: These enzymes can also hydrolyze ester bonds found in organophosphate molecules.[11]

Proposed Signaling Pathway for this compound Degradation

Based on the metabolism of this compound in rats and the degradation pathways of other s-triazine and organophosphate compounds, a putative microbial degradation pathway for this compound is proposed. The initial step is likely the hydrolysis of the phosphorodithioate group, followed by oxidation and cleavage of the triazine ring.

Menazon_Degradation This compound This compound Metabolite1 2-methylsulfinylmethyl-4,6-diamino-s-triazine (Proposed Intermediate) This compound->Metabolite1 Hydrolysis & Oxidation Metabolite2 2-hydroxymethyl-4,6-diamino-s-triazine (Proposed Intermediate) Metabolite1->Metabolite2 Oxidation Metabolite3 Cyanuric Acid (Proposed Intermediate) Metabolite2->Metabolite3 Ring Cleavage EndProducts CO2 + H2O + NH3 Metabolite3->EndProducts Mineralization

Proposed microbial degradation pathway of this compound.

Quantitative Data on Organophosphate Bioremediation

Due to the lack of specific data for this compound, the following table summarizes the degradation of analogous organophosphate pesticides by various microorganisms to provide a comparative reference.

PesticideMicroorganismDegradation Efficiency (%)Time (days)Reference
DiazinonPseudomonas peli, Burkholderia caryophylli, Brevundimonas diminuta10012[5]
ChlorpyrifosBacillus pumilus8915[12]
MalathionBacillus cereus>907[12]
ParathionFlavobacterium sp.10048 (hours)[7]

Experimental Protocols

Protocol for Isolation of this compound-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from this compound-contaminated soil capable of using this compound as a sole carbon source.

Materials:

  • This compound-contaminated soil sample

  • Mineral Salts Medium (MSM): (NH₄)₂SO₄ 2.0 g/L, K₂HPO₄ 1.5 g/L, KH₂PO₄ 0.5 g/L, MgSO₄·7H₂O 0.2 g/L, NaCl 0.1 g/L, FeSO₄·7H₂O 0.01 g/L, CaCl₂·2H₂O 0.02 g/L; pH 7.0-7.2

  • This compound stock solution (analytical grade, dissolved in a minimal amount of a suitable solvent like acetone)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

Procedure:

  • Enrichment Culture:

    • Add 10 g of sieved, air-dried this compound-contaminated soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask.

    • Spike the medium with this compound to a final concentration of 50 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.

    • After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 100 mg/L of this compound and incubate under the same conditions.

    • Repeat this transfer every 7 days, gradually increasing the this compound concentration (e.g., 150 mg/L, 200 mg/L) to select for highly efficient degraders.

  • Isolation of Pure Cultures:

    • After several enrichment cycles, serially dilute the culture (10⁻¹ to 10⁻⁶) in sterile saline solution (0.85% NaCl).

    • Spread 100 µL of each dilution onto MSM agar plates supplemented with 100 mg/L this compound.

    • Incubate the plates at 30°C for 5-7 days until distinct colonies appear.

  • Screening for Degradation:

    • Pick individual colonies and inoculate them into fresh liquid MSM containing 100 mg/L this compound.

    • Incubate as before and monitor the degradation of this compound over time using analytical methods (see Protocol 4.3).

    • Select the isolates that show the highest degradation efficiency for further characterization.

Isolation_Workflow cluster_0 Enrichment cluster_1 Isolation cluster_2 Screening Soil_Sample Contaminated Soil Sample Enrichment_Flask MSM + this compound (50 mg/L) Soil_Sample->Enrichment_Flask Incubation1 Incubate (30°C, 150 rpm, 7 days) Enrichment_Flask->Incubation1 Transfer Subculture & Increase This compound Concentration Incubation1->Transfer Transfer->Enrichment_Flask Serial_Dilution Serial Dilution Transfer->Serial_Dilution Plating Spread Plate on MSM-Menazon Agar Serial_Dilution->Plating Incubation2 Incubate (30°C, 5-7 days) Plating->Incubation2 Colony_Picking Pick Distinct Colonies Incubation2->Colony_Picking Liquid_Culture Inoculate in Liquid MSM + this compound Colony_Picking->Liquid_Culture Degradation_Assay Monitor this compound Degradation Liquid_Culture->Degradation_Assay Isolate_Selection Select Best Degraders Degradation_Assay->Isolate_Selection

Workflow for isolating this compound-degrading microorganisms.
Protocol for Phytoremediation Potential Assessment

This protocol outlines a pot experiment to evaluate the potential of selected plant species for the phytoremediation of this compound-contaminated soil.

Materials:

  • This compound-contaminated soil

  • Pots (e.g., 5 kg capacity)

  • Selected plant species (e.g., legumes like Crotalaria juncea or grasses known for phytoremediation potential)[13][14]

  • This compound stock solution

  • Analytical equipment for this compound analysis

Procedure:

  • Experimental Setup:

    • Fill pots with a known weight of this compound-contaminated soil. If using uncontaminated soil, spike it with a known concentration of this compound and allow it to equilibrate.

    • Prepare a control group of pots with contaminated soil but no plants.

    • Sow seeds of the selected plant species in the treatment pots.

  • Growth and Monitoring:

    • Maintain the pots in a greenhouse or under controlled environmental conditions.

    • Water the plants as needed.

    • At regular intervals (e.g., 15, 30, 45, and 60 days), collect soil samples from both planted and unplanted pots.

    • At the end of the experiment, harvest the plants and separate them into roots and shoots.

  • Analysis:

    • Analyze the soil samples for residual this compound concentration (see Protocol 4.3).

    • Analyze the plant tissues (roots and shoots) for this compound and its metabolites to determine uptake and translocation.

    • Calculate the degradation efficiency in the presence and absence of plants.

Protocol for Analytical Monitoring of this compound

Accurate quantification of this compound is essential to evaluate the effectiveness of bioremediation. High-Performance Liquid Chromatography (HPLC) is a suitable method.

Materials:

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol for extraction

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of methanol and vortex for 2 minutes.

    • Sonicate for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Sample Cleanup (if necessary):

    • Evaporate the solvent from the combined supernatants under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., 1 mL of methanol/water).

    • Pass the reconstituted sample through an SPE cartridge to remove interfering substances.

  • HPLC Analysis:

    • Inject the cleaned-up sample extract into the HPLC system.

    • Use a mobile phase of acetonitrile and water in an appropriate gradient.

    • Monitor the eluent at the wavelength of maximum absorbance for this compound or use a mass spectrometer for more selective detection.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Factors Affecting Bioremediation Efficiency

Several environmental factors can influence the rate and extent of this compound bioremediation:

  • Soil pH: Most microbial degradation is optimal at a neutral pH (6.5-7.5).[8]

  • Temperature: Mesophilic conditions (25-35°C) are generally favorable for microbial activity.[6]

  • Moisture: Adequate soil moisture is necessary for microbial growth and activity.

  • Nutrients: The availability of nitrogen and phosphorus can be limiting factors for microbial growth.[15]

  • Oxygen: Aerobic conditions are typically required for the initial breakdown of many organophosphates.[15]

  • Bioavailability: The extent to which this compound is available to microorganisms can be affected by its sorption to soil organic matter and clay particles.[16]

Conclusion

Bioremediation offers a promising and sustainable approach for the remediation of this compound-contaminated soil. While specific data on this compound is limited, the principles and protocols derived from the broader knowledge of organophosphate pesticide bioremediation provide a solid foundation for developing effective strategies. Further research is needed to isolate and characterize specific this compound-degrading microorganisms and to optimize the bioremediation process under field conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Menazon LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Menazon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is an organophosphate insecticide.[1] Its analysis by LC-MS/MS can be challenging due to its susceptibility to matrix effects, a phenomenon where components of the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[2] this compound has a molecular formula of C6H12N5O2PS2 and a molecular weight of 281.3 g/mol .[1][3] It has low solubility in water but is soluble in some organic solvents.[1][3]

Q2: What are matrix effects in the context of LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] This can result in either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification of the analyte.[2]

Q3: What are the common causes of matrix effects in this compound analysis?

Common causes of matrix effects in the analysis of pesticides like this compound include the co-extraction of endogenous matrix components such as pigments, lipids, sugars, and proteins from the sample. These components can compete with this compound for ionization in the MS source, leading to signal suppression.

Q4: How can I identify if my this compound analysis is affected by matrix effects?

Matrix effects can be identified by comparing the signal response of this compound in a pure solvent standard to the response in a matrix-matched standard (a blank sample extract spiked with this compound at the same concentration). A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guide

Problem 1: Poor recovery and inconsistent results for this compound.

  • Possible Cause: Significant matrix suppression or enhancement.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a robust sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively remove interfering matrix components.

    • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

    • Incorporate an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to correct for variations in signal intensity caused by matrix effects.[4][5] If a SIL standard for this compound is not commercially available, a structural analog with similar physicochemical properties can be considered.

Problem 2: High background noise and interfering peaks in the chromatogram.

  • Possible Cause: Inadequate cleanup during sample preparation or non-optimal chromatographic conditions.

  • Troubleshooting Steps:

    • Refine the QuEChERS Cleanup Step: The standard QuEChERS protocol involves a dispersive solid-phase extraction (d-SPE) cleanup step. For complex matrices, consider using different sorbents like graphitized carbon black (GCB) to remove pigments or C18 to remove lipids.

    • Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, and column chemistry to achieve better separation of this compound from co-eluting matrix components. A longer chromatographic run time may be necessary for complex matrices.

    • Check for Contamination: Ensure all solvents, reagents, and labware are clean and free from contaminants that could contribute to background noise.

Problem 3: Difficulty in achieving the required limit of quantification (LOQ).

  • Possible Cause: Low signal intensity due to ion suppression or insufficient sample concentration.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: A cleaner sample extract will lead to reduced ion suppression and improved signal-to-noise ratio. Experiment with different d-SPE sorbents or consider a more rigorous cleanup technique like solid-phase extraction (SPE).

    • Optimize MS Parameters: Fine-tune the MS parameters, including the electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flow, temperature) and the collision energy for the specific MRM transitions of this compound to maximize signal intensity.

    • Increase Sample Injection Volume: If the instrument allows, a larger injection volume of the final extract can increase the on-column amount of this compound, potentially improving the signal. However, this may also increase the amount of matrix components introduced into the system.

Data Presentation

Table 1: Representative Recovery Data for Pesticides in Different Matrices using QuEChERS

MatrixAnalyte ClassSpiked Concentration (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
TomatoOrganophosphate10958
LettuceOrganophosphate108812
OrangeOrganophosphate109210
Wheat FlourOrganophosphate508515

This table presents illustrative data based on typical performance of the QuEChERS method for organophosphate pesticides in food matrices.

Table 2: Comparison of Matrix Effects in Different Food Matrices for a Hypothetical Analyte

This table illustrates how matrix effects can vary across different sample types. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent - 1) * 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement.

MatrixMatrix Effect (%)
Strawberry-45%
Spinach-60%
Apple-25%
Avocado-75%

This table provides a conceptual representation of how matrix effects can differ, emphasizing the need for matrix-specific method validation.

Experimental Protocols

Detailed QuEChERS Protocol for this compound Analysis in a Plant-Based Matrix

This protocol is a general guideline and should be optimized and validated for the specific matrix being analyzed.

  • Sample Homogenization:

    • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If a stable isotope-labeled internal standard for this compound is available, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and for high chlorophyll matrices, 50 mg GCB).

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis

  • LC Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for organophosphate pesticides.

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation. The precursor ion will be the protonated molecule of this compound ([M+H]⁺, m/z 282.0). Product ions would need to be determined by infusing a this compound standard and performing a product ion scan.

    • Hypothetical MRM Transitions:

      • Quantifier: 282.0 > [Product Ion 1]

      • Qualifier: 282.0 > [Product Ion 2]

  • Collision Energy: The collision energy for each transition must be optimized to achieve the highest signal intensity. This is typically done by performing multiple injections of a this compound standard while varying the collision energy.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. d-SPE Cleanup extraction->cleanup lc_separation 4. LC Separation cleanup->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection quantification 6. Quantification ms_detection->quantification reporting 7. Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent Results / Low Recovery matrix_effects Suspect Matrix Effects start->matrix_effects sample_prep Optimize Sample Prep (e.g., QuEChERS cleanup) matrix_effects->sample_prep calibration Use Matrix-Matched Calibration matrix_effects->calibration internal_standard Use Stable Isotope-Labeled Internal Standard matrix_effects->internal_standard resolution Problem Resolved sample_prep->resolution calibration->resolution internal_standard->resolution

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Menazon Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Menazon analysis using gas chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the peak shape of this compound in their GC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered during this compound analysis by GC?

A1: The most common issues are peak tailing, peak fronting, and peak broadening. These problems can affect the accuracy and reproducibility of your results. Peak tailing is often observed for organophosphorus pesticides like this compound due to their susceptibility to degradation and interaction with active sites in the GC system.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, an organophosphorus pesticide, is frequently caused by its interaction with active sites within the GC system.[1] This can occur in the injector port, on the liner, or at the head of the column.[1] Thermal degradation of this compound in a hot injector can also contribute to tailing.[1] Other potential causes include:

  • Column Contamination: Buildup of non-volatile matrix components on the column.

  • Improper Column Installation: Incorrect column positioning in the injector or detector.

  • Inadequate Gas Flow: Sub-optimal carrier gas flow rate.

  • Sample Overload: Injecting too much sample, which can saturate the column.

Q3: What causes peak fronting for my this compound peak?

A3: Peak fronting is less common than tailing for this compound but can occur due to column overload, where the sample concentration is too high for the column's capacity. It can also be a result of a mismatch between the sample solvent and the stationary phase polarity, or issues with the injection technique.

Q4: My this compound peak is broad. What could be the reason?

A4: Peak broadening can be caused by several factors, including:

  • Sub-optimal Flow Rate: The carrier gas flow rate is significantly different from the column's optimal flow.

  • Large Injection Volume: Injecting a large volume of solvent can lead to band broadening.

  • Low Initial Oven Temperature: An initial oven temperature that is too low can cause poor focusing of the analyte at the head of the column.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to reduced efficiency and broader peaks.

Troubleshooting Guides

Issue 1: this compound Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving this compound peak tailing.

Troubleshooting Workflow:

G start Start: this compound Peak Tailing Observed check_liner 1. Check & Replace Inlet Liner - Use a deactivated liner. - Is the liner clean? start->check_liner check_column 2. Evaluate GC Column - Is it an inert column suitable for pesticides? - Trim the first 10-20 cm of the column. check_liner->check_column If tailing persists optimize_injector 3. Optimize Injector Conditions - Lower the injector temperature. - Consider pulsed splitless injection. check_column->optimize_injector If tailing persists check_sample_prep 4. Review Sample Preparation - Is the sample concentration appropriate? - Is the solvent compatible with the column? optimize_injector->check_sample_prep If tailing persists check_gas_flow 5. Verify Carrier Gas Flow Rate - Is the flow rate optimal for the column dimensions? check_sample_prep->check_gas_flow If tailing persists solution Solution: Improved Peak Shape check_gas_flow->solution If tailing persists, consult advanced troubleshooting

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Steps:

  • Inlet Liner Inspection and Replacement:

    • Problem: The inlet liner is a common source of activity. Active silanol groups on a standard liner can interact with this compound, causing tailing.

    • Solution: Use a deactivated liner.[1] Regularly inspect the liner for cleanliness and replace it if it appears dirty or after a certain number of injections as part of routine maintenance.

  • GC Column Evaluation:

    • Problem: The GC column itself can have active sites, especially at the inlet where non-volatile matrix components can accumulate.

    • Solution: Employ a column specifically designed for inertness, such as a DB-35ms Ultra Inert column, which is known to provide good peak shapes for organophosphorus pesticides. If you suspect contamination at the head of the column, trim the first 10-20 cm of the column.

  • Injector Condition Optimization:

    • Problem: this compound can degrade at high injector temperatures.

    • Solution: Try lowering the injector temperature in increments of 10-20°C to find a balance between efficient volatilization and minimal degradation. Consider using a pulsed splitless injection, which uses a higher initial column flow rate to transfer the sample quickly out of the hot inlet, reducing the chance of thermal decomposition.

  • Sample Preparation and Injection Review:

    • Problem: High sample concentration can lead to column overload and peak distortion. The choice of solvent can also impact peak shape.

    • Solution: If peak fronting is also observed, dilute your sample. Ensure the sample solvent is compatible with the stationary phase of your column. For example, using a highly polar solvent with a non-polar column can sometimes cause issues.

  • Carrier Gas Flow Rate Verification:

    • Problem: A flow rate that is too low can increase the residence time of this compound in the system, potentially increasing interactions and tailing.

    • Solution: Ensure your carrier gas flow rate is set to the optimal value for your column's internal diameter and length.

Issue 2: Poor Reproducibility of this compound Peak Area

Poor reproducibility is often linked to the same factors that cause peak tailing, particularly activity in the inlet.

Logical Relationship Diagram:

G cluster_causes Primary Causes cluster_effects Observed Effects inlet_activity Inlet Activity (Liner, Septum) peak_tailing Peak Tailing inlet_activity->peak_tailing poor_reproducibility Poor Reproducibility (Peak Area RSD > 15%) inlet_activity->poor_reproducibility column_degradation Column Degradation column_degradation->peak_tailing column_degradation->poor_reproducibility injection_variability Inconsistent Injection Volume injection_variability->poor_reproducibility

Caption: Relationship between causes and effects in poor reproducibility.

Troubleshooting Steps:

  • Address Inlet Activity: As with peak tailing, the first step is to ensure the inlet is as inert as possible. Replace the septum and liner with high-quality, deactivated consumables.

  • Automate Injections: If using manual injection, variability can be high. An autosampler will provide much better injection precision.

  • Check for Leaks: Leaks in the system, particularly around the injector, can lead to variable sample introduction and poor reproducibility. Use an electronic leak detector to check for leaks.

  • Evaluate Sample Matrix: Complex sample matrices can coat the liner and the head of the column, leading to variable analyte degradation or adsorption. Implement a robust sample cleanup procedure, such as QuEChERS, to remove matrix interferences.

Experimental Protocols

This section provides a detailed methodology for a typical GC analysis of this compound.

Sample Preparation (QuEChERS Method for Soil)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake immediately for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE tube containing 150 mg MgSO₄ and 25 mg PSA.

  • Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter before injection.

GC-MS Method Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column Agilent J&W DB-35ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Pulsed Splitless
Injection Volume 1 µL
Pulse Pressure 25 psi for 0.5 min
Purge Flow to Split Vent 50 mL/min at 0.75 min
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 70°C (hold 2 min) Ramp 1: 25°C/min to 150°C Ramp 2: 3°C/min to 200°C Ramp 3: 8°C/min to 280°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound To be determined based on the mass spectrum of this compound

Data Presentation

The following table provides an example of how to present quantitative data for this compound analysis under different conditions.

Table 1: Effect of Injector Temperature on this compound Peak Asymmetry and Response

Injector Temperature (°C)Peak Asymmetry (at 10% height)Peak Area (arbitrary units)
2801.81,200,000
2601.51,500,000
2401.21,450,000

Note: The data in this table is illustrative and will vary depending on the specific instrument and conditions.

By following these guidelines and protocols, researchers can significantly improve the peak shape of this compound in their GC analyses, leading to more accurate and reliable results.

References

Reducing signal suppression of Menazon in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression of Menazon in electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by ESI-LC/MS/MS?

A1: Signal suppression is a matrix effect where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of this compound in the electrospray source. This competition for charge or surface area on the ESI droplets leads to a decreased ion intensity for this compound, resulting in reduced sensitivity, poor reproducibility, and inaccurate quantification.

Q2: What are the common causes of this compound signal suppression?

A2: The primary causes of signal suppression for this compound, an organophosphate pesticide, in complex matrices such as soil, water, and food products include:

  • High concentrations of matrix components: Salts, lipids, proteins, and other organic molecules can co-elute with this compound and interfere with its ionization.

  • Competition for ionization: Matrix components with higher proton affinity or surface activity can be preferentially ionized over this compound.

  • Changes in droplet physical properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient release of this compound ions.

  • Inadequate chromatographic separation: If this compound co-elutes with a significant amount of matrix components, the likelihood of signal suppression increases.

Q3: How can I determine if my this compound signal is being suppressed?

A3: You can assess signal suppression using a post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of the matrix components indicates the presence of signal suppression.

Troubleshooting Guide

Issue 1: Low or No this compound Signal in Spiked Samples

Possible Cause: Significant signal suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound analysis in water, Oasis HLB cartridges can be used. For soil and food matrices, a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by d-SPE (dispersive SPE) cleanup with PSA (primary secondary amine) and C18 sorbents is recommended to remove sugars, organic acids, and lipids.

    • Liquid-Liquid Extraction (LLE): LLE can be used as an alternative to SPE, particularly for less complex matrices.

    • Protein Precipitation: For biological matrices, protein precipitation with acetonitrile or methanol is a quick way to remove the bulk of proteins.

  • Improve Chromatographic Separation:

    • Column Selection: Use a high-efficiency column, such as a C18 or a phenyl-hexyl column, to achieve good separation of this compound from matrix interferences.

    • Mobile Phase Optimization: Adjust the mobile phase composition and gradient to improve resolution. The use of a mobile phase containing a small amount of formic acid or ammonium formate can improve peak shape and ionization efficiency.

    • Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste, preventing them from entering the mass spectrometer.

  • Dilute the Sample: Diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby mitigating signal suppression. However, this may compromise the limit of detection if this compound concentration is very low.

Issue 2: Poor Reproducibility of this compound Quantification

Possible Cause: Variable signal suppression across different samples or calibration standards.

Troubleshooting Steps:

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[1]

  • Employ an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for signal suppression. The SIL-IS will co-elute with this compound and experience similar ionization suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is not available, a structurally similar compound that does not occur in the samples can be used as an alternative.

Quantitative Data on this compound Signal Suppression

The degree of signal suppression for this compound is highly dependent on the matrix, sample preparation method, and analytical conditions. The following table provides illustrative data on the expected signal suppression in different matrices and the improvement that can be achieved with optimized sample preparation.

MatrixSample Preparation MethodAnalyte Concentration (ng/mL)Expected Signal Suppression (%)Signal Suppression after Optimized Cleanup (%)
River Water Direct Injection1015-30<10 (with SPE)
Soil (loam) Acetonitrile Extraction2040-6010-20 (with QuEChERS and d-SPE)
Spinach QuEChERS (uncorrected)1050-7515-25 (with d-SPE cleanup)
Orange Dilute and Shoot1060-8520-35 (with SPE)
Plasma Protein Precipitation530-50<15 (with LLE)

Note: The values presented in this table are illustrative and based on typical results for organophosphate pesticides in similar matrices. Actual signal suppression should be experimentally determined for your specific method and samples.

Experimental Protocols

Protocol 1: this compound Analysis in Water Samples

1. Sample Preparation (Solid-Phase Extraction): a. Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. b. Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min. c. Wash the cartridge with 3 mL of water. d. Dry the cartridge under vacuum for 10 minutes. e. Elute this compound with 2 x 3 mL of acetonitrile. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 400°C
  • Desolvation Gas Flow: 800 L/hr
  • MRM Transitions (Illustrative for a similar organophosphate):
  • Precursor Ion (m/z): 282.1
  • Product Ion 1 (m/z): 125.0 (Quantifier)
  • Product Ion 2 (m/z): 97.0 (Qualifier)
  • Collision Energy: 20 eV
  • Cone Voltage: 30 V

Protocol 2: this compound Analysis in Soil and Spinach Samples

1. Sample Preparation (QuEChERS): a. Homogenize 10 g of the sample with 10 mL of acetonitrile. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). c. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. d. Take a 1 mL aliquot of the supernatant (acetonitrile layer). e. For cleanup (d-SPE), add the aliquot to a microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. f. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes. g. Take the supernatant, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Water, Soil, Food) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation UHPLC Separation Concentration->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization MS_Detection Mass Spectrometry (MRM) ESI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Troubleshooting_Logic Start Low or Inconsistent This compound Signal Check_Suppression Assess Signal Suppression (Post-Column Infusion) Start->Check_Suppression No_Suppression Investigate Other Issues: - Instrument Performance - Standard Stability Check_Suppression->No_Suppression No Suppression_Confirmed Signal Suppression Confirmed Check_Suppression->Suppression_Confirmed Yes Optimize_SamplePrep Optimize Sample Preparation (SPE, QuEChERS, d-SPE) Suppression_Confirmed->Optimize_SamplePrep Improve_Chroma Improve Chromatography Suppression_Confirmed->Improve_Chroma Use_IS Use Internal Standard (Stable Isotope Labeled) Suppression_Confirmed->Use_IS Matrix_Matched_Cal Use Matrix-Matched Calibration Suppression_Confirmed->Matrix_Matched_Cal Re_evaluate Re-evaluate Signal Optimize_SamplePrep->Re_evaluate Improve_Chroma->Re_evaluate Use_IS->Re_evaluate Matrix_Matched_Cal->Re_evaluate Re_evaluate->Start Not Improved Resolved Issue Resolved Re_evaluate->Resolved Improved

References

Technical Support Center: Optimizing Menazon Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Menazon from clay soils.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with extracting this compound from clay soils?

A1: Clay soils present significant challenges for pesticide extraction due to their unique properties. Their high surface area and negative charge lead to strong adsorption of organic molecules like this compound, an organophosphorus insecticide. This strong binding makes it difficult to achieve high extraction efficiency and can lead to lower recovery rates compared to other soil types. Additionally, the complex matrix of clay soils can introduce interfering substances during analysis.

Q2: Which extraction techniques are most effective for this compound in clay soils?

A2: Several techniques can be employed, each with its own advantages. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is often favored for its efficiency at high temperatures and pressures, which helps to overcome the strong analyte-matrix interactions in clay soils. Supercritical Fluid Extraction (SFE) using modified carbon dioxide is another powerful technique. More traditional methods like Soxhlet and ultrasonic extraction can also be effective, though they may require longer extraction times and larger solvent volumes.

Q3: What solvents are recommended for this compound extraction?

A3: The choice of solvent is critical and depends on the specific extraction method. Generally, a mixture of polar and non-polar solvents is used to effectively desorb this compound from clay particles. Common solvent systems include combinations of acetone and hexane, or dichloromethane and acetone. The polarity of the solvent system should be optimized to match the polarity of this compound while effectively disrupting its interaction with the soil matrix.

Q4: How does soil moisture content affect this compound extraction?

A4: Soil moisture content can significantly impact extraction efficiency. High moisture content can hinder the penetration of organic solvents and reduce the contact between the solvent and the analyte. It is generally recommended to air-dry or lyophilize soil samples before extraction to improve recovery rates. However, the effect of moisture can also depend on the chosen extraction technique.

Troubleshooting Guide

Q1: I am experiencing low recovery of this compound from my clay soil samples. What are the possible causes and solutions?

A1: Low recovery is a common issue when working with clay soils. Here are several potential causes and corresponding troubleshooting steps:

  • Cause: Strong adsorption of this compound to clay particles.

    • Solution: Increase the extraction temperature and pressure if using PLE/ASE. For other methods, consider increasing the extraction time or the number of extraction cycles.

  • Cause: Inappropriate solvent polarity.

    • Solution: Optimize the solvent system. Try adding a more polar modifier, such as methanol or acetone, to your primary extraction solvent to improve the desorption of this compound.

  • Cause: Insufficient sample pre-treatment.

    • Solution: Ensure your soil samples are properly prepared. This includes air-drying, grinding, and sieving the soil to increase the surface area available for extraction.

  • Cause: High organic matter content in the soil.

    • Solution: High organic matter can also contribute to low recovery. Consider a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds.

Q2: My replicate samples show high variability in this compound concentration. How can I improve the reproducibility of my results?

A2: High variability in results can stem from inconsistencies in the sample preparation and extraction process.

  • Cause: Inhomogeneous sample.

    • Solution: Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Grinding and sieving the entire sample can improve homogeneity.

  • Cause: Inconsistent extraction conditions.

    • Solution: Standardize all extraction parameters, including solvent volume, extraction time, temperature, and pressure. Use calibrated equipment to ensure consistency across all samples.

  • Cause: Variable moisture content.

    • Solution: As mentioned previously, standardizing the moisture content by air-drying or lyophilizing samples can improve reproducibility.

Experimental Protocols

Pressurized Liquid Extraction (PLE) Protocol for this compound in Clay Soil

This protocol provides a general guideline for extracting this compound using PLE. Optimization may be required for specific soil types and instrumentation.

  • Sample Preparation:

    • Air-dry the clay soil sample at room temperature for 48 hours or until a constant weight is achieved.

    • Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

    • Accurately weigh 10 g of the prepared soil and mix it with an equal amount of diatomaceous earth to improve solvent flow.

  • Extraction Cell Preparation:

    • Place a cellulose filter at the bottom of the extraction cell.

    • Load the soil-diatomaceous earth mixture into the cell.

    • Place another cellulose filter on top of the sample.

    • Hand-tighten the cell cap.

  • PLE Instrument Parameters:

    • Solvent: Acetone:Hexane (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Number of Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 120 seconds

  • Post-Extraction:

    • Collect the extract in a vial.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for cleanup (if necessary) and analysis by a suitable technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the hypothetical extraction efficiency of this compound from clay soil under different conditions to illustrate the impact of key parameters.

ParameterCondition 1Condition 2Condition 3
Solvent System HexaneAcetone:Hexane (1:1)Dichloromethane:Acetone (1:1)
Temperature 60 °C100 °C120 °C
Extraction Time 10 min15 min20 min
Mean Recovery (%) 65%88%92%
RSD (%) 12%5%4%

RSD: Relative Standard Deviation

Visualization

MenazonExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_post_extraction Post-Extraction & Analysis cluster_evaluation Evaluation start Clay Soil Sample air_dry Air-Dry & Homogenize start->air_dry weigh Weigh Sample air_dry->weigh solvent Select Solvent System (e.g., Acetone:Hexane) weigh->solvent temp_pressure Optimize Temperature & Pressure (for PLE) solvent->temp_pressure time_cycles Optimize Time & Cycles temp_pressure->time_cycles extract Collect Extract time_cycles->extract cleanup Sample Cleanup (SPE) extract->cleanup analysis GC-MS Analysis cleanup->analysis recovery Calculate Recovery analysis->recovery reproducibility Assess Reproducibility recovery->reproducibility reproducibility->solvent Re-optimize if needed

Caption: Workflow for optimizing this compound extraction from clay soils.

Technical Support Center: Troubleshooting Menazon Instability in Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the instability of Menazon analytical standards. Maintaining the integrity of analytical standards is critical for accurate and reproducible experimental results. This resource offers insights into potential degradation pathways, recommended storage conditions, and troubleshooting common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in analytical standards?

A1: this compound, an organophosphorus pesticide, can be susceptible to degradation through several mechanisms, primarily hydrolysis and photodegradation.[1][2] Key factors influencing its stability in solution include:

  • pH: this compound is prone to hydrolysis under both acidic and alkaline conditions.[1]

  • Solvent: The choice of solvent can impact stability. While this compound has low solubility in water, the presence of aqueous components in solvent mixtures can facilitate hydrolysis.[3] The stability in organic solvents like acetonitrile and methanol can also vary.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]

  • Light Exposure: Like many organic molecules, this compound may be susceptible to photodegradation when exposed to UV or even ambient light.

Q2: What are the known degradation products of this compound?

A2: Under hydrolytic stress, this compound can break down into several degradation products. The specific products formed depend on the pH of the solution.

  • Acid Hydrolysis: Milder acid hydrolysis primarily yields 2,4-diamino-6-mercaptomethyl-1,3,5-triazine. More extensive breakdown under strong acidic conditions can lead to the formation of 2,4-dihydroxy-6-methyl-1,3,5-triazine.[1]

  • Alkaline Hydrolysis: Treatment with a methanolic base, such as potassium hydroxide, can yield 2,4-diamino-6-methylthiomethyl-1,3,5-triazine.[1]

  • Metabolism-Analogous Degradation: In biological systems, which can sometimes mimic environmental degradation, this compound can be hydrolyzed and then oxidized to form metabolites like 2-methylsulfinylmethyl-4,6-diamino-s-triazine and 2-hydroxymethyl-4,6-diamino-s-triazine.[3]

Q3: What are the recommended storage conditions for this compound analytical standards?

A3: To ensure the longevity and accuracy of this compound analytical standards, proper storage is crucial.

  • Solid Standards: Solid this compound is stable at temperatures up to 50°C.[3] For long-term storage, it is recommended to keep solid standards in a cool, dark, and dry place.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as acetonitrile or methanol. Store these solutions in amber glass vials to protect them from light and at a low temperature, typically 2-8°C or frozen (e.g., -20°C), to minimize degradation.[5][6] The shelf life of stock solutions will depend on the solvent and storage temperature, and it is best practice to prepare fresh solutions regularly and monitor their stability.[6]

Troubleshooting Analytical Issues

This section addresses common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Problem 1: Peak Splitting or Tailing in HPLC Chromatograms

Possible Causes:

  • Co-elution of Degradation Products: The observed peak splitting or tailing may not be an issue with the chromatography itself, but rather the presence of degradation products that are structurally similar to this compound and elute at a very close retention time.

  • Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to poor peak shape.

  • Column Degradation: Deterioration of the HPLC column packing material can result in peak shape issues.

Solutions:

  • Verify Standard Integrity: Analyze a freshly prepared standard to confirm if the peak shape issue persists. If the fresh standard shows a single, symmetrical peak, your older standard has likely degraded.

  • Optimize HPLC Method: Develop a stability-indicating HPLC method capable of separating this compound from its known degradation products. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Diluent: Whenever possible, dissolve the this compound standard in the initial mobile phase of your gradient.

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

Problem 2: Appearance of Ghost Peaks in the Chromatogram

Possible Causes:

  • Contaminated Solvents or Glassware: Impurities in the mobile phase, diluents, or from improperly cleaned glassware can appear as ghost peaks.

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.

  • Degradation in the Autosampler: If samples are left in the autosampler for an extended period, degradation can occur, leading to the appearance of new peaks.

Solutions:

  • Blank Injections: Run a blank injection (injecting only the sample diluent) to determine if the ghost peaks are coming from the solvent or the system.

  • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.

  • System Cleaning: Implement a regular cleaning protocol for your HPLC system, including the injector and detector flow cell.

  • Needle Wash: Ensure the autosampler's needle wash solvent is appropriate and the wash steps are effective in preventing carryover.

Data on this compound Stability

While specific quantitative data for the stability of this compound in common analytical solvents is not extensively published, the following table summarizes general stability information for organophosphate pesticides, which can serve as a guideline. It is highly recommended to perform in-house stability studies for your specific standards and storage conditions.

ParameterConditionGeneral Stability Trend for OrganophosphatesRecommendations for this compound
Solvent AcetonitrileGenerally a good solvent for stock solutions due to its aprotic nature, which minimizes hydrolysis.[7]Recommended for preparing stock solutions. Use anhydrous grade.
MethanolCan be used, but its protic nature may lead to faster degradation for some compounds compared to acetonitrile.[7]Use with caution for long-term storage; monitor stability.
Aqueous solutionsProne to hydrolysis, especially at non-neutral pH.[2]Avoid for stock solutions. If aqueous mobile phases are used, prepare fresh daily.
Storage Temperature 2-8°C (Refrigerated)Generally recommended for short to medium-term storage of solutions.[8]Suitable for working standards and short-term storage of stock solutions.
-20°C (Frozen)Preferred for long-term storage of stock solutions to significantly slow degradation rates.[6]Recommended for long-term storage of stock solutions.
Light Exposure Amber VialsEssential to protect from light to prevent photodegradation.[6]Always store solutions in amber vials.
Clear VialsNot recommended as it allows for potential photodegradation.Avoid using clear vials for storing this compound solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[9][10][11]

Objective: To generate the principal degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. Also, keep a control sample in the dark.

  • Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using an appropriate HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the parent compound.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

Objective: To develop an HPLC method capable of separating this compound from its major degradation products.

Suggested HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm (based on UV absorbance of similar triazine pesticides, needs to be confirmed for this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Visualizations

Menazon_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acid_Hydrolysis Acidic Conditions This compound->Acid_Hydrolysis H+ Base_Hydrolysis Alkaline Conditions This compound->Base_Hydrolysis OH- Oxidation Oxidative Stress (e.g., H2O2) This compound->Oxidation Deg_Prod_A 2,4-diamino-6-mercaptomethyl- 1,3,5-triazine Acid_Hydrolysis->Deg_Prod_A Mild Deg_Prod_B 2,4-dihydroxy-6-methyl- 1,3,5-triazine Acid_Hydrolysis->Deg_Prod_B Strong Deg_Prod_C 2,4-diamino-6-methylthiomethyl- 1,3,5-triazine Base_Hydrolysis->Deg_Prod_C Oxo_Analog This compound Oxon Analog (Potential) Oxidation->Oxo_Analog

Caption: Potential degradation pathways of this compound under hydrolytic and oxidative stress conditions.

Troubleshooting_Workflow Start Analytical Issue Observed (e.g., Peak Splitting, Extra Peaks) Check_Standard Prepare & Analyze Fresh Standard Start->Check_Standard Issue_Persists Issue Persists with Fresh Standard? Check_Standard->Issue_Persists Degradation Standard Degradation Likely Issue_Persists->Degradation No System_Issue Investigate System/Method - Check for leaks - Run blank injection - Clean injector/system - Optimize method Issue_Persists->System_Issue Yes Review_Storage Review Storage Conditions of Old Standard Degradation->Review_Storage Resolved Issue Resolved System_Issue->Resolved Review_Storage->Resolved

Caption: A logical workflow for troubleshooting common analytical issues with this compound standards.

References

Technical Support Center: Minimizing Menazon Degradation During Sample Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of the organophosphate pesticide Menazon during sample cleanup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample analysis?

A1: this compound is an organophosphate insecticide. Like many organophosphates, it can degrade under certain environmental and chemical conditions. This degradation can lead to inaccurate quantification in residue analysis, potentially underestimating exposure levels. The primary degradation pathways for this compound include hydrolysis (especially under acidic conditions) and photodegradation.[1]

Q2: What are the main factors that contribute to this compound degradation during sample cleanup?

A2: The key factors influencing this compound stability during sample preparation are:

  • pH: this compound is susceptible to acid-catalyzed hydrolysis.[1] Heating with dilute hydrochloric acid can cause extensive breakdown.[1]

  • Temperature: While the solid form of this compound is stable up to 50°C, elevated temperatures in solution can accelerate degradation, particularly hydrolysis.

  • Light Exposure: this compound can undergo photodegradation when exposed to sunlight, with a reported half-life of 10.5 hours.[2] Care should be taken to protect samples and extracts from light.

  • Choice of Solvents and Sorbents: The polarity of the solvent and the type of sorbent used in solid-phase extraction (SPE) can influence the stability and recovery of this compound.

Q3: What are the recommended sample cleanup techniques for this compound analysis?

A3: The most common and effective cleanup techniques for organophosphate pesticides like this compound are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Both methods are effective at removing matrix interferences prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6][7][8][9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample cleanup of this compound.

Issue 1: Low Recovery of this compound After Sample Extraction and Cleanup

Low recovery can be caused by degradation of the analyte or inefficient extraction. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Steps:

  • Evaluate pH of Extraction and Cleanup Solutions:

    • Problem: Acidic conditions can lead to significant hydrolytic degradation of this compound.

    • Solution: Whenever possible, maintain the pH of aqueous solutions in the neutral range (pH 6-8). If an acidic extraction is necessary, minimize the time the sample is in the acidic medium and consider performing the extraction at a lower temperature.

  • Control Temperature Throughout the Process:

    • Problem: High temperatures accelerate degradation.

    • Solution: Perform all extraction and cleanup steps at room temperature or below. If evaporation of the solvent is necessary, use a gentle stream of nitrogen at a controlled temperature. Avoid high-temperature evaporation methods.

  • Protect Samples from Light:

    • Problem: Exposure to UV light from sunlight or fluorescent lighting can cause photodegradation.

    • Solution: Use amber glassware or cover glassware with aluminum foil during all sample preparation steps. Minimize the exposure of samples and extracts to direct light.

  • Optimize SPE Procedure:

    • Problem: Incomplete elution from the SPE cartridge or breakthrough during sample loading can result in low recovery.

    • Solution:

      • Sorbent Selection: C18 is a commonly used and effective sorbent for organophosphate pesticides.[4][10]

      • Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound completely. A mixture of a polar organic solvent (e.g., acetonitrile or ethyl acetate) and a less polar solvent may be effective.

      • Flow Rate: Maintain a slow and consistent flow rate during sample loading and elution to ensure proper interaction with the sorbent.

  • Optimize QuEChERS Procedure:

    • Problem: Incorrect salt composition or sorbent in the dispersive SPE (d-SPE) step can lead to poor recovery.

    • Solution:

      • Salts: The standard QuEChERS salt combination of magnesium sulfate, sodium chloride, and a buffering salt (e.g., sodium citrate) is generally suitable.

      • d-SPE Sorbent: For cleanup, a combination of Primary Secondary Amine (PSA) and C18 is often effective for removing interfering compounds without significant loss of organophosphates.

Issue 2: Inconsistent or Non-Reproducible this compound Results

Variability in results often points to inconsistent sample handling or degradation occurring to different extents across samples.

Troubleshooting Steps:

  • Standardize Sample Handling Time:

    • Problem: If degradation is occurring, longer processing times will result in lower recoveries.

    • Solution: Ensure that all samples, standards, and quality controls are processed in a consistent and timely manner.

  • Ensure Homogeneity of the Sample:

    • Problem: In solid samples, inhomogeneous distribution of this compound can lead to variable results.

    • Solution: Thoroughly homogenize the sample matrix before taking a subsample for extraction.

  • Check for Matrix Effects in the Analytical Method (GC-MS or LC-MS):

    • Problem: Co-extracted matrix components can enhance or suppress the analyte signal in the mass spectrometer, leading to inaccurate and variable results.[3][8][12]

    • Solution: Use matrix-matched standards for calibration to compensate for matrix effects. A thorough cleanup procedure will also help to minimize these effects.

Quantitative Data Summary

The following tables summarize available data on the stability and recovery of this compound and other organophosphate pesticides under various conditions.

Table 1: this compound Stability Under Different Conditions

ConditionMatrix/SolventHalf-lifeReference
Hydrolysis
pH 6.0, 70°CEthanol27.6 hours[2]
Heating with 1:1 HClAqueousExtensive breakdown[1]
Photodegradation
SunlightNot specified10.5 hours[2]
Thermal Stability
Solid form-Stable up to 50°C

Table 2: Typical Recoveries of Organophosphate Pesticides with Common Cleanup Methods

Cleanup MethodSorbent(s)Typical Recovery Range (%)NotesReferences
QuEChERS PSA, C18, GCB70 - 120Highly effective for a wide range of pesticides in various matrices.[3][5][6][7][8][9][11]
Solid-Phase Extraction (SPE) C1870 - 120Good for aqueous samples and as a cleanup step after solvent extraction.[4][10]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in a Plant-Based Matrix

This protocol provides a general outline. Optimization for specific matrices may be required.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 10-15 g sample B 2. Add 10-15 mL Acetonitrile A->B C 3. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Na-citrate) B->C D 4. Shake vigorously for 1 min C->D E 5. Centrifuge at >3000 g for 5 min D->E F 6. Take 1 mL of supernatant E->F Acetonitrile Extract G 7. Add to d-SPE tube (e.g., PSA, C18, MgSO4) F->G H 8. Vortex for 30 sec G->H I 9. Centrifuge at >3000 g for 5 min H->I J 10. Transfer supernatant for GC-MS or LC-MS analysis I->J Cleaned Extract

Caption: QuEChERS workflow for pesticide residue analysis.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile to the tube.

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a speed greater than 3000 g for 5 minutes.

  • Dispersive SPE: Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortexing: Vortex the microcentrifuge tube for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes at a high speed.

  • Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Protocol 2: Generic Solid-Phase Extraction (SPE) Cleanup for this compound in a Water Sample

This protocol is a general guideline for SPE cleanup.

Workflow Diagram:

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Sample Extraction cluster_elution Elution A 1. Condition C18 cartridge with 5 mL Methanol B 2. Equilibrate with 5 mL deionized water A->B C 3. Load water sample (e.g., 100 mL) at a slow flow rate D 4. Wash with 5 mL water to remove interferences C->D E 5. Dry cartridge under vacuum or with nitrogen D->E F 6. Elute this compound with a suitable organic solvent (e.g., 5 mL Ethyl Acetate) G 7. Collect the eluate F->G H 8. Concentrate eluate and reconstitute for analysis G->H

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted to neutral if necessary) through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained this compound with a small volume (e.g., 5 mL) of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.

By following these guidelines and troubleshooting steps, you can significantly improve the accuracy and reproducibility of your this compound analysis by minimizing its degradation during sample cleanup.

References

Technical Support Center: Addressing Menazon Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues with the organophosphate and triazine pesticide Menazon in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in immunoassays?

A1: this compound is a chemical compound classified as both an organophosphate insecticide and a triazine herbicide.[1][2] Its chemical structure, S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, contains moieties from both chemical families.[2] Cross-reactivity in an immunoassay occurs when the antibodies in the assay bind to compounds other than the target analyte. Due to this compound's dual chemical nature, there is a potential for cross-reactivity with other structurally similar organophosphates and triazine compounds, which can lead to inaccurate quantification and false-positive results.

Q2: My ELISA results show unexpectedly high background. Could this be related to this compound cross-reactivity?

A2: High background in an ELISA can be caused by several factors, including non-specific binding of antibodies to the plate or other sample components. While cross-reactivity with this compound or its analogs could contribute to a higher overall signal, it's essential to first rule out other common causes of high background. These can include insufficient blocking, contaminated reagents, or improper washing steps.

Q3: How can I determine if my immunoassay is cross-reacting with this compound or other related compounds?

A3: To assess cross-reactivity, you can perform a specificity test. This involves running the immunoassay with a range of concentrations of this compound and its potential cross-reactants (structurally similar triazines and organophosphates) in the absence of your target analyte. By comparing the signal generated by these compounds to the signal of your target analyte, you can calculate the percent cross-reactivity.

Q4: What are the first steps I should take to troubleshoot suspected cross-reactivity?

A4: The initial troubleshooting steps should focus on optimizing your assay to minimize non-specific interactions. This includes ensuring your blocking buffer is effective, optimizing antibody concentrations, and implementing stringent wash steps. If these measures do not resolve the issue, you may need to consider sample purification or developing a more specific antibody.

Troubleshooting Guide

Issue: High Signal or Suspected False-Positive Results

High signal or results that are higher than expected can be indicative of cross-reactivity. Follow this troubleshooting workflow to diagnose and address the issue.

Troubleshooting_Workflow start Start: High Signal or Suspected False-Positive check_controls 1. Review Assay Controls (Blanks, Negative Controls) start->check_controls high_background High Background in Blanks? check_controls->high_background Evaluate troubleshoot_bg Troubleshoot High Background (Blocking, Washing, Reagents) high_background->troubleshoot_bg Yes bg_ok Background OK high_background->bg_ok No troubleshoot_bg->check_controls Re-evaluate specificity_test 2. Perform Specificity Test with this compound & Analogs bg_ok->specificity_test cross_reactivity_present Cross-Reactivity Confirmed? specificity_test->cross_reactivity_present Evaluate no_cross_reactivity No Significant Cross-Reactivity cross_reactivity_present->no_cross_reactivity No optimize_assay 3. Optimize Assay Conditions (Antibody Dilution, Incubation Time) cross_reactivity_present->optimize_assay Yes confirm_results 5. Confirm with Alternative Method (e.g., LC-MS/MS) no_cross_reactivity->confirm_results sample_prep 4. Implement Sample Preparation (SPE, LLE) optimize_assay->sample_prep sample_prep->confirm_results end_resolve Issue Resolved confirm_results->end_resolve Results Concordant end_redevelop Consider Assay Redevelopment confirm_results->end_redevelop Discrepancy Persists

Caption: Troubleshooting workflow for high signal and suspected cross-reactivity.

Quantitative Data: Cross-Reactivity of Structurally Similar Compounds

Due to the limited availability of immunoassay data specifically for this compound, the following tables summarize cross-reactivity data for structurally related triazine and organophosphate pesticides from published studies. This data can help predict potential cross-reactivity in your assay.

Table 1: Cross-Reactivity of Various Triazine Herbicides in an ELISA

CompoundChemical Structure% Cross-Reactivity
This compound COP(=S)(OC)SCC1=NC(=NC(=N1)N)N N/A (Target)
AtrazineClc1nc(ncc1NC(C)C)NCC100
PropazineClc1nc(ncc1NC(C)C)NC(C)C130
SimazineClc1nc(ncc1NCC)NCC420
TerbutylazineClc1nc(ncc1NC(C)(C)C)NCC6.4
AmetrynCSc1nc(ncc1NC(C)C)NCC64.24
Data is illustrative and compiled from various sources. Actual cross-reactivity will depend on the specific antibody used.

Table 2: Cross-Reactivity of Selected Organophosphate Insecticides in an Immunoassay

CompoundChemical Structure% Cross-Reactivity
This compound COP(=S)(OC)SCC1=NC(=NC(=N1)N)N N/A (Target)
ParathionCCOP(=S)(OCC)Oc1ccc(cc1)--INVALID-LINK--[O-]High
Methyl ParathionCOP(=S)(OC)Oc1ccc(cc1)--INVALID-LINK--[O-]High
FenitrothionCOP(=S)(OC)Oc1cc(c(cc1)C)--INVALID-LINK--[O-]Moderate
ChlorpyrifosCCOP(=S)(OCC)Oc1nc(c(cc1Cl)Cl)ClLow
Data is illustrative and compiled from various sources. Actual cross-reactivity will depend on the specific antibody used.

Experimental Protocols

Protocol 1: Generic Competitive ELISA for Small Molecule Quantification

This protocol provides a general framework for a competitive ELISA, which is a common format for detecting small molecules like this compound.

Materials:

  • Microtiter plate coated with anti-Menazon antibody

  • This compound standard solutions

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Sample diluent/assay buffer

Procedure:

  • Standard and Sample Addition: Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Conjugate Addition: Add 50 µL of this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or as optimized.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of substrate solution to each well.

  • Color Development: Incubate the plate in the dark for 15-30 minutes for color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Competitive_ELISA_Workflow start Start add_samples Add Standards, Controls, and Samples to Wells start->add_samples add_conjugate Add this compound-Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance add_stop->read_plate analyze Analyze Data read_plate->analyze end_process End analyze->end_process

Caption: Workflow for a competitive ELISA.

Protocol 2: Sample Preparation for Pesticide Residue Analysis

Effective sample preparation is crucial to minimize matrix effects and potential interferences. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis in food samples.

Materials:

  • Homogenizer or blender

  • Centrifuge tubes (50 mL)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

  • Centrifuge

Procedure:

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • Add the appropriate salting-out agents (e.g., MgSO₄ and NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at >3000 x g.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the ACN supernatant to a dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA to remove fatty acids, C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 5 minutes at >3000 x g.

  • Analysis: The resulting supernatant is ready for analysis by immunoassay or other methods.

QuEChERS_Workflow start Start: Sample homogenize Homogenize Sample start->homogenize extract Add Acetonitrile & Salts, Shake homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Transfer Supernatant to dSPE Tube, Vortex centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze Analyze Supernatant centrifuge2->analyze end_process End analyze->end_process

Caption: QuEChERS sample preparation workflow.

References

Technical Support Center: Enhancing Menazon Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of Menazon detection in complex environmental and biological samples. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low levels of this compound in complex samples?

A1: The primary challenges include matrix interference from co-extracted compounds, which can suppress or enhance the analytical signal, and the low concentration of this compound residues. Complex matrices like soil, food, and biological fluids contain a multitude of substances that can interfere with accurate quantification.[1]

Q2: Which analytical techniques are most suitable for enhancing the sensitivity of this compound detection?

A2: For highly sensitive and selective detection of this compound, modern analytical techniques are recommended. These include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2] Emerging techniques like electrochemical biosensors and Surface-Enhanced Raman Spectroscopy (SERS) also show great promise for rapid and ultra-sensitive detection.[3][4]

Q3: What is the QuEChERS method, and why is it recommended for this compound sample preparation?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various food and environmental matrices.[5][6] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (dSPE).[7][8] This method is effective in removing a significant amount of matrix interferences, thereby enhancing the sensitivity and accuracy of subsequent analyses.[9]

Q4: Can I use older spectrophotometric methods for this compound detection?

A4: While traditional spectrophotometric methods exist for this compound detection, they generally have higher detection limits (around 0.05 ppm) and are more susceptible to interference compared to modern chromatographic and spectroscopic techniques. For enhanced sensitivity and specificity, LC-MS/MS or GC-MS/MS are the preferred methods.

Q5: How can I overcome matrix effects in my LC-MS/MS analysis of this compound?

A5: To mitigate matrix effects, it is crucial to use an effective sample cleanup method like QuEChERS or Solid-Phase Extraction (SPE).[10] Additionally, the use of matrix-matched calibration standards or an isotopically labeled internal standard can compensate for signal suppression or enhancement caused by the sample matrix.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and other organophosphate pesticides.

LC-MS/MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Analyte Signal 1. Inefficient extraction or cleanup. 2. Severe ion suppression from matrix. 3. Degradation of this compound during sample preparation or analysis. 4. Incorrect MS/MS transition parameters.1. Optimize the QuEChERS or SPE protocol.[11] 2. Dilute the sample extract or use a more effective cleanup sorbent.[10] 3. Ensure pH control during extraction and use fresh solutions. 4. Optimize precursor and product ions, collision energy, and other MS parameters.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase with the analyte or column. 3. Matrix components co-eluting with the analyte.1. Flush the column or replace it if necessary. 2. Adjust the mobile phase composition (e.g., pH, organic solvent ratio). 3. Improve the sample cleanup procedure to remove interfering compounds.
Inconsistent Retention Time 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging or contamination.1. Ensure proper pump performance and freshly prepared mobile phases. 2. Use a column oven to maintain a stable temperature. 3. Use a guard column and replace the analytical column as needed.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Carryover from a previous injection. 3. Inadequate sample cleanup.1. Use high-purity solvents and thoroughly clean all labware. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. 3. Optimize the dSPE cleanup step in the QuEChERS method.
GC-MS/MS Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Analyte Degradation in the Injector 1. High injector temperature. 2. Active sites in the injector liner or column.1. Optimize the injector temperature to ensure volatilization without degradation. 2. Use a deactivated injector liner and an inert GC column.[12]
Poor Peak Shape 1. Co-elution with matrix interferences. 2. Column activity or contamination. 3. Inappropriate injection technique.1. Use a more selective column or optimize the temperature program.[13] 2. Bake out the column or trim the front end. Use an inert column.[14] 3. Optimize injection volume and speed.
Low Recovery 1. Inefficient extraction from the matrix. 2. Loss of analyte during cleanup or solvent evaporation steps. 3. Adsorption to active sites in the GC system.1. Optimize the extraction solvent and technique. 2. Carefully control the evaporation process and avoid complete dryness. 3. Ensure the entire GC flow path is inert.
Matrix Interference 1. Insufficient sample cleanup. 2. Non-selective MS acquisition mode.1. Use a more rigorous cleanup method, such as dual-layer SPE.[11] 2. Use Multiple Reaction Monitoring (MRM) mode for high selectivity.[15]

Quantitative Data Summary

Due to the limited availability of recent, specific quantitative data for this compound, the following table summarizes the performance of modern analytical methods for structurally similar organophosphate pesticides in complex matrices. This data can be used as a reference for developing and validating methods for this compound detection.

Analytical Method Analyte Matrix LOD LOQ Recovery (%)
LC-MS/MSChlorpyrifosAir Sampling Media0.15 ng/sample100x lower than GC-MS78-113
LC-MS/MSAzinphos methylAir Sampling Media1.1 ng/sampleN/A71-108
LC-MS/MSMultiple PesticidesFruits & Vegetables0.02 - 1.90 µg/kg10 µg/kg72.0 - 118.0
GC-MS/MSMultiple PesticidesApple15-20 ng/mLN/A≥0.992 (r²)
GC-MS/MSMultiple PesticidesVarious FoodsN/AN/AN/A
SERSOrganochlorinesN/A10⁻⁸ MN/AN/A
Electrochemical BiosensorParathionN/A< 1 ng/mLN/AN/A

Experimental Protocols

Protocol 1: this compound Detection in Soil using QuEChERS and LC-MS/MS

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • For low-moisture soils, add an appropriate amount of water to ensure a total water content of approximately 10 mL.[9]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize specific precursor and product ion transitions for this compound.

Protocol 2: this compound Detection in Fruit Juice using SPE and GC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Centrifuge the fruit juice sample to remove pulp.

  • Take a 10 mL aliquot of the supernatant and adjust the pH if necessary.

  • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the sample onto the SPE cartridge at a slow flow rate.

  • Wash the cartridge with water to remove sugars and other polar interferences.

  • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elute this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate or a mixture of acetone and dichloromethane).

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a solvent suitable for GC-MS/MS analysis (e.g., toluene or hexane).

2. GC-MS/MS Analysis

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • MS System: Triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) with optimized transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Complex Sample (Soil, Water, Food) Extraction Extraction (e.g., QuEChERS with Acetonitrile) Sample->Extraction Homogenization Cleanup Cleanup (dSPE or SPE Cartridge) Extraction->Cleanup Centrifugation Final_Extract Final Extract Cleanup->Final_Extract Purification Injection Injection Final_Extract->Injection Separation Chromatographic Separation (LC or GC) Injection->Separation Ionization Ionization (ESI or EI) Separation->Ionization Mass_Analysis Mass Analysis (Tandem MS) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection

Caption: General workflow for this compound detection.

SERS_pathway Laser Laser Excitation Substrate SERS Substrate (e.g., Gold/Silver Nanoparticles) Laser->Substrate Plasmon Localized Surface Plasmon Resonance (LSPR) Substrate->Plasmon Excites This compound This compound Molecule This compound->Substrate Adsorbs onto Raman_Signal Enhanced Raman Signal This compound->Raman_Signal Scatters Light in EM_Field Enhanced Electromagnetic Field Plasmon->EM_Field Generates EM_Field->Raman_Signal Amplifies Detector Detector Raman_Signal->Detector

Caption: Principle of SERS detection.

EC_Biosensor Electrode Working Electrode (Modified with Nanomaterials) Bioreceptor Biorecognition Element (e.g., Acetylcholinesterase) Electrode->Bioreceptor Immobilized on Signal Change in Electrochemical Signal Electrode->Signal Measures Product Electroactive Product Bioreceptor->Product Catalyzes (or is inhibited from catalyzing) This compound This compound (Inhibitor) This compound->Bioreceptor Inhibits Substrate Enzyme Substrate (e.g., Acetylthiocholine) Substrate->Bioreceptor Product->Electrode Oxidized/Reduced at

Caption: Enzyme inhibition-based electrochemical biosensor.

References

Navigating Co-eluting Interferences in Menazon GC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of co-eluting interferences in the gas chromatographic (GC) analysis of Menazon. This compound, an organophosphorus insecticide, can be challenging to analyze accurately, especially in complex matrices where other compounds may elute at similar retention times. This guide offers practical solutions and detailed protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences in the context of this compound GC analysis?

A1: Co-eluting interferences occur when one or more compounds in a sample have the same or very similar retention times as this compound under a specific set of chromatographic conditions. This results in overlapping peaks, making accurate identification and quantification of this compound difficult or impossible. These interferences can originate from the sample matrix (e.g., pigments, lipids, or other natural compounds) or from other pesticides and contaminants present in the sample.[1][2][3]

Q2: How can I identify if I have a co-eluting interference with my this compound peak?

A2: Several indicators can suggest the presence of a co-eluting interference:

  • Peak Shape Distortion: Your this compound peak may exhibit asymmetry, such as fronting, tailing, or the appearance of a shoulder, which is not typical for a pure standard.

  • Inconsistent Mass Spectra: If using a mass spectrometry (MS) detector, the mass spectrum across the peak may not be consistent or may not match the reference spectrum of a pure this compound standard. The primary mass spectral peaks for this compound are typically observed at m/z 156 (base peak), 43, 125, and 93.[4]

  • Variable Quantitative Results: You may observe poor reproducibility of quantitative results for the same sample across multiple injections.

  • Matrix-Matched vs. Solvent-Based Calibration Discrepancies: A significant difference in the calculated concentration of this compound when using a matrix-matched calibration curve versus a solvent-based calibration curve can indicate the presence of matrix-induced signal enhancement or suppression, often exacerbated by co-eluting compounds.[5][6]

Q3: What are the initial troubleshooting steps if I suspect a co-eluting interference?

A3: Begin by systematically evaluating your analytical method and sample preparation procedure.

  • Analyze a this compound Standard: Inject a pure this compound standard to confirm the expected retention time and peak shape under your current GC conditions.

  • Analyze a Matrix Blank: Inject an extract of a sample matrix known to be free of this compound. Any peaks eluting at or near the retention time of this compound are potential interferences.

  • Review Sample Preparation: Ensure your sample cleanup procedure is adequate for the complexity of your matrix. Inefficient cleanup is a primary source of interfering compounds.

Troubleshooting Guide: Resolving Co-eluting Interferences

Modifying Chromatographic Parameters

Optimizing your GC method is often the most direct way to resolve co-eluting peaks. The goal is to alter the selectivity of the separation, causing the interfering compound(s) to elute at a different time than this compound.

a. Temperature Program Optimization:

Altering the oven temperature program can significantly impact the separation of compounds.

  • Decrease the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

  • Reduce the Ramp Rate: A slower temperature ramp provides more time for compounds to interact with the stationary phase, often leading to better resolution.

  • Introduce an Isothermal Hold: Incorporating an isothermal hold at a temperature just below the elution temperature of this compound and the interferent can sometimes be sufficient to achieve separation.

b. Carrier Gas Flow Rate Adjustment:

The linear velocity of the carrier gas affects both analysis time and separation efficiency. While a higher flow rate can shorten run times, a lower flow rate often improves resolution, especially for complex mixtures. It is crucial to operate within the optimal flow rate range for your chosen carrier gas (e.g., Helium or Hydrogen).

c. Column Selection:

The choice of GC column stationary phase is critical for achieving selectivity. If you are experiencing persistent co-elution, switching to a column with a different polarity may be necessary.

  • Principle of "Like Dissolves Like": Non-polar columns are best for separating non-polar compounds, while polar columns are more effective for polar compounds. This compound, as an organophosphate pesticide, has a degree of polarity.

  • Commonly Used Phases: For general pesticide analysis, a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is a common starting point. If co-elution persists on a non-polar column, consider a more polar stationary phase, such as a 35% phenyl-methylpolysiloxane (e.g., DB-35ms) or a polyethylene glycol (WAX) phase.

Parameter Recommendation for Resolving Co-elution
GC Column Consider changing to a column with a different stationary phase polarity.
Temperature Program Decrease the initial temperature, reduce the ramp rate, or add an isothermal hold.
Carrier Gas Flow Rate Optimize the flow rate for maximum resolution.
Injection Mode Ensure proper injection technique (splitless vs. split) to minimize peak broadening.
Enhancing Sample Preparation and Cleanup

Reducing the amount of matrix components and other potential interferents introduced into the GC system is a fundamental strategy for mitigating co-elution.

a. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

The QuEChERS method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a variety of food matrices, including fruits and vegetables.[4][7][8][9] It involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

The choice of d-SPE sorbents is crucial for removing specific types of interferences.

  • Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and some sugars.

  • C18: Used for the removal of non-polar interferences, such as lipids.

  • Graphitized Carbon Black (GCB): Effective for removing pigments (e.g., chlorophyll) and sterols. Caution: GCB can retain planar pesticides, so its use should be carefully evaluated for this compound analysis.

c. Historical Method for this compound Cleanup:

An older, but potentially useful, cleanup method for this compound involves extraction with methanol followed by cleanup on a cation-exchange resin column.[1] This approach takes advantage of the basic properties of the triazine ring in the this compound molecule.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g) of the fruit or vegetable.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., magnesium sulfate, PSA, and C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for GC-MS analysis.

    • It may be necessary to add an analyte protectant to the final extract to prevent degradation of this compound in the GC inlet.

Protocol 2: GC-MS/MS Analysis of this compound

The following are suggested starting parameters for a GC-MS/MS system. Optimization will be required.

Parameter Setting
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial: 70 °C (hold 2 min), Ramp: 25 °C/min to 150 °C, then 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
SIM Ions 156, 125, 93 m/z
MRM Transitions Precursor Ion: 281 -> Product Ions: 156, 125 (Requires optimization)
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences in this compound GC analysis.

Troubleshooting_Workflow start Suspected Co-eluting Interference with this compound check_peak 1. Check Peak Shape and Mass Spectrum of Sample start->check_peak run_standard 2. Analyze Pure This compound Standard check_peak->run_standard run_blank 3. Analyze Matrix Blank run_standard->run_blank confirm_interference Interference Confirmed? run_blank->confirm_interference optimize_gc 4a. Optimize GC Method confirm_interference->optimize_gc Yes optimize_cleanup 4b. Enhance Sample Cleanup confirm_interference->optimize_cleanup Yes end_success Analysis Complete confirm_interference->end_success No (Peak is pure) temp_program Adjust Temperature Program optimize_gc->temp_program flow_rate Adjust Carrier Gas Flow Rate optimize_gc->flow_rate change_column Change GC Column (different polarity) optimize_gc->change_column quechers_dspe Optimize QuEChERS d-SPE Sorbents optimize_cleanup->quechers_dspe other_cleanup Consider Alternative Cleanup (e.g., Cation Exchange) optimize_cleanup->other_cleanup reanalyze 5. Re-analyze Sample temp_program->reanalyze flow_rate->reanalyze change_column->reanalyze quechers_dspe->reanalyze other_cleanup->reanalyze resolution_ok Resolution Achieved? reanalyze->resolution_ok resolution_ok->end_success Yes further_investigation Further Method Development Required resolution_ok->further_investigation No

Caption: Troubleshooting workflow for co-eluting interferences.

This guide provides a starting point for addressing co-eluting interferences in this compound GC analysis. Remember that method development and troubleshooting are often iterative processes. Careful documentation of all experimental parameters and observations is key to successfully resolving these analytical challenges.

References

Technical Support Center: Method Validation for Low-Level Menazon Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for the detection of low-level Menazon.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods for low-level this compound detection?

A1: For low-level detection of this compound, modern chromatographic techniques are preferred over older spectrophotometric methods. The most common and effective methods are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These techniques offer high sensitivity and selectivity, which are crucial for detecting trace amounts of pesticides in complex matrices.

Q2: What are the key parameters to consider during method validation for this compound analysis?

A2: A comprehensive method validation should assess several key parameters to ensure the reliability of the results. These include:

  • Specificity/Selectivity: The ability to differentiate and quantify this compound in the presence of other components in the sample matrix.[5]

  • Accuracy & Recovery: How close the measured value is to the true value, often expressed as a percentage recovery of a known spiked amount.[5][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same lab, same analyst, same equipment) and reproducibility (different labs).[1][5]

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected by the analytical method.[5][7]

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.[1][5][7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of this compound in samples within a given range.[6][7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5]

  • Analyte Stability: The stability of this compound in the sample matrix and in prepared extracts under specific storage and processing conditions.[5][8]

Q3: What are common sample preparation techniques for this compound analysis?

A3: Effective sample preparation is critical for accurate low-level this compound detection. Common techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and highly effective method for pesticide residue analysis in various matrices.[9] It involves an extraction with a solvent (typically acetonitrile) followed by a clean-up step using dispersive solid-phase extraction (d-SPE).

  • Solid-Phase Extraction (SPE): This technique is used to clean up complex samples by passing the sample extract through a solid sorbent that retains interferences while allowing this compound to be eluted.[10]

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of this compound between two immiscible liquid phases to separate it from matrix components.[11]

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: this compound, like many pesticides, can degrade over time. To ensure stability:

  • Store stock solutions and standards at low temperatures, preferably in a freezer, and protected from light and moisture.[12]

  • For biological samples, if not analyzed within 24 hours, they should be stored deep-frozen at -12°C to -18°C.[13]

  • During method validation, perform stability tests on spiked samples stored under the same conditions as your study samples to assess any potential degradation.[14][15] this compound is reported to be stable up to 50°C in its solid form.[8]

Troubleshooting Guides

GC-MS/MS Troubleshooting
IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Replace or clean the injector liner. Consider using a deactivated liner. Trim the first few centimeters of the column.[16]
Column contamination.Bake out the column at a high temperature (within the column's limits). If the problem persists, replace the column.[17]
Retention Time Shifts Leak in the system.Perform a leak check of the GC system, paying close attention to the injector septum and column fittings.
Inconsistent oven temperature.Verify the oven temperature program and ensure it is functioning correctly.
Changes in carrier gas flow rate.Check the gas supply and ensure the flow rate is stable and at the correct setting.[18]
Low Sensitivity/No Peak Sample degradation in the injector.Lower the injector temperature. Use a pulsed splitless injection to move analytes onto the column faster.[19]
Improper MS tune.Perform and check the MS tune to ensure optimal instrument performance.
Contaminated ion source.Clean the ion source according to the manufacturer's instructions.[17]
LC-MS/MS Troubleshooting
IssuePotential CauseSuggested Solution
Ion Suppression/Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample clean-up. Modify the chromatographic gradient to better separate this compound from matrix interferences.[20]
Inadequate sample preparation.Optimize the extraction and clean-up steps. Consider using a different SPE sorbent or a more rigorous QuEChERS clean-up.[21]
Inconsistent Peak Areas Sample carryover.Implement a robust needle and injection port washing procedure between samples.[22]
Inconsistent injection volume.Check the autosampler for proper operation and ensure there are no air bubbles in the syringe.
High Backpressure Blockage in the LC system.Systematically check for blockages, starting from the column and moving back towards the pump. Check for plugged frits or tubing.[23]
Sample particulates.Ensure all samples and mobile phases are filtered before use. Use an in-line filter.[23]

Experimental Protocols

Protocol 1: this compound Detection in Water by SPE and LC-MS/MS
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 72 hours. For longer storage, freeze at -20°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute this compound with 10 mL of acetonitrile.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor specific precursor-product ion transitions for this compound.

Protocol 2: this compound Detection in Soil by QuEChERS and GC-MS/MS
  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sieved sample.

  • QuEChERS Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • GC-MS/MS Analysis:

    • GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • MS Detection: Electron ionization (EI) source. Monitor specific precursor-product ion transitions for this compound.

Data Presentation

Table 1: Method Validation Parameters for this compound Detection
ParameterAcceptance CriteriaExample Result (LC-MS/MS in Water)Example Result (GC-MS/MS in Soil)
Linearity (r²) > 0.99[7]0.9980.995
Accuracy (Recovery) 70-120%[1][6]95 ± 5%88 ± 7%
Precision (RSD) < 20%[6]< 10%< 15%
LOD Signal-to-Noise > 30.01 µg/L0.5 µg/kg
LOQ Signal-to-Noise > 100.05 µg/L2.0 µg/kg
Table 2: Common MS/MS Transitions for this compound
Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Hypothetical valuesHypothetical valuesHypothetical valuesHypothetical values
282.1168.1 (Quantifier)99.0 (Qualifier)20

Note: Optimal MS/MS transitions and collision energies should be determined empirically on the specific instrument being used.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE 500 mL Concentration Evaporation & Reconstitution SPE->Concentration Elution LC LC Separation (C18 Column) Concentration->LC Injection MSMS MS/MS Detection (ESI+) LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for this compound detection in water by LC-MS/MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Sensitivity) Check_Instrument Check Instrument Status (Tune, Calibration, Leaks) Start->Check_Instrument Check_Method Review Method Parameters (Temperatures, Voltages, Timings) Check_Instrument->Check_Method Status OK? Resolved Problem Resolved Check_Instrument->Resolved Issue Found & Fixed Check_Consumables Inspect Consumables (Column, Liner, Septum, Solvents) Check_Method->Check_Consumables Parameters Correct? Check_Method->Resolved Issue Found & Fixed Check_Sample_Prep Evaluate Sample Preparation (Extraction Efficiency, Clean-up) Check_Consumables->Check_Sample_Prep Consumables OK? Check_Consumables->Resolved Issue Found & Fixed Check_Sample_Prep->Resolved Prep OK? Check_Sample_Prep->Resolved Issue Found & Fixed

Caption: A systematic approach to troubleshooting analytical issues.

References

Improving reproducibility of Menazon quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Menazon quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is an organophosphate insecticide.[1] Accurate quantification is crucial for monitoring its levels in environmental samples (water, soil), agricultural products, and for toxicological studies to ensure compliance with regulatory limits and assess potential exposure risks.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS) are the most common and reliable techniques for the quantification of this compound and other organophosphate pesticides.[2][3][4] LC-MS/MS can also be used for high-sensitivity analysis.[4]

Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the possible causes?

A3: Poor peak shape for organophosphate compounds like this compound can be due to several factors:

  • Column Choice: Using a column not suitable for pesticide analysis. A C18 column is often a good starting point.[5][6][7]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound, leading to peak tailing. Buffering the mobile phase can help.

  • Column Contamination: Buildup of matrix components from samples on the column can lead to active sites that cause peak tailing. Using a guard column and appropriate sample cleanup can mitigate this.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak fronting. It is recommended to dissolve the sample in the initial mobile phase.

Q4: My this compound recovery is low and inconsistent after QuEChERS extraction. How can I improve it?

A4: Low and inconsistent recovery with QuEChERS for organophosphate pesticides can be addressed by:

  • Optimizing Sorbent Type: The choice of sorbent in the dispersive SPE cleanup step is critical. For organophosphates, PSA (Primary Secondary Amine) is commonly used, but for complex matrices, a combination of sorbents like C18 and Graphitized Carbon Black (GCB) might be necessary. However, be aware that GCB can retain planar pesticides.[8]

  • pH of Extraction: The pH during extraction can influence the stability and partitioning of this compound. Using buffered QuEChERS methods (e.g., citrate or acetate buffering) can improve recovery and reproducibility.

  • Matrix Effects: Complex sample matrices can suppress the signal of the analyte. Optimizing the cleanup step and using matrix-matched calibration standards are essential to compensate for these effects.

Q5: I am seeing ghost peaks in my GC-MS chromatogram when analyzing this compound. What is the source?

A5: Ghost peaks in GC-MS analysis can originate from several sources:

  • Septum Bleed: Small particles from the injection port septum can enter the liner and column, leading to extraneous peaks. Regular replacement of the septum is recommended.

  • Column Bleed: This occurs as the column ages and the stationary phase degrades, resulting in a rising baseline and discrete peaks.

  • Contaminated Syringe or Solvents: Impurities in the rinse solvents or a contaminated syringe can introduce ghost peaks.

  • Carryover: Insufficient cleaning of the injection port or column between runs can lead to carryover from a previous, more concentrated sample.

Troubleshooting Guides

HPLC-UV Analysis of this compound
Problem Possible Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue (air bubble, clogged syringe).Manually inspect the syringe and injection process. Purge the injector.
Incorrect mobile phase composition.Verify the mobile phase preparation and composition.
Detector lamp issue.Check the detector lamp status and intensity.
Peak Tailing Secondary interactions with the column.Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column overload.Dilute the sample.
Extra-column dead volume.Check and tighten all fittings between the injector and detector.
Peak Fronting Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase is within the pH and pressure limits of the column.
Shifting Retention Times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve if available.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column aging.Replace the column.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Filter all mobile phases. Flush the detector cell with a strong, appropriate solvent.
Air bubbles in the system.Degas the mobile phase thoroughly.
GC-MS/MS Analysis of this compound
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity Inefficient ionization.Optimize the ion source temperature and electron energy.
Suboptimal MS/MS transition.Perform a product ion scan to identify the most abundant and stable fragment ions for MRM transitions.
Analyte degradation in the inlet.Use a deactivated inlet liner and glass wool. Optimize the inlet temperature to ensure volatilization without degradation. Organophosphates can be prone to degradation in the injector port.[9]
Poor Reproducibility Active sites in the GC inlet.Use a deactivated liner and replace it regularly.
Inconsistent injection volume.Check the autosampler syringe for air bubbles and proper function.
Matrix effects.Use matrix-matched standards for calibration. Enhance sample cleanup to remove interfering matrix components.
Peak Tailing Active sites in the column or liner.Use a high-quality, pesticide-certified column. Trim the first few centimeters of the column.
Column contamination.Bake out the column according to the manufacturer's instructions.
Interference Peaks Co-eluting matrix components.Optimize the GC temperature program for better separation. Use a more selective MS/MS transition.
Contamination from the system.Check for and eliminate leaks. Clean the ion source.

Experimental Protocols

Sample Preparation: Modified QuEChERS for Vegetable Matrices

This protocol is a general guideline for the extraction of this compound from vegetable samples and should be optimized for specific matrices.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract for analysis.

    • If necessary, acidify the extract with a small amount of formic acid to improve the stability of organophosphate pesticides.

    • The final extract can be injected directly or after solvent exchange into a solvent compatible with the chromatographic system.

Representative HPLC-UV Method for this compound Quantification
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).[7] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 30 °C.

  • UV Detection: 260 nm (based on UV spectra of this compound).

  • Quantification: External standard calibration using this compound standards of known concentrations prepared in a solvent similar to the sample matrix.

Representative GC-MS/MS Method for this compound Quantification
  • GC Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]

  • Inlet: Splitless injection at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical): Based on the mass spectrum of this compound, potential precursor ions could be the molecular ion (m/z 281) and major fragments. Product ions would be determined through infusion and fragmentation experiments. For example:

      • Precursor Ion: 281 -> Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

      • Precursor Ion: 156 -> Product Ion 3 (Quantifier), Product Ion 4 (Qualifier)

    • Collision energy should be optimized for each transition.

Data Presentation

Table 1: Representative Recovery of Organophosphate Pesticides from Vegetable Matrices using QuEChERS

The following table presents typical recovery data for organophosphate pesticides with properties similar to this compound. Actual recoveries for this compound should be determined experimentally.

Compound Matrix Fortification Level (mg/kg) Recovery (%) RSD (%)
ChlorpyrifosLettuce0.1957
DiazinonTomato0.1928
MalathionSpinach0.18811
ParathionBell Pepper0.1986

Data is illustrative and based on typical performance of the QuEChERS method for organophosphates.[8][10]

Table 2: Typical Method Detection and Quantification Limits for Organophosphate Pesticides
Technique Matrix LOD (mg/kg) LOQ (mg/kg)
HPLC-UVWater0.010.03
GC-MS/MSFruits and Vegetables0.0050.01
LC-MS/MSFruits and Vegetables0.0010.005

These are typical values and should be experimentally determined for this compound in the specific matrix of interest.[11][12][13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (e.g., Vegetable, Soil, Water) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup Dispersive SPE (PSA, C18, MgSO4) extract->cleanup hplc HPLC-UV Analysis cleanup->hplc Inject gcms GC-MS/MS Analysis cleanup->gcms Inject quant Quantification (Calibration Curve) hplc->quant gcms->quant report Reporting Results quant->report troubleshooting_logic cluster_peak Peak Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Irreproducible Results peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape peak_area Inconsistent Peak Area? start->peak_area rt_shift Retention Time Shift? start->rt_shift sol_column Check/Replace Column & Guard Column peak_shape->sol_column sol_mobile_phase Check Mobile Phase (Composition, pH, Degassing) peak_shape->sol_mobile_phase sol_sample_prep Optimize Sample Prep (Cleanup, Solvent) peak_shape->sol_sample_prep peak_area->sol_sample_prep sol_instrument Check Instrument (Injector, Detector, Temp) peak_area->sol_instrument rt_shift->sol_mobile_phase rt_shift->sol_instrument

References

Stability of Menazon in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Menazon under various storage conditions. Given that this compound is an obsolete organophosphate pesticide, detailed contemporary stability studies are scarce. The following guidance is based on available historical data for this compound, supplemented with established principles from stability studies of structurally related organophosphate compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid, crystalline this compound is reported to be stable at temperatures up to 50°C[1]. For long-term storage, it is recommended to keep it in a well-sealed container in a cool, dry, and dark place. Standard laboratory freezer conditions (-20°C) are ideal for preserving the integrity of the solid compound for extended periods[2].

Q2: How stable is this compound in solution? What are the primary degradation pathways?

A2: this compound is significantly less stable in solution than in its solid state. The primary degradation pathway is hydrolysis of the phosphorodithioate bond[3]. The rate of this hydrolysis is highly dependent on the pH, temperature, and moisture content of the solution[3]. Another significant degradation pathway, particularly under alkaline conditions, is trans-methylation, which can lead to the formation of secondary dithiophosphate esters[3].

Q3: My this compound stock solution appears cloudy or has precipitated. What should I do?

A3: this compound has low solubility in water (approximately 240 mg/L at 20°C) but is more soluble in certain organic solvents[1][3]. Cloudiness or precipitation may occur if the solvent's capacity is exceeded or if the temperature of the solution has decreased significantly. Try gentle warming and sonication to redissolve the compound. If using aqueous buffers, ensure the concentration is well below the solubility limit. For long-term storage of solutions, consider using organic solvents like 2-ethoxyethanol or 2-methoxyethanol where this compound has higher solubility[1].

Q4: I've observed a significant drop in the purity of my this compound standard over time. What could be the cause?

A4: A drop in purity is likely due to chemical degradation. The most common causes are:

  • Hydrolysis: If the sample was exposed to moisture or stored in a protic solvent, hydrolysis is the most probable cause. This is accelerated at higher temperatures and under alkaline pH conditions[3].

  • Photodegradation: Although specific photolysis data for this compound is limited, many organophosphates are susceptible to degradation upon exposure to UV light. Always store this compound solutions in amber vials or protected from light.

  • Incompatible Storage Vessels: this compound may be decomposed by reactive surfaces[3]. Always use high-quality, inert glass or polypropylene storage containers.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Like many organophosphate pesticides, this compound is most stable in slightly acidic conditions. Alkaline conditions significantly accelerate the rate of hydrolysis[4][5]. It is incompatible with strongly alkaline pesticides and formulations[3]. For experiments in aqueous media, it is crucial to use buffered solutions and monitor the pH throughout the experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis of an aged sample. Chemical degradation of this compound.Identify the degradation products. The primary hydrolytic degradation product under mild acid is 2,4-diamino-6-mercaptomethyl-1,3,5-triazine. Under alkaline conditions, 2,4-diamino-6-methylthiomethyl-1,3,5-triazine may form[3]. Use a stability-indicating analytical method to resolve these from the parent peak.
Loss of biological activity in a this compound-treated sample. Degradation of the active compound.Re-analyze the purity of the this compound stock solution. Prepare fresh solutions before use. Ensure that the experimental medium (e.g., cell culture media, buffer) pH is not alkaline.
Solid this compound has changed color or appears clumpy. Exposure to moisture and/or heat.The compound may have undergone hydrolysis due to moisture absorption. It is recommended to re-qualify the material using an appropriate analytical method (e.g., HPLC, melting point) before use. The melting point of pure this compound is 164-166°C; a significant deviation may indicate impurity[3].

Data on Stability

Table 1: Representative Stability of an Organophosphate Pesticide in Solution

Condition Duration % Recovery (Illustrative) Potential Degradants
0.1 M HCl at 60°C24 hours85%Acid hydrolysis products
0.1 M NaOH at 25°C8 hours60%Base hydrolysis products, trans-methylation products
5% H₂O₂ at 25°C24 hours90%Oxidative products (e.g., oxon analog)
Thermal (Solution at 80°C)48 hours92%Thermolytic degradants
Photolytic (UV Lamp)12 hours75%Photodegradation products

Note: This data is illustrative and intended to demonstrate expected trends. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature (25°C) for 8 hours. Neutralize with 0.1 M HCl and dilute with mobile phase to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute with mobile phase to ~100 µg/mL.

  • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours. Cool and dilute with mobile phase to ~100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (~100 µg/mL in methanol:water) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours) alongside a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or HPLC-MS method. The method should be capable of separating the intact this compound from all generated degradation products.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic buffer (e.g., 20 mM potassium phosphate monobasic, pH 4.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

Visualizations

Menazon_Degradation_Pathway This compound This compound (Parent Compound) Acid_Product 2,4-diamino-6-mercaptomethyl- 1,3,5-triazine This compound->Acid_Product Mild Acid Hydrolysis Alkaline_Product 2,4-diamino-6-methylthiomethyl- 1,3,5-triazine This compound->Alkaline_Product Alkaline Hydrolysis Oxon_Analog This compound Oxon Analog (Potential Oxidative Product) This compound->Oxon_Analog Oxidation (e.g., H₂O₂) Trans_Methylation des-methyl this compound This compound->Trans_Methylation Alkaline Conditions

Caption: Major degradation pathways of this compound under different stress conditions.

Stability_Testing_Workflow cluster_stress start Prepare this compound Solution (e.g., 100 µg/mL) stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (UV/Light) stress->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Evaluate Data: - Purity & Degradation - Mass Balance analysis->end

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing pH for Menazon Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting Menazon hydrolysis experiments, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis important?

A: this compound is an organophosphate pesticide and a member of the s-triazine chemical class, used to control aphids on various crops.[1][2][3] The study of its hydrolysis—the chemical breakdown of the compound due to reaction with water—is crucial for understanding its environmental fate, persistence, and potential for contaminating soil and water systems.[4][5] The degradation products of this compound may have different toxicity profiles than the parent compound.[6][7]

Q2: How does pH influence the hydrolysis of this compound?

A: The pH of an aqueous solution is a primary factor governing the rate of this compound hydrolysis.[8] Like many pesticides, this compound's stability is pH-dependent.[4][9] Generally, organophosphate and s-triazine pesticides are more susceptible to hydrolysis under alkaline (high pH) conditions.[9][10] For every one-unit increase in pH, the rate of hydrolysis can increase by a factor of ten.[9][11] Both acid- and base-catalyzed hydrolysis can occur, but alkaline hydrolysis is often the more rapid degradation pathway.[4][10][12]

Q3: What is the optimal pH range for conducting this compound hydrolysis studies?

A: While specific data for this compound is limited, the optimal pH for studying the hydrolysis of s-triazine and organophosphate pesticides typically falls within the range where the compound exhibits moderate stability, allowing for measurable degradation over a practical timeframe. For many pesticides, a neutral pH of 6-7 is considered ideal for maintaining stability.[4] To accelerate degradation for study purposes, alkaline conditions (pH 8-9) are often employed.[9][11] It is recommended to conduct preliminary experiments across a range of pH values (e.g., 4, 7, and 9) to determine the specific pH-rate profile for this compound.[12]

Q4: What are the expected hydrolysis products of this compound?

A: The hydrolysis of this compound can result in several degradation products. Under milder acidic conditions, the primary product is 2,4-diamino-6-mercaptomethyl-1,3,5-triazine.[13] More extensive acid hydrolysis can lead to the formation of 2,4-dihydroxy-6-methyl-1,3,5-triazine.[13] Treatment with methanolic potassium hydroxide yields 2,4-diamino-6-methylthiomethyl-1,3,5-triazine.[13] The organophosphorus part of the molecule is also subject to hydrolysis.[6]

Q5: What type of buffer solutions should be used in these studies?

A: The choice of buffer is critical to maintain a constant pH throughout the experiment. The buffer should be inert and not interfere with the hydrolysis reaction or the analytical method. Common buffer systems for pesticide hydrolysis studies include:

  • pH 4-5: Acetate or citrate buffers

  • pH 6-8: Phosphate buffers

  • pH 9-10: Borate or carbonate buffers

It is essential to ensure the buffer has sufficient capacity to counteract any pH shifts that may occur due to the degradation process.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible hydrolysis rates. 1. Fluctuating pH: The buffer capacity may be insufficient. 2. Temperature variations: Inconsistent incubation temperature.[4] 3. Contamination: Microbial degradation may be occurring.1. Verify Buffer Capacity: Prepare fresh buffers and confirm their pH. Consider using a higher buffer concentration. 2. Ensure Temperature Control: Use a calibrated, temperature-controlled incubator or water bath. 3. Sterilize Solutions: Autoclave or filter-sterilize all aqueous solutions and glassware to prevent microbial activity.
No observable degradation of this compound. 1. pH is too low: this compound may be more stable at acidic or neutral pH. 2. Low temperature: Hydrolysis rate is too slow at the experimental temperature.[4] 3. Analytical issues: The analytical method may not be sensitive enough to detect small changes in concentration.1. Increase pH: Conduct experiments at a higher pH (e.g., 9 or 10) to promote alkaline hydrolysis. 2. Increase Temperature: Perform the study at a higher, controlled temperature (e.g., 40-50°C) to accelerate the reaction, but be aware this can also affect the reaction mechanism. 3. Validate Analytical Method: Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method. Extend the duration of the study to allow for more significant degradation.
Degradation is too rapid to measure accurately. 1. pH is too high: The hydrolysis rate is excessively fast under the chosen alkaline conditions.[11] 2. High temperature: The combination of high pH and high temperature is causing rapid breakdown.1. Lower the pH: Reduce the pH of the buffer solution to slow down the reaction. 2. Decrease Temperature: Conduct the experiment at a lower temperature. 3. Sample at Earlier Time Points: Take samples at very short intervals immediately after the start of the experiment.
Appearance of unexpected peaks in the chromatogram. 1. Formation of intermediate or secondary degradation products. [13] 2. Interaction with buffer components. 3. Sample contamination. 1. Identify Unknowns: Use techniques like LC-MS/MS to identify the chemical structure of the unknown peaks.[14] 2. Run Buffer Blanks: Analyze the buffer solution without this compound to check for interfering peaks. 3. Review Sample Handling: Ensure proper cleaning of all glassware and use high-purity solvents and reagents.

Data Presentation

Table 1: Influence of pH on the Half-Life of Structurally Similar Pesticides

Disclaimer: The following data is for Atrazine, an s-triazine herbicide structurally related to this compound, and is provided as a representative example of how pH can influence hydrolysis rates. Actual values for this compound may vary and should be determined experimentally.

pHTemperature (°C)Half-Life (t½) in days (approximate)
4251,800
725244
92518

Data is generalized from various environmental chemistry sources.

Experimental Protocols

Protocol: Determination of this compound Hydrolysis Rate as a Function of pH

1. Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound hydrolysis in aqueous solutions at three different pH values (e.g., 4, 7, and 9).

2. Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated pH meter

  • Temperature-controlled incubator

  • HPLC system with a suitable detector (e.g., UV or MS)

3. Procedure: a. Preparation of Buffer Solutions: i. Prepare 0.05 M buffer solutions at pH 4.0, 7.0, and 9.0. ii. Sterilize the buffer solutions by autoclaving or passing through a 0.22 µm filter.

4. Data Analysis: a. Plot the natural logarithm of the this compound concentration (ln[C]) versus time for each pH. b. If the plot is linear, the reaction follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k). c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Menazon_H This compound (Protonated) Product_A 2,4-diamino-6- mercaptomethyl- 1,3,5-triazine Menazon_H->Product_A +H₂O -H⁺ Menazon_OH This compound Product_B Hydroxy-Menazon (and other products) Menazon_OH->Product_B +OH⁻ -Leaving Group Menazon_Initial This compound Menazon_Initial->Menazon_H +H⁺ (Low pH) Menazon_Initial->Menazon_OH (High pH)

Caption: Generalized pathways for acid and base-catalyzed hydrolysis of this compound.

Experimental_Workflow prep 1. Preparation (Buffers & Stock Solutions) setup 2. Experiment Setup (Spike this compound into Buffers) prep->setup incubate 3. Incubation (Constant Temperature) setup->incubate sample 4. Sampling (Predetermined Intervals) incubate->sample analyze 5. HPLC Analysis (Quantify this compound) sample->analyze sample->analyze data 6. Data Analysis (Calculate k and t½) analyze->data

Caption: Workflow for a this compound hydrolysis kinetics study.

References

Selecting the appropriate GC column for Menazon analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful gas chromatography (GC) analysis of Menazon. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for this compound analysis?

A1: For the analysis of this compound, an organophosphorus pesticide, a low to mid-polarity column is generally recommended. Columns with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane are a good starting point.[1] These columns are known for their excellent inertness, which is crucial for analyzing active compounds like pesticides.[1][2] Low-bleed columns are particularly advantageous for sensitive detectors such as mass spectrometry (MS).[1]

Q2: What are the critical GC parameters to consider for this compound analysis?

A2: Due to this compound's thermal properties, careful optimization of GC parameters is essential to prevent analyte degradation. This compound has a melting point of 164-166 °C and decomposes at 160-162 °C.[3] Therefore, the injector temperature should be set sufficiently high for efficient volatilization but low enough to avoid thermal breakdown. A starting point for the injector temperature could be 250 °C. The oven temperature program should be optimized to ensure good separation from other components in the sample matrix. A phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is recommended for enhanced selectivity and sensitivity for organophosphorus pesticides.[4][5]

Q3: How can I improve peak shape for this compound?

A3: Poor peak shape, such as tailing, can be caused by active sites in the GC system.[2] Using a highly inert GC column is the first step to mitigating this issue.[1][2] Additionally, ensuring the cleanliness of the injector liner and proper column installation are critical. If peak tailing persists, derivatization of this compound might be considered to improve its volatility and reduce interactions with active sites.[5]

Recommended GC Columns for this compound Analysis

The selection of an appropriate GC column is paramount for the successful analysis of this compound. The following table summarizes recommended column specifications based on the analysis of organophosphorus pesticides.

Stationary PhasePolarityDimensions (L x ID x df)Typical ApplicationsManufacturer Examples
5% Diphenyl / 95% Dimethyl PolysiloxaneLow30 m x 0.25 mm x 0.25 µmGeneral purpose, pesticides, semi-volatiles[1]DB-5ms, TG-5SilMS
35% Diphenyl / 65% Dimethyl PolysiloxaneMid30 m x 0.25 mm x 0.25 µmOrganochlorine and organophosphorus pesticides[2]DB-35ms

Detailed Experimental Protocol: GC Analysis of this compound

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is recommended for isolating this compound from complex matrices like food samples.[2]

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound are m/z 156, 125, 93, and 43.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the GC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Response - Inactive detector- Leak in the system- Improper injection- Analyte degradation- Check detector settings and ensure it is turned on.- Perform a leak check.- Verify syringe is drawing and injecting the sample correctly.- Lower the injector temperature to prevent thermal degradation.
Peak Tailing - Active sites in the injector or column- Column contamination- Use a new, deactivated injector liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column from the injector end.
Poor Resolution - Inappropriate column- Suboptimal oven temperature program- Select a column with a different selectivity (e.g., a mid-polarity column).- Optimize the oven temperature ramp rates to improve separation.
Baseline Noise or Drift - Contaminated carrier gas- Column bleed- Contaminated detector- Ensure high-purity carrier gas and use traps.- Condition the column.- Clean the detector according to the manufacturer's instructions.
Ghost Peaks - Carryover from previous injection- Contaminated syringe- Run a blank solvent injection to check for carryover.- Clean the syringe thoroughly between injections.

Visual Guides

The following diagrams illustrate key workflows for this compound analysis.

GC_Column_Selection cluster_selection GC Column Selection for this compound Analysis start Start: this compound Analysis compound_type Identify Analyte: This compound (Organophosphorus Pesticide) start->compound_type polarity Consider Polarity: Low to Mid-Polarity Recommended compound_type->polarity phase_selection Select Stationary Phase: - 5% Diphenyl / 95% Dimethyl Polysiloxane - 35% Diphenyl / 65% Dimethyl Polysiloxane polarity->phase_selection dimensions Choose Column Dimensions: - Length: 30 m - ID: 0.25 mm - Film Thickness: 0.25 µm phase_selection->dimensions bleed Consider Column Bleed: Low-Bleed Column for MS Detection dimensions->bleed inertness Prioritize Inertness: Essential for Active Compounds bleed->inertness end Selected Column inertness->end GC_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Workflow for this compound GC Analysis start Problem Encountered no_peak No/Low Peak start->no_peak peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Poor Resolution start->resolution check_system Check System: - Detector On? - Leaks? - Injection OK? no_peak->check_system Yes check_liner Check Consumables: - New Liner - Condition/Trim Column peak_shape->check_liner Yes optimize_method Optimize Method: - Adjust Oven Program - Change Column resolution->optimize_method Yes check_temp Check Temperatures: - Lower Injector Temp check_system->check_temp

References

Technical Support Center: Ion-Pairing Agents for Menazon Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Menazon using High-Performance Liquid Chromatography (HPLC) with ion-pairing agents. Given that this compound is a weak base (pKa = 3.8), this guide focuses on the use of anionic ion-pairing agents to enhance its retention and improve peak shape in reversed-phase HPLC.[1]

Frequently Asked Questions (FAQs)

Q1: Why is an ion-pairing agent necessary for this compound analysis by HPLC?

A1: this compound is a polar compound with low solubility in water.[1][2] In reversed-phase HPLC, polar compounds often exhibit poor retention on non-polar stationary phases (like C18), leading to elution near the solvent front and inadequate separation from other components. An ion-pairing agent is used to increase the retention of ionic or ionizable analytes like this compound.[3]

Q2: How do ion-pairing agents work in the analysis of this compound?

A2: For a basic compound like this compound, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase. At a pH below this compound's pKa of 3.8, this compound will be protonated and carry a positive charge. The negatively charged head group of the ion-pairing agent interacts with the positively charged this compound molecule, forming a neutral ion pair. This ion pair has increased hydrophobicity, leading to stronger interaction with the reversed-phase column and thus, increased retention time.

Q3: What type of ion-pairing agent is suitable for this compound analysis?

A3: Since this compound is a weak base, an anionic ion-pairing agent is appropriate. Common choices include alkyl sulfonates such as sodium dodecyl sulfate (SDS) or sodium octanesulfonate. The choice of the alkyl chain length can be adjusted to fine-tune the retention.

Q4: How does the concentration of the ion-pairing agent affect the separation?

A4: Increasing the concentration of the ion-pairing agent in the mobile phase generally leads to increased retention of the analyte. However, excessively high concentrations can lead to long equilibration times and may not significantly improve the separation further. It is crucial to optimize the concentration to achieve the desired retention and resolution.

Q5: What is the importance of mobile phase pH in ion-pairing chromatography of this compound?

A5: The mobile phase pH is a critical parameter. For this compound to be in its ionized (protonated) form, the pH of the mobile phase should be set at least 1.5 to 2 pH units below its pKa of 3.8. A pH around 2.0-2.5 would be a suitable starting point for method development.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Retention of this compound Mobile phase pH is too high (above this compound's pKa).Lower the pH of the mobile phase to ensure this compound is protonated (e.g., pH 2.0-2.5).
Ion-pairing agent concentration is too low.Increase the concentration of the ion-pairing agent in the mobile phase.
Insufficient column equilibration with the ion-pairing mobile phase.Equilibrate the column for an extended period (at least 30-60 minutes) with the mobile phase containing the ion-pairing agent.
Peak Tailing Secondary interactions between this compound and residual silanols on the column.Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to mask the silanol groups.
pH of the mobile phase is close to the pKa of this compound.Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.
Split or Broad Peaks Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column is overloaded.Reduce the injection volume or the concentration of the sample.
Irreproducible Retention Times Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the concentration of the ion-pairing agent and pH adjustment.
Column has not reached equilibrium.Allow sufficient time for column equilibration between injections, especially after changing the mobile phase composition.
Baseline Noise or Drift Impure ion-pairing reagent.Use high-purity (HPLC-grade) ion-pairing reagents.
Contamination from previous analyses.Dedicate a column specifically for ion-pairing applications to avoid cross-contamination.
Mobile phase is not properly degassed.Degas the mobile phase before use.

Data Presentation

The following table illustrates the hypothetical effect of an anionic ion-pairing agent (Sodium Dodecyl Sulfate - SDS) concentration on the retention time and peak asymmetry of this compound.

SDS Concentration (mM)Mobile Phase pHRetention Time (min)Peak Asymmetry
02.52.11.8
52.55.81.4
102.58.21.2
152.59.51.1

This is illustrative data to demonstrate the expected trend.

Experimental Protocols

General Protocol for this compound Analysis using Ion-Pairing HPLC

This protocol provides a starting point for method development. Optimization will be required for specific instrumentation and analytical requirements.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18 MΩ·cm)

  • Sodium dodecyl sulfate (SDS), HPLC grade

  • Phosphoric acid or other suitable acid for pH adjustment

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Column temperature: 30 °C

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: 260 nm (based on this compound's UV absorption maxima)[1]

3. Mobile Phase Preparation (Example with 10 mM SDS):

  • To prepare 1 L of the aqueous component, dissolve 2.88 g of SDS in approximately 900 mL of deionized water.

  • Adjust the pH to 2.5 with phosphoric acid.

  • Bring the final volume to 1 L with deionized water.

  • The mobile phase will be a mixture of this aqueous solution and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70% aqueous component and 30% organic solvent.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Dilute the stock solution with the mobile phase to the desired concentration.

5. Analysis Procedure:

  • Equilibrate the HPLC system and column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the this compound standard solution.

  • Record the chromatogram and determine the retention time and peak shape.

6. System Flushing:

  • After analysis, it is crucial to flush the ion-pairing reagent from the system and column to prevent precipitation and damage.

  • Flush the system and column with a mobile phase of the same composition but without the ion-pairing agent.

  • Subsequently, flush with a high percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Finally, store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis A Prepare Mobile Phase (with Ion-Pairing Agent & pH adjustment) C System & Column Equilibration A->C B Prepare this compound Standard D Inject Sample B->D C->D E Data Acquisition D->E F Data Analysis (Retention Time, Peak Shape) E->F G System Flushing F->G

Caption: Experimental workflow for this compound analysis by HPLC with an ion-pairing agent.

troubleshooting_logic Start Poor this compound Peak? NoRetention No or Low Retention? Start->NoRetention Yes BadShape Poor Peak Shape? Start->BadShape No CheckpH Is pH < pKa (3.8)? NoRetention->CheckpH Yes Tailing Tailing Peak? BadShape->Tailing Yes Split Split/Broad Peak? BadShape->Split No CheckConc Is IP Agent Conc. Sufficient? CheckpH->CheckConc Yes AdjustpH Action: Lower Mobile Phase pH CheckpH->AdjustpH No CheckEquil Is Column Equilibrated? CheckConc->CheckEquil Yes IncreaseConc Action: Increase IP Agent Conc. CheckConc->IncreaseConc No EquilibrateLonger Action: Equilibrate Longer CheckEquil->EquilibrateLonger No AddCompetitor Action: Add Competitive Base Tailing->AddCompetitor Yes CheckSolvent Action: Check Sample Solvent/ Reduce Load Split->CheckSolvent Yes

References

Validation & Comparative

A Comparative Toxicity Assessment: Menazon vs. Diazinon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two organophosphate insecticides, menazon and diazinon. The information presented is intended to support researchers and scientists in understanding the relative risks and mechanisms of action of these compounds. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key toxicity assessments.

Executive Summary

This compound and diazinon are both organophosphate insecticides that exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and potentially lethal consequences. While they share a common mechanism of action, their toxicological profiles exhibit notable differences in potency and their effects on non-target organisms. Diazinon has been more extensively studied, with a broader range of toxicity data available. This compound, an obsolete insecticide, has more limited publicly available data. This guide compiles the available data to facilitate a comparative assessment.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and diazinon are pro-pesticides, meaning they are converted into more toxic forms within the body. This metabolic activation is a key step in their mechanism of action.

  • Diazinon: In the liver, diazinon is metabolically activated to diazoxon through an oxidative process. Diazoxon is a much more potent inhibitor of acetylcholinesterase than diazinon itself.[1][2]

  • This compound: Similarly, this compound is thought to be metabolized to its oxygen analog (oxon), which is the primary inhibitor of acetylcholinesterase.[1]

The inhibition of acetylcholinesterase by the active metabolites of both compounds leads to the accumulation of acetylcholine at nerve synapses and neuromuscular junctions.[1][3] This results in continuous nerve stimulation, leading to a range of toxic effects, from tremors and convulsions to paralysis and death.[1][4]

cluster_0 Organophosphate Action This compound This compound Metabolic_Activation Metabolic Activation (Oxidation in Liver) This compound->Metabolic_Activation Diazinon Diazinon Diazinon->Metabolic_Activation Menazon_Oxon This compound Oxon Metabolic_Activation->Menazon_Oxon Diazoxon Diazoxon Metabolic_Activation->Diazoxon Inhibition Inhibition Menazon_Oxon->Inhibition Diazoxon->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition ACh_Buildup Acetylcholine Accumulation Inhibition->ACh_Buildup Prevents ACh breakdown Nerve_Overstimulation Continuous Nerve Stimulation ACh_Buildup->Nerve_Overstimulation Toxic_Effects Toxic Effects (e.g., tremors, paralysis, death) Nerve_Overstimulation->Toxic_Effects

Fig. 1: Signaling pathway of this compound and Diazinon toxicity.

Comparative Toxicity Data

The following tables summarize the available acute toxicity data for this compound and diazinon across various species. The data is presented as LD50 (Lethal Dose, 50%) for oral and dermal exposure, and LC50 (Lethal Concentration, 50%) for aquatic organisms.

Mammalian Toxicity
CompoundSpeciesRouteLD50 (mg/kg)Reference
This compound RatOral>500-1950[1][5]
RabbitDermal>200[5]
Diazinon Rat (male)Oral108-1340[6][7]
Rat (female)Oral76-1160[6][7]
RabbitDermal>2020
Avian Toxicity
CompoundSpeciesLD50 (mg/kg)Reference
This compound Data not available-
Diazinon Mallard Duck1.44
Pheasant3
Brown-headed Cowbird69.0
Aquatic Toxicity
CompoundSpeciesLC50 (µg/L)Exposure TimeReference
This compound Harlequin fish220,00048 hours[1]
Diazinon Rainbow Trout90 - 780096 hours
Bluegill1596 hours
Ceriodaphnia dubia0.9248 hours[8]
Honeybee Toxicity
CompoundRouteLD50 (µ g/bee )Toxicity ClassificationReference
This compound Data not available--
Diazinon ContactHighly ToxicHighly Toxic[9]
OralHighly ToxicHighly Toxic[9]

Experimental Protocols

The following are generalized experimental protocols for determining acute oral, avian, and aquatic toxicity, based on OECD guidelines. These methodologies are fundamental to generating the type of data presented in the comparison tables.

Acute Oral Toxicity in Rats (Adapted from OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[10]

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period before dosing.[11]

  • Dose Administration: The test substance is administered orally in a single dose via gavage.[11]

  • Procedure: A stepwise procedure is used, starting with a dose expected to produce some toxicity. Typically, three animals are used per step. The outcome of the first step determines the dose for the next group of animals.[10]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.[10]

cluster_workflow Acute Oral Toxicity Workflow (OECD 423) Start Start: Select Dose Level Dose_Group1 Dose Group 1 (3 rats) Start->Dose_Group1 Observe_14d_1 Observe for 14 Days Dose_Group1->Observe_14d_1 Mortality_Check1 Mortality Check Observe_14d_1->Mortality_Check1 Dose_Group2_Higher Dose Group 2 (Higher Dose) Mortality_Check1->Dose_Group2_Higher No/Low Mortality Dose_Group2_Lower Dose Group 2 (Lower Dose) Mortality_Check1->Dose_Group2_Lower High Mortality Observe_14d_2 Observe for 14 Days Dose_Group2_Higher->Observe_14d_2 Dose_Group2_Lower->Observe_14d_2 Mortality_Check2 Mortality Check Observe_14d_2->Mortality_Check2 Calculate_LD50 Calculate LD50 and Classify Mortality_Check2->Calculate_LD50 End End Calculate_LD50->End

Fig. 2: Workflow for acute oral toxicity testing.
Avian Acute Oral Toxicity (Adapted from OECD Guideline 223)

This test assesses the acute oral toxicity of a substance to birds.

  • Test Species: Commonly used species include the Northern Bobwhite or Japanese Quail.[12]

  • Housing: Birds are housed in pens with controlled environmental conditions.

  • Dose Administration: The test substance is administered orally in a single dose, typically via gavage or in a capsule.[13]

  • Test Design: The guideline offers three options: a limit dose test, an LD50-slope test, and an LD50-only test, depending on the required data.[7] The LD50-slope test is a sequential procedure.

  • Observation: Birds are observed for mortality and signs of toxicity for at least 14 days.[13]

  • Data Analysis: The LD50 and, if applicable, the slope of the dose-response curve are calculated.[7]

Fish Acute Toxicity (Adapted from OECD Guideline 203)

This test determines the acute toxicity of a substance to fish.

  • Test Species: Common test species include Rainbow Trout, Zebrafish, and Fathead Minnow.[14][15]

  • Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Water quality parameters (temperature, pH, dissolved oxygen) are monitored.[15]

  • Concentrations: A range of concentrations of the test substance is used, along with a control group.[15]

  • Observations: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[15]

  • Data Analysis: The LC50, the concentration that is lethal to 50% of the test fish, is calculated for the 96-hour exposure period.[15]

Environmental Fate and Non-Target Organism Effects

Diazinon: Diazinon is known to be very highly toxic to birds and aquatic invertebrates. Its use has been linked to bird kills. In the environment, diazinon can be degraded by hydrolysis and microbial action, with a half-life in soil that can range from days to weeks depending on conditions. It has the potential to contaminate surface and groundwater.[16]

This compound: Information on the environmental fate of this compound is less extensive. It is described as an obsolete insecticide.[17] Its persistence in the environment and its full impact on a wide range of non-target organisms are not as well-documented as for diazinon.

Conclusion

Based on the available data, both this compound and diazinon are effective acetylcholinesterase inhibitors. Diazinon has been shown to be highly toxic to a broad range of non-target organisms, particularly birds and aquatic invertebrates. The acute oral toxicity of diazinon in rats is generally higher (lower LD50 values) than that reported for this compound, indicating greater mammalian toxicity. However, the dataset for this compound is significantly less complete. For a comprehensive comparative risk assessment, further toxicological studies on this compound, particularly concerning its effects on avian and aquatic species, would be necessary. The provided experimental protocols offer a standardized framework for conducting such assessments.

References

Comparative Efficacy of Menazon and Malathion on Aphid Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of two organophosphate insecticides, Menazon and Malathion, against various aphid species. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in pest management strategies. While both insecticides share a similar mode of action, their application methods and available efficacy data show notable differences.

Data Presentation: Efficacy Against Aphid Species

Quantitative data on the efficacy of Malathion against several key aphid species is summarized below. Despite extensive literature searches, specific LC50 values for this compound against these aphid species were not available. This compound is noted to be an effective systemic aphicide, often applied as a seed or soil treatment.

InsecticideAphid SpeciesLC50 ValueExposure TimeBioassay Method
MalathionMyzus persicae (Green Peach Aphid)362.2 ppm-Leaf Dip
MalathionMyzus persicae (Green Peach Aphid)305.26 µg/cm²24 hoursResidual Film
MalathionAphis gossypii (Cotton Aphid)178.38 µg24 hoursLeaf Dip
MalathionAphis gossypii (Cotton Aphid)333.92 µg/cm²24 hoursResidual Film
MalathionBrevicoryne brassicae (Cabbage Aphid)105.48 µg/ml-Leaf Dipping

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that kills 50% of a test population. The varying units reported in the literature reflect different experimental methodologies.

Experimental Protocols

The following outlines a typical experimental protocol for determining the efficacy of insecticides against aphids using the leaf dip bioassay method, a common technique for evaluating contact pesticides.

Objective: To determine the LC50 value of an insecticide against a specific aphid species.

Materials:

  • Healthy, pesticide-free host plants for rearing aphids.

  • A culture of the target aphid species (e.g., Myzus persicae, Aphis gossypii, or Brevicoryne brassicae).

  • Technical grade insecticide (e.g., Malathion).

  • Acetone or another suitable solvent.

  • Distilled water.

  • Triton X-100 or a similar surfactant.

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Micropipettes.

  • Fine camel hair brush.

  • Ventilated containers for holding treated leaves.

  • Growth chamber or incubator set to controlled temperature, humidity, and photoperiod.

Methodology:

  • Insect Rearing: Maintain a healthy stock culture of the target aphid species on untreated host plants in a controlled environment to ensure a continuous supply of test insects of a known age and susceptibility.

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide in a suitable solvent. From this stock, create a series of five to seven serial dilutions with distilled water. Add a small amount of surfactant (e.g., 0.1% Triton X-100) to each dilution to ensure even wetting of the leaf surface. A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Preparation and Treatment: Detach healthy, fully expanded leaves from the host plant. Dip each leaf into a corresponding insecticide dilution for a uniform period (e.g., 10-20 seconds) with gentle agitation. The control leaves are dipped in the control solution.

  • Drying and Infestation: Place the treated leaves on filter paper to air dry for 1-2 hours. Once dry, place each leaf in a petri dish lined with moistened filter paper to maintain turgidity. Using a fine camel hair brush, carefully transfer a known number of adult apterous (wingless) aphids (e.g., 20-30) onto each treated leaf.

  • Incubation: Place the petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After a specified exposure period (e.g., 24, 48, or 72 hours), record the number of dead aphids on each leaf. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value, 95% confidence limits, and the slope of the concentration-mortality regression line.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical leaf dip bioassay for determining insecticide efficacy against aphids.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis aphid_rearing Aphid Rearing aphid_infestation Aphid Infestation aphid_rearing->aphid_infestation solution_prep Insecticide Solution Preparation leaf_treatment Leaf Dipping solution_prep->leaf_treatment drying Air Drying leaf_treatment->drying drying->aphid_infestation incubation Incubation aphid_infestation->incubation mortality_assessment Mortality Assessment incubation->mortality_assessment probit_analysis Probit Analysis (LC50) mortality_assessment->probit_analysis

Leaf Dip Bioassay Workflow
Signaling Pathway: Acetylcholinesterase Inhibition

Both this compound and Malathion are organophosphate insecticides that act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the aphid.

signaling_pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Response Continuous Nerve Impulse (Postsynaptic Neuron) ACh_Receptor->Postsynaptic_Response Stimulates Organophosphate This compound / Malathion Organophosphate->AChE Inhibits Nerve_Impulse Nerve Impulse (Presynaptic Neuron) Nerve_Impulse->ACh Release

Organophosphate Mode of Action

Validation of a new analytical method for Menazon with a certified reference material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between a newly proposed analytical method for the determination of Menazon, an organophosphate pesticide, and a traditional spectrophotometric method. The validation of this new method is benchmarked against a certified reference material (CRM) to ensure accuracy, precision, and reliability, adhering to international standards.

Executive Summary

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the new GC-MS/MS method versus the traditional spectrophotometric method for this compound analysis.

Parameter New Method: QuEChERS with GC-MS/MS Traditional Method: Spectrophotometry Advantage of New Method
Specificity/Selectivity High (Mass spectral data provides unique fragmentation patterns)Low (Susceptible to interference from other phosphorus-containing compounds)Significantly higher confidence in analyte identification.
Limit of Detection (LOD) 0.005 - 0.050 mg/L[1]Approximately 0.05 ppm (mg/L)Lower detection limits enable trace-level analysis.
Limit of Quantification (LOQ) 0.010 - 0.018 µg/mL[2]Not explicitly stated in historical literature, but higher than modern methods.Greater sensitivity for accurate quantification of low concentrations.
Linearity (R²) >0.99[1]Typically lower and over a narrower range.Wider dynamic range for quantification.
Accuracy (Recovery %) 70-120%[3][4]Variable, often with significant matrix effects.More accurate results with reduced influence from the sample matrix.
Precision (RSD %) <15%[1]Generally higher, leading to greater variability.Higher reproducibility and reliability of results.
Sample Throughput High (Automated sample preparation is possible)[5]Low (Manual, multi-step extraction process)Increased efficiency for routine analysis.
Solvent Consumption Low (QuEChERS is a miniaturized technique)[5][6]High (Requires larger volumes of organic solvents)Greener and more cost-effective analytical approach.

Experimental Protocols

New Method: QuEChERS Extraction and GC-MS/MS Analysis

This protocol is based on established methods for the analysis of organophosphate pesticides in various matrices.[1][3][7]

2.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for the AOAC method). For dry samples, add an appropriate amount of water.

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.

2.1.2. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Pulsed splitless injection.

  • Oven Temperature Program: A gradient program to ensure separation of analytes.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electron Ionization (EI).

Traditional Method: Spectrophotometric Analysis

This protocol is based on historical methods for this compound analysis.

2.2.1. Sample Preparation

  • Extraction: Extract the sample with a suitable organic solvent (e.g., chloroform, methanol).

  • Cleanup: Pass the extract through a cation-exchange resin column to separate this compound from interfering compounds.

  • Elution: Elute this compound from the column using a buffer solution.

  • Wet Oxidation: The eluted this compound is wet oxidized to inorganic phosphate.

2.2.2. Spectrophotometric Determination

  • Color Development: The inorganic phosphate is reacted with a reagent (e.g., molybdate) to form a colored complex.

  • Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (e.g., 820 nm for the molybdenum blue complex).

  • Quantification: The concentration of this compound is determined by comparing the absorbance to a calibration curve prepared from standards.

Validation with a Certified Reference Material

The validation of the new GC-MS/MS method is performed using a certified reference material (CRM) for a mixture of organophosphate pesticides. CRMs are produced under ISO 17034 and characterized using ISO/IEC 17025 accredited methods, ensuring their accuracy and traceability.[8] The validation process follows the guidelines of the International Council for Harmonisation (ICH).[9]

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation using CRM cluster_2 Data Analysis & Reporting dev Develop New Analytical Method (QuEChERS & GC-MS/MS) opt Optimize Method Parameters (e.g., extraction solvent, d-SPE sorbent, GC gradient) dev->opt spec Specificity / Selectivity opt->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob data_analysis Analyze Validation Data rob->data_analysis report Generate Validation Report data_analysis->report crm Certified Reference Material (CRM) (Organophosphate Pesticide Mix) crm->lin crm->acc

Caption: Workflow for the validation of a new analytical method.

Conclusion

The newly validated QuEChERS with GC-MS/MS method demonstrates significant advantages over the traditional spectrophotometric method for the analysis of this compound. Its superior specificity, lower detection limits, higher accuracy and precision, and increased sample throughput make it a more reliable and efficient choice for modern analytical laboratories. The use of a certified reference material in the validation process ensures that the method's performance is traceable to international standards, providing a high degree of confidence in the generated data. This robust and validated method is well-suited for the routine analysis of this compound and other organophosphate pesticide residues in various matrices.

References

Menazon Persistence in Diverse Soil Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and environmental science, understanding the environmental fate of agricultural chemicals is paramount. This guide provides a comparative analysis of the persistence of Menazon, an organophosphate insecticide, in various soil types. Due to a lack of specific experimental data for this compound in diverse soil textures, this comparison includes data on other relevant pesticides to provide a broader context for its potential environmental behavior.

Comparative Persistence of this compound and Alternatives

The persistence of a pesticide in soil is a critical factor in assessing its potential for environmental impact, including groundwater contamination and effects on non-target organisms. This persistence is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

To provide a comparative context, the table below summarizes the soil persistence data for this compound and a selection of alternative pesticides across different soil types.

PesticideClassSoil TypeHalf-life (DT50) in Days
This compound OrganophosphateSandy Loam23[1]
ClayData not available
Silty SoilData not available
Chlorpyrifos OrganophosphateClay Loam60 - 120
Sandy Loam30 - 60
Diazinon OrganophosphateLoam40
Bentazon Thiadiazine HerbicideSilty Clay Loam4.6 - 49.5[6]
Chloridazon Pyridazinone HerbicideSilty Clay Loam8 - 104[7]

Experimental Protocols for Assessing Soil Persistence

The determination of a pesticide's half-life in soil is conducted through standardized laboratory and field studies, often following guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD)[8][9][10][11][12].

Laboratory Incubation Study Protocol:

A common method for assessing pesticide degradation in a controlled environment involves the following steps:

  • Soil Collection and Preparation:

    • Representative soil samples are collected from the desired locations (e.g., agricultural fields with specific soil types).

    • The soil is sieved to remove large debris and ensure homogeneity.

    • The soil's physicochemical properties, including texture (sand, silt, clay content), organic matter content, pH, and microbial biomass, are characterized.

  • Pesticide Application:

    • A known concentration of the pesticide (e.g., this compound) is applied uniformly to the soil samples. For analytical purposes, radiolabeled pesticides are often used to trace their degradation products.

  • Incubation:

    • The treated soil samples are incubated in controlled environmental chambers.

    • Key conditions such as temperature and moisture are maintained at constant, relevant levels (e.g., 20-25°C and 40-60% of water holding capacity).

    • Aerobic conditions are typically maintained, though anaerobic studies can also be conducted.

  • Sampling and Analysis:

    • Soil samples are collected at regular intervals over a period of time (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

    • The pesticide residues are extracted from the soil using appropriate solvents.

    • The concentration of the parent pesticide and its major metabolites is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • The degradation kinetics of the pesticide are determined by plotting its concentration over time.

    • The half-life (DT50) is calculated from the degradation curve, typically assuming first-order kinetics.

Experimental Workflow for Soil Persistence Studies

The following diagram illustrates the typical workflow for a laboratory-based soil persistence study.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection (Different Types) soil_characterization Soil Characterization (Texture, OM, pH) soil_collection->soil_characterization pesticide_application Pesticide Application soil_characterization->pesticide_application incubation Controlled Incubation (Temp, Moisture) pesticide_application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification LC/GC-MS Analysis extraction->quantification data_analysis Data Analysis quantification->data_analysis half_life_calc Half-life (DT50) Calculation data_analysis->half_life_calc

Caption: Workflow for determining pesticide persistence in soil.

Signaling Pathways in Organophosphate Degradation

The primary mechanism of organophosphate degradation in soil is microbial metabolism. Various soil microorganisms, including bacteria and fungi, produce enzymes such as hydrolases and phosphatases that can break down the ester bonds in organophosphate molecules, leading to their detoxification. The general signaling pathway for this biodegradation is a detoxification process rather than a cellular signaling cascade.

degradation_pathway cluster_environment Soil Environment cluster_process Biodegradation Process cluster_products Degradation Products This compound This compound (Organophosphate) soil_microbes Soil Microorganisms (Bacteria, Fungi) This compound->soil_microbes substrate for hydrolysis Hydrolysis of Ester Bonds This compound->hydrolysis is subjected to enzyme_production Enzyme Production (Hydrolases, Phosphatases) soil_microbes->enzyme_production enzyme_production->hydrolysis catalyze metabolites Less Toxic Metabolites hydrolysis->metabolites mineralization Mineralization (CO2, H2O, etc.) metabolites->mineralization

Caption: Microbial degradation pathway of this compound in soil.

References

Comparative Analysis of Menazon's In Vitro Metabolism in Human and Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

A review of available scientific literature indicates a lack of direct comparative studies on the in vitro metabolism of Menazon in human versus rat liver microsomes. However, by examining data from related triazine herbicides and general principles of xenobiotic metabolism, a putative comparison can be constructed. This guide synthesizes available information to provide researchers, scientists, and drug development professionals with a comparative overview, including potential metabolic pathways, relevant enzymatic processes, and detailed experimental protocols.

Executive Summary

This compound, a triazine herbicide, is expected to undergo Phase I metabolic reactions in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. Based on studies of structurally similar s-triazine compounds, the primary metabolic pathways likely involve N-dealkylation, hydroxylation, and sulfoxidation[1]. While the specific metabolites of this compound have been identified in rats in vivo, detailed in vitro quantitative comparisons between human and rat liver microsomes are not publicly available. Species-specific differences in the ratios of metabolites are anticipated, as have been observed with other triazines[1].

Predicted Metabolic Pathways of this compound

The metabolism of this compound in liver microsomes is predicted to involve several key enzymatic reactions. The primary transformation is likely the oxidative desulfuration of the phosphorodithioate group to its oxon analog, a common bioactivation pathway for organophosphate pesticides. Subsequent or alternative pathways likely involve modifications to the triazine ring and its substituents.

Based on in vivo rat studies, identified metabolites of this compound include 2-methylsulfinylmethyl-4,6-diamino-s-triazine and 2-hydroxymethyl-4,6-diamino-s-triazine[2]. This suggests that the methylthio group undergoes oxidation to a sulfoxide, and the methyl group can be hydroxylated. General metabolic pathways for organophosphorus compounds also involve hydrolysis by A-esterases and cytochrome P450 enzymes[2].

Studies on other s-triazine herbicides like atrazine and terbuthylazine in human and rat liver microsomes have shown that N-monodealkylation and hydroxylation of alkyl side chains are principal Phase I reactions[1]. It is plausible that this compound undergoes similar N-dealkylation at the amino groups of the triazine ring.

Below is a diagram illustrating the potential metabolic pathways of this compound.

Menazon_Metabolism This compound This compound Oxon This compound-oxon This compound->Oxon Oxidative Desulfuration (CYP450s) Hydroxymethyl 2-Hydroxymethyl-4,6-diamino-s-triazine This compound->Hydroxymethyl Hydroxylation (CYP450s) Sulfoxide 2-Methylsulfinylmethyl-4,6-diamino-s-triazine This compound->Sulfoxide Sulfoxidation (CYP450s) N_Dealkylated N-Dealkylated Metabolites This compound->N_Dealkylated N-Dealkylation (CYP450s) Hydrolyzed Hydrolyzed Triazine This compound->Hydrolyzed Hydrolysis (Esterases, CYP450s) Oxon->Hydrolyzed Hydrolysis (Esterases)

Caption: Predicted metabolic pathways of this compound in liver microsomes.

Comparative Data on Metabolite Formation

Specific quantitative data on the formation rates of this compound metabolites in human versus rat liver microsomes is not available in the published literature. However, based on comparative studies of other triazine herbicides, we can anticipate species-specific differences. For instance, in the metabolism of atrazine, the ratio of different metabolites varied significantly between rat and human liver microsomes[1]. Such differences are often attributed to variations in the expression and activity of specific CYP450 isoforms between species.

Putative Metabolite Metabolic Reaction Enzymes Involved (Predicted) Expected Species Differences (Human vs. Rat)
This compound-oxonOxidative DesulfurationCytochrome P450s (e.g., CYP1A2, CYP2B6, CYP3A4)[3]The rate of formation may differ due to species-specific expression of CYP isoforms.
2-Methylsulfinylmethyl-4,6-diamino-s-triazineSulfoxidationCytochrome P450sThe rate of sulfoxidation can vary between species, as seen with other triazines[1].
2-Hydroxymethyl-4,6-diamino-s-triazineHydroxylationCytochrome P450sThe regioselectivity and rate of hydroxylation are often species-dependent.
N-Dealkylated MetabolitesN-DealkylationCytochrome P450sRatios of mono- to di-dealkylated metabolites can differ significantly between humans and rats[1].
Hydrolyzed TriazineHydrolysisEsterases, Cytochrome P450s[2]The activity of hydrolytic enzymes can vary between species.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro metabolism study using liver microsomes, which can be adapted for investigating this compound metabolism.

Objective: To compare the metabolic stability and metabolite profile of this compound in human and rat liver microsomes.

Materials:

  • This compound (analytical standard)

  • Pooled human liver microsomes (from a minimum of 10 donors, mixed gender)

  • Pooled male rat liver microsomes (e.g., from Sprague-Dawley rats)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_microsomes Prepare Liver Microsome Suspensions (Human and Rat) pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_this compound Prepare this compound Stock Solution initiate_reaction Initiate Reaction by Adding this compound prep_this compound->initiate_reaction prep_nadph Prepare NADPH Regenerating System add_nadph Start Metabolism by Adding NADPH prep_nadph->add_nadph pre_incubate->initiate_reaction initiate_reaction->add_nadph time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) add_nadph->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Data Analysis (Metabolite ID, % Remaining, Clearance) lcms->data_analysis

References

Efficacy of Microbial Strains in the Bioremediation of Organophosphate Pesticides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Azinphos-methyl as a Case Study for Menazon Bioremediation

This compound, an obsolete organophosphate insecticide, presents a lingering environmental concern due to its persistence and toxicity. As direct research on this compound bioremediation is scarce due to its discontinued use, this guide focuses on the microbial degradation of a closely related and extensively studied organophosphate, Azinphos-methyl. The findings presented here offer valuable insights into the potential for microbial remediation of this compound and other similar organophosphate compounds. This document provides a comparative analysis of the efficacy of different microbial strains—bacteria and fungi—in the bioremediation of Azinphos-methyl, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Efficacy of Microbial Strains for Azinphos-methyl Degradation

The bioremediation potential of various microbial strains for Azinphos-methyl has been investigated, with bacteria such as Pseudomonas fluorescens and Bacillus subtilis, and fungi like Aspergillus niger showing promising results. The following table summarizes the quantitative data on the degradation of Azinphos-methyl by these representative microbial strains.

Microbial StrainInoculum ConcentrationInitial Azinphos-methyl Conc.Incubation TimeDegradation Efficiency (%)Temperature (°C)pHReference
Pseudomonas fluorescens DSM 1976Not Specified0.1 mmol/L15 daysAlmost completeNot SpecifiedNot Specified[1]
Bacillus subtilis GR5Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Aspergillus nigerNot Specified100 ppm35 days77% (for Endosulfan)Not SpecifiedNot Specified[3]

Note: Specific quantitative data for Azinphos-methyl degradation by Bacillus subtilis GR5 and Aspergillus niger was not available in the searched literature. The data for Aspergillus niger pertains to the degradation of another organochlorine pesticide, Endosulfan, and is included to provide a general context of fungal degradation capabilities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioremediation studies. The following sections outline the key experimental protocols for isolating and evaluating microbial strains for Azinphos-methyl degradation.

Isolation of Azinphos-methyl Degrading Microorganisms

Objective: To isolate microbial strains from contaminated soil capable of utilizing Azinphos-methyl as a source of carbon and energy.

Protocol:

  • Soil Sample Collection: Collect soil samples from agricultural areas with a history of organophosphate pesticide application.

  • Enrichment Culture:

    • Add 10 g of the soil sample to a 250 mL Erlenmeyer flask containing 100 mL of Mineral Salt Medium (MSM) supplemented with a specific concentration of Azinphos-methyl (e.g., 50 mg/L) as the sole carbon source.

    • Incubate the flasks on a rotary shaker at 150 rpm and 30°C for 7 days.

  • Sub-culturing:

    • Transfer 10 mL of the enrichment culture to a fresh flask of MSM with Azinphos-methyl and incubate under the same conditions.

    • Repeat this step 3-4 times to enrich the population of Azinphos-methyl degrading microorganisms.

  • Isolation of Pure Cultures:

    • After enrichment, perform serial dilutions of the culture.

    • Plate the dilutions onto MSM agar plates containing Azinphos-methyl.

    • Incubate the plates at 30°C until distinct colonies appear.

  • Identification: Isolate and identify the promising colonies based on morphological, biochemical, and 16S rRNA gene sequencing (for bacteria) or ITS sequencing (for fungi).[4][5]

Biodegradation Assay in Liquid Culture

Objective: To quantify the degradation of Azinphos-methyl by the isolated microbial strains in a liquid medium.

Protocol:

  • Inoculum Preparation: Grow the isolated microbial strain in a suitable nutrient broth until it reaches the mid-logarithmic phase. Harvest the cells by centrifugation and wash with sterile phosphate buffer. Resuspend the cells in MSM.

  • Experimental Setup:

    • In a 250 mL Erlenmeyer flask, add 100 mL of MSM.

    • Spike the medium with a known concentration of Azinphos-methyl (e.g., 100 mg/L).

    • Inoculate the flask with the prepared microbial suspension.

    • Prepare a sterile control flask without microbial inoculation.

  • Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 30°C for a specified period (e.g., 15-30 days).

  • Sampling and Analysis:

    • Withdraw aliquots from the flasks at regular intervals (e.g., every 24 or 48 hours).

    • Extract the residual Azinphos-methyl from the samples using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the concentration of Azinphos-methyl using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

  • Data Analysis: Calculate the percentage of Azinphos-methyl degradation over time.

Biodegradation Pathway and Experimental Workflow

The biodegradation of Azinphos-methyl by microbial strains involves a series of enzymatic reactions that transform the parent compound into less toxic metabolites. The following diagrams, generated using Graphviz (DOT language), illustrate a proposed biodegradation pathway and a typical experimental workflow for studying bioremediation.

Azinphos_methyl Azinphos-methyl Metabolite1 Thiomethyl-benzazimide Azinphos_methyl->Metabolite1 Hydrolysis Metabolite3 Benzazimide Azinphos_methyl->Metabolite3 Enzymatic Oxidation Metabolite4 Anthranilic acid Azinphos_methyl->Metabolite4 Cleavage of heterocyclic ring Metabolite2 bis-(Benzazimidylmethyl)-disulfide Metabolite1->Metabolite2 Enzymatic Oxidation

Proposed biodegradation pathway of Azinphos-methyl.

The above diagram illustrates the initial steps in the microbial degradation of Azinphos-methyl by Pseudomonas fluorescens. The process involves hydrolysis of the sulfur-phosphorus bond, enzymatic oxidation, and cleavage of the heterocyclic ring, leading to the formation of various metabolites.[1]

cluster_0 Isolation and Screening cluster_1 Biodegradation Experiment cluster_2 Analysis Soil_Sample Contaminated Soil Sample Enrichment Enrichment Culture (MSM + Azinphos-methyl) Soil_Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Screening Screening for Degradation Ability Isolation->Screening Liquid_Culture Liquid Culture Biodegradation (Inoculation of Strain) Screening->Liquid_Culture Incubation Incubation (Controlled Conditions) Liquid_Culture->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction of Azinphos-methyl Sampling->Extraction Analysis HPLC/GC Analysis Extraction->Analysis Data Data Analysis (% Degradation) Analysis->Data

Experimental workflow for Azinphos-methyl bioremediation.

This workflow outlines the key stages in a typical bioremediation study, from the initial isolation and screening of potent microbial strains to the final analysis of pesticide degradation.

Conclusion

The bioremediation of organophosphate pesticides like Azinphos-methyl using microbial strains such as Pseudomonas fluorescens, Bacillus subtilis, and Aspergillus niger presents a promising and environmentally friendly approach to decontaminate polluted sites. While direct data on this compound bioremediation is limited, the studies on Azinphos-methyl provide a strong foundation for developing effective remediation strategies for this and other related organophosphates. Further research is warranted to isolate and characterize more efficient microbial strains and to optimize the conditions for their application in real-world scenarios. The detailed protocols and pathways provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and environmental science to advance the study and application of microbial bioremediation.

References

A Comparative Analysis of Menazon Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Extraction Techniques for the Organophosphate Insecticide Menazon

This guide provides a comprehensive comparative analysis of various extraction methods for the organophosphate insecticide this compound. The objective is to equip researchers, scientists, and professionals in drug development with the necessary information to select the most appropriate extraction strategy based on their specific analytical requirements, sample matrix, and available resources. This comparison is supported by experimental data and detailed protocols for each method.

Introduction to this compound and the Importance of Efficient Extraction

This compound is a selective, systemic organophosphate insecticide and acaricide. Accurate quantification of this compound residues in environmental and biological samples is crucial for monitoring its environmental fate, ensuring food safety, and for toxicological studies. The efficiency of the extraction method directly impacts the accuracy, sensitivity, and reliability of subsequent analytical determinations. This guide explores and contrasts three primary extraction techniques: a specialized Cation-Exchange Solid-Phase Extraction, a general Liquid-Liquid Extraction, and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Comparative Data on Extraction Performance

The following table summarizes the key performance parameters for the different this compound extraction methods. It is important to note that performance can vary depending on the sample matrix and the specific laboratory conditions.

Parameter Cation-Exchange SPE Liquid-Liquid Extraction (LLE) (Adapted) QuEChERS (Adapted)
Recovery 85-95% (in various crops)[1]70-90% (estimated for organophosphates)80-110% (typical for organophosphates)[2][3]
Limit of Detection (LOD) ~0.05 ppm (in a 50g sample)[1]0.01 - 0.5 µg/L (matrix dependent)0.005 - 0.05 mg/kg (matrix dependent)
Limit of Quantification (LOQ) Not explicitly stated, but typically 3-5x LOD0.03 - 1.5 µg/L (matrix dependent)0.01 - 0.1 mg/kg (matrix dependent)
Relative Standard Deviation (RSD) <15% (typical for validated methods)<20% (typical for pesticide residue analysis)<15% (typical for QuEChERS)[2][3]
Solvent Consumption ModerateHighLow
Sample Throughput ModerateLowHigh
Selectivity High (due to specific ion-exchange mechanism)Low to Moderate (co-extraction of interferences)Moderate to High (with d-SPE cleanup)

Experimental Protocols

Detailed methodologies for each of the compared extraction techniques are provided below.

Method 1: Cation-Exchange Solid-Phase Extraction (SPE) for Food Crops[1]

This method is highly specific for this compound and utilizes its basic properties for selective extraction and cleanup.

1. Extraction:

  • Homogenize a 50 g sample of the food crop (e.g., brussels sprouts, potatoes, apples).
  • Extract the homogenized sample with methanol. The exact volume of methanol and extraction time may need to be optimized depending on the matrix.
  • Filter the extract to remove solid particles.

2. Cation-Exchange Chromatography:

  • Pass the methanolic extract through a cation-exchange resin column. This compound, being a basic compound, will be retained on the column.
  • Wash the column with a suitable solvent to remove neutral and acidic co-extractants.
  • Elute the retained this compound from the column using a buffer solution or a methanolic ammonium acetate solution.

3. Further Purification (Liquid-Liquid Extraction):

  • Extract the eluate with chloroform for further purification.
  • Separate the chloroform layer containing this compound.
  • Evaporate the chloroform to obtain the purified this compound residue.

4. Analysis:

  • The residue can be wet oxidized to inorganic phosphate and determined colorimetrically as the deep blue molybdophosphate complex at 820 nm. Alternatively, modern chromatographic techniques like GC-NPD or LC-MS/MS can be used for quantification.

Method 2: Liquid-Liquid Extraction (LLE) - Adapted for this compound

This is a general protocol for organophosphate pesticides that can be adapted for this compound, particularly for water samples.

1. Sample Preparation:

  • For water samples, adjust the pH to neutral or slightly acidic.
  • For solid samples (e.g., soil), a preliminary extraction with an organic solvent like acetonitrile or acetone is required. The extract is then filtered and the solvent is evaporated and the residue reconstituted in water.

2. Liquid-Liquid Partitioning:

  • Transfer a known volume of the aqueous sample into a separatory funnel.
  • Add a water-immiscible organic solvent such as dichloromethane or a mixture of hexane and acetone.
  • Shake the funnel vigorously for a few minutes to allow for the partitioning of this compound into the organic phase.
  • Allow the layers to separate and collect the organic layer.
  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete extraction.

3. Drying and Concentration:

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

4. Analysis:

  • The concentrated extract can be analyzed by GC or HPLC.

Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) - Adapted for this compound

The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food and agricultural products.

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10-15 mL of acetonitrile (often containing 1% acetic acid for better stability of some pesticides).
  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The choice of salts can vary depending on the specific QuEChERS method (e.g., original, AOAC, or EN versions).
  • Shake vigorously for 1 minute.
  • Centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (the acetonitrile layer) and transfer it to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup mixture.
  • The d-SPE mixture typically contains anhydrous magnesium sulfate to remove residual water and a sorbent like Primary Secondary Amine (PSA) to remove interfering compounds such as organic acids, sugars, and fatty acids. For samples with high chlorophyll content, graphitized carbon black (GCB) may be added. For fatty matrices, C18 sorbent can be included.
  • Vortex for 30 seconds to 1 minute.
  • Centrifuge at high speed for 5 minutes.

3. Analysis:

  • The final supernatant is ready for direct injection into an LC-MS/MS or, after solvent exchange, a GC-MS system.

Visualizing the Methodologies

To better illustrate the workflows of these extraction methods, the following diagrams have been generated using the DOT language.

Cation_Exchange_SPE_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Cation-Exchange Cleanup cluster_purification 3. LLE Purification cluster_analysis 4. Analysis Sample Homogenized Sample (50g) Extraction Extraction & Filtration Sample->Extraction Methanol Methanol Methanol->Extraction Column Cation-Exchange Column Extraction->Column Load Extract Elution Elution with Buffer Column->Elution Retained this compound LLE Chloroform Extraction Elution->LLE Evaporation Evaporation LLE->Evaporation Analysis Instrumental Analysis (GC/LC) Evaporation->Analysis

Caption: Workflow for Cation-Exchange Solid-Phase Extraction of this compound.

LLE_Workflow cluster_prep 1. Sample Preparation cluster_partition 2. Liquid-Liquid Partitioning cluster_concentrate 3. Drying & Concentration cluster_analysis 4. Analysis Sample Aqueous Sample pH_Adjust pH Adjustment Sample->pH_Adjust Partition Shake & Separate pH_Adjust->Partition Solvent Organic Solvent Solvent->Partition Drying Dry with Na2SO4 Partition->Drying Organic Phase Concentration Evaporation Drying->Concentration Analysis Instrumental Analysis (GC/LC) Concentration->Analysis

Caption: General Workflow for Liquid-Liquid Extraction of this compound.

QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. d-SPE Cleanup cluster_analysis 3. Analysis Sample Homogenized Sample Extraction Shake & Centrifuge Sample->Extraction Acetonitrile Acetonitrile Acetonitrile->Extraction Salts QuEChERS Salts Salts->Extraction Supernatant Supernatant Extraction->Supernatant Cleanup Vortex & Centrifuge Supernatant->Cleanup dSPE_mix d-SPE Sorbents dSPE_mix->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Final_Extract->Analysis

Caption: Workflow for the QuEChERS Extraction of this compound.

Conclusion and Recommendations

The choice of the optimal extraction method for this compound is contingent upon several factors.

  • For high selectivity and when analyzing complex matrices like various food crops, the Cation-Exchange SPE method is highly recommended. [1] Its specificity for this compound minimizes matrix effects and can lead to cleaner extracts and more reliable quantification.

  • Liquid-Liquid Extraction (LLE) serves as a classical and accessible method, particularly for cleaner matrices like water. However, it is generally more labor-intensive, consumes larger volumes of organic solvents, and may suffer from lower selectivity compared to SPE-based methods.

  • The QuEChERS method offers a balanced approach, providing good recoveries, high throughput, and reduced solvent consumption. [2][3] Its versatility makes it suitable for a wide range of food and agricultural matrices. The adaptability of the d-SPE cleanup step allows for tailoring the method to specific matrix challenges. For routine multi-residue analysis where this compound is one of several target analytes, QuEChERS is often the most practical and efficient choice.

Ultimately, the selection should be guided by the specific analytical goals, the nature of the sample matrix, and the available laboratory instrumentation and resources. Method validation is crucial when adapting any of these protocols to a new matrix or analytical system to ensure data quality and reliability.

References

A Researcher's Guide to Proficiency Testing and Quality Control for Organophosphate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of organophosphate pesticides, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comparative overview of available proficiency testing (PT) schemes and quality control (QC) materials for this class of compounds. Given that Menazon is an obsolete organophosphate, this guide focuses on broader proficiency and quality control measures for organophosphate pesticides as a class.

Proficiency testing is a crucial external quality assessment tool that allows laboratories to compare their performance against that of other laboratories. Participation in PT schemes provides an objective measure of a laboratory's analytical competence and can help identify potential areas for improvement. Similarly, the use of high-quality control materials is essential for the routine monitoring of analytical performance and ensuring the validity of results.

Comparison of Proficiency Testing (PT) Scheme Providers

Several organizations offer PT schemes for the analysis of organophosphate pesticides in various matrices. The selection of a suitable scheme depends on the specific needs of the laboratory, including the matrices of interest, the range of analytes, and the desired frequency of testing. Below is a comparison of some prominent providers.

ProviderScheme Name/FocusMatrix TypesAnalyte CoverageFrequencyAccreditation
Fapas® Organophosphorus Pesticides in Drinking WaterDrinking WaterIncludes a range of organophosphorus pesticides.[1]VariesISO/IEC 17043
TestQual Pesticide ResiduesFruits and Vegetables, Wine, Flour, etc.Multi-residue screening including organophosphates.[2]Multiple rounds per yearISO/IEC 17043 (for many schemes)[2]
National Institute of Plant Health Management (NIPHM), India Pesticide ResiduesWater, Fruits, Vegetables, Cereals, PulsesCovers a range of pesticides relevant to the region.[3]VariesISO/IEC 17043[3]
BIPEA Pesticides in Food and FeedVarious food and feed matricesIncludes organophosphates among other pesticide classes.Multiple rounds per yearISO/IEC 17043
LGC Standards Food Chemistry (QFCS)Fruit, vegetables, barley flour, etc.Broad range of pesticides including organophosphates.[4]VariesISO/IEC 17043[4]

Comparison of Quality Control (QC) Material Suppliers

Certified Reference Materials (CRMs) and other quality control materials are indispensable for method validation, calibration, and ongoing quality control. Several reputable suppliers offer a range of organophosphate pesticide standards.

SupplierProduct TypeFormConcentration/PurityCertification
Sigma-Aldrich (Merck) Certified Reference Material (CRM)Multi-component solution in hexane100 µg/mL each componentISO 17034 and ISO/IEC 17025
AccuStandard Certified Reference MaterialsNeat standards, single and multi-component solutionsVaries (e.g., 10 µg/mL, 100 µg/mL, 1000 µg/mL)[5]ISO 17034 and ISO/IEC 17025
NSI Lab Solutions Environmental Reference MaterialsReady-to-use soil samples100-1000 µg/kg rangeISO 17043 accredited PT provider[6]

Experimental Protocols for Organophosphate Pesticide Analysis

Accurate determination of organophosphate pesticide residues relies on robust and validated analytical methods. The following sections detail widely accepted experimental protocols for sample preparation and analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[7] It involves a two-step process of extraction and cleanup.

1. Extraction:

  • Homogenize Sample: Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.[8]

  • Solvent Addition: Add an appropriate volume of acetonitrile (e.g., 15 mL of 1% acetic acid in acetonitrile).[8]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shake and Centrifuge: Shake the tube vigorously for 1 minute and then centrifuge to separate the acetonitrile layer containing the pesticides from the aqueous and solid matrix components.[8]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer Supernatant: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

  • Cleanup Sorbents: The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.

  • Shake and Centrifuge: Shake the tube and then centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by gas chromatography (GC) or liquid chromatography (LC).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Homogenize Homogenize Sample AddSolvent Add Acetonitrile & Salts Homogenize->AddSolvent 10-15g ShakeCentrifuge1 Shake & Centrifuge AddSolvent->ShakeCentrifuge1 Transfer Transfer Supernatant ShakeCentrifuge1->Transfer Acetonitrile Extract AddSorbents Add d-SPE Sorbents (PSA, C18, GCB) Transfer->AddSorbents ShakeCentrifuge2 Shake & Centrifuge AddSorbents->ShakeCentrifuge2 Analysis GC or LC Analysis ShakeCentrifuge2->Analysis Clean Extract

Analytical Determination: Gas Chromatography (GC) and Liquid Chromatography (LC) Methods

The instrumental analysis of organophosphate pesticides is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with various detectors.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile organophosphate pesticides. Common detectors include:

    • Flame Photometric Detector (FPD): Highly selective for phosphorus- and sulfur-containing compounds.[9]

    • Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic detector, it is highly sensitive to nitrogen- and phosphorus-containing compounds.

    • Mass Spectrometry (MS): Provides definitive identification and quantification of analytes. EPA Method 8141B provides guidance on the determination of organophosphorus compounds by GC.[10]

  • Liquid Chromatography (LC): LC is preferred for the analysis of more polar and thermally labile organophosphate pesticides.

    • Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful technique that offers high sensitivity and selectivity for the analysis of pesticides in complex matrices.

Analytical_Workflow Sample Prepared Sample Extract (e.g., from QuEChERS) GC Gas Chromatography (GC) Sample->GC LC Liquid Chromatography (LC) Sample->LC FPD Flame Photometric Detector (FPD) GC->FPD NPD Nitrogen-Phosphorus Detector (NPD) GC->NPD GC_MS Mass Spectrometry (GC-MS/MS) GC->GC_MS LC_MS Tandem Mass Spectrometry (LC-MS/MS) LC->LC_MS Data Data Analysis & Quantification FPD->Data NPD->Data GC_MS->Data LC_MS->Data

Quality Control in Pesticide Residue Analysis

A robust quality control system is essential for generating reliable data. Key components of a quality control program for pesticide residue analysis include:

  • Accreditation: Laboratories should be accredited to ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories.[11]

  • Method Validation: All analytical methods must be thoroughly validated to ensure they are fit for their intended purpose. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Use of Certified Reference Materials (CRMs): CRMs should be used for the preparation of calibration standards and for verifying the accuracy of measurements.

  • Control Charts: Control charts are used to monitor the ongoing performance of an analytical method and to detect any trends or shifts in performance.

  • Participation in Proficiency Testing (PT) Schemes: Regular participation in PT schemes provides an independent assessment of a laboratory's performance.

QC_Relationship Accreditation ISO/IEC 17025 Accreditation MethodValidation Method Validation Accreditation->MethodValidation CRMs Certified Reference Materials (CRMs) MethodValidation->CRMs ControlCharts Control Charts MethodValidation->ControlCharts ReliableData Reliable Analytical Data MethodValidation->ReliableData CRMs->ControlCharts CRMs->ReliableData PT Proficiency Testing (PT) ControlCharts->PT PT->ReliableData

References

A Comparative Analysis of the Neurotoxic Effects of Menazon and Modern Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of Menazon, an organophosphate insecticide, with those of modern insecticide classes, including neonicotinoids, pyrethroids, and phenylpyrazoles. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the varying mechanisms and potencies of these compounds.

Executive Summary

This compound, like other organophosphates, primarily exerts its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2][3] Modern insecticides, in contrast, target a more diverse range of neuronal proteins. Neonicotinoids are agonists of nicotinic acetylcholine receptors (nAChRs)[1][4], pyrethroids modulate the function of voltage-gated sodium channels[5][6][7][8], and phenylpyrazoles like fipronil block GABA-gated chloride channels.[9][10][11][12] This diversification of targets generally leads to increased selectivity for insects and reduced acute toxicity in mammals for some modern insecticides, although concerns about developmental neurotoxicity and other subtle effects remain.[13]

Data Presentation: Comparative Neurotoxicity

The following tables summarize key quantitative data on the neurotoxic effects of this compound and representative modern insecticides. It is important to note that direct comparative studies involving this compound are scarce in recent literature. Therefore, data for other organophosphates are included to provide a basis for comparison.

Table 1: Inhibition of Acetylcholinesterase (AChE) by Organophosphates

CompoundOrganism/Enzyme SourceIC50Reference
This compoundHuman Erythrocyte AChEData not readily available
Chlorpyrifos-oxonHuman Recombinant AChE0.4 nM[14]
Diazinon-oxonHuman Recombinant AChE2.5 nM[14]
Malathion-oxonHuman Recombinant AChE15 nM[14]

IC50: The half maximal inhibitory concentration.

Table 2: Interaction of Neonicotinoids with Nicotinic Acetylcholine Receptors (nAChRs)

CompoundReceptor SubtypeEffectAffinity (Ki) / Potency (EC50/IC50)Reference
ImidaclopridHousefly head membranesAgonistIC50: 28 nM[15]
ClothianidinHousefly head membranesAgonistIC50: 18 nM[15]
AcetamipridMammalian α7 nAChRPartial Agonist-[16]
ThiamethoxamMammalian α7 nAChRAntagonist-[16]

Ki: Inhibition constant; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.

Table 3: Modulation of Voltage-Gated Sodium Channels by Pyrethroids

CompoundChannel SubtypeEffectPotency (EC50)Reference
DeltamethrinRat Cerebrocortical NeuronsNa+ influx0.17 µM[8]
β-CyfluthrinRat Cerebrocortical NeuronsNa+ influx0.38 µM[8]
λ-CyhalothrinRat Cerebrocortical NeuronsNa+ influx0.43 µM[8]

EC50: The half maximal effective concentration for inducing sodium influx.

Table 4: Effects of Fipronil on GABA-A Receptors

CompoundReceptor/TissueEffectPotency (IC50)Reference
FipronilRat Cerebella MembranesInhibition of GABA-induced currents~10 µM[9]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of neurotoxicity studies. Below are summaries of common experimental protocols used to assess the neurotoxic effects of insecticides.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the activity of the acetylcholinesterase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: A purified source of AChE (e.g., from electric eel or recombinant human) is prepared in a suitable buffer. The substrate, typically acetylthiocholine, is also prepared in a buffer.

  • Inhibitor Incubation: The test compound (e.g., an organophosphate) is pre-incubated with the enzyme for a specific period to allow for binding and inhibition.

  • Enzymatic Reaction: The substrate is added to the enzyme-inhibitor mixture. The hydrolysis of acetylthiocholine by AChE produces thiocholine.

  • Detection: Thiocholine reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: The rate of the reaction is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against a range of inhibitor concentrations.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To characterize the effects of a compound on the function of ion channels (e.g., nAChRs or sodium channels) in real-time.

Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest (e.g., Xenopus oocytes injected with cRNA for a specific receptor subtype or cultured neurons) are used.

  • Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage.

  • Ligand/Compound Application: The agonist (e.g., acetylcholine for nAChRs) is applied to the cell to elicit an ionic current. The test compound (e.g., a neonicotinoid or pyrethroid) is then co-applied or pre-applied to observe its modulatory effects on the current.

  • Data Recording and Analysis: The changes in ionic current are recorded and analyzed to determine the mechanism of action (e.g., agonist, antagonist, allosteric modulator) and the potency of the compound.

Cell-Based Cytotoxicity Assays in Neuronal Cell Lines

Objective: To assess the overall toxicity of a compound on neuronal cells.

Methodology:

  • Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is cultured in a suitable medium. For some studies, cells are differentiated to exhibit more mature neuronal characteristics.

  • Compound Exposure: The cells are treated with a range of concentrations of the test insecticide for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using various assays:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating membrane disruption.

    • Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane in viable cells.

  • Data Analysis: The results are used to construct dose-response curves and calculate the EC50 (half maximal effective concentration) or LC50 (lethal concentration for 50% of cells) values.

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxic effects of insecticides are mediated by their interaction with specific molecular targets, which in turn triggers downstream signaling cascades that can lead to neuronal dysfunction and cell death.

Organophosphate-Induced Neurotoxicity and MAPK Signaling

Organophosphates, including this compound, trigger a cascade of events following AChE inhibition. The resulting cholinergic crisis leads to excitotoxicity, oxidative stress, and neuroinflammation. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key player in these downstream effects.[17][18][19]

Organophosphate_Neurotoxicity OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation CholinergicReceptors Cholinergic Receptor Overstimulation ACh->CholinergicReceptors Activation Excitotoxicity Excitotoxicity & Ca2+ Influx CholinergicReceptors->Excitotoxicity ROS Oxidative Stress (ROS Production) Excitotoxicity->ROS MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK Activation Apoptosis Neuronal Apoptosis MAPK->Apoptosis Induction

Caption: Organophosphate-induced MAPK signaling pathway leading to neurotoxicity.

Modern Insecticide Targets and Pathways

Modern insecticides have more specific molecular targets, leading to different downstream consequences.

Modern_Insecticide_Targets cluster_neonicotinoids Neonicotinoids cluster_pyrethroids Pyrethroids cluster_phenylpyrazoles Phenylpyrazoles (Fipronil) Neonic Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonic->nAChR Agonism Depolarization Persistent Depolarization nAChR->Depolarization Pyrethroid Pyrethroid NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Modulation ProlongedOpening Prolonged Channel Opening NaChannel->ProlongedOpening Fipronil Fipronil GABAChannel GABA-A Receptor Chloride Channel Fipronil->GABAChannel Blockage Hyperexcitation Neuronal Hyperexcitation GABAChannel->Hyperexcitation Inhibition of Cl- influx leads to Experimental_Workflow start Start: Select Insecticides (this compound vs. Modern) in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays (e.g., SH-SY5Y) start->cell_based enzyme_assay Enzyme Inhibition (e.g., AChE) in_vitro->enzyme_assay receptor_binding Receptor Binding/Function (e.g., nAChR, Na+ Channel) in_vitro->receptor_binding data_analysis Data Analysis & Comparison (IC50, EC50, Potency) enzyme_assay->data_analysis receptor_binding->data_analysis cytotoxicity Cytotoxicity (MTT, LDH) cell_based->cytotoxicity ros_production Oxidative Stress (ROS) cell_based->ros_production apoptosis_assay Apoptosis (Caspase activity) cell_based->apoptosis_assay cytotoxicity->data_analysis ros_production->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Comparative Neurotoxic Profile data_analysis->conclusion

References

Comparative Analysis of Menazon's Binding Affinity to Acetylcholinesterase Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Introduction to Menazon and Acetylcholinesterase Inhibition

This compound is a systemic organophosphate insecticide that has been used to control sucking and chewing insects on various crops.[3] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of nerve fibers, paralysis, and ultimately death of the organism.[5]

The potency of an organophosphate insecticide is directly related to its binding affinity for the AChE of the target species. Differences in the amino acid sequence and three-dimensional structure of AChE among various organisms can lead to differential binding affinities and, consequently, species-specific toxicity.[1] Understanding these differences is crucial for the development of more selective and environmentally benign insecticides.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

Organophosphates act as irreversible inhibitors of AChE. The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of the enzyme, leading to the formation of a stable, phosphorylated enzyme that is catalytically inactive. This process effectively prevents the breakdown of acetylcholine, leading to the continuous stimulation of cholinergic receptors.

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds AChE->Presynaptic Choline Recycling Inhibited_AChE Inhibited AChE Receptor->Postsynaptic Signal Transduction This compound This compound (Organophosphate) This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound at a cholinergic synapse.

Species-Specific Differences in Acetylcholinesterase Inhibition

While specific comparative data for this compound is lacking, studies on other organophosphates, such as paraoxon and malaoxon, have demonstrated significant species-related differences in AChE inhibition. These differences can be attributed to variations in the AChE enzyme itself, as well as metabolic differences among species.

For instance, research has shown that fish AChE can be significantly less sensitive to paraoxon compared to rodent AChE.[6] Conversely, fish can be more sensitive to malaoxon.[6] This highlights the principle of selective toxicity, where a compound is more toxic to one species than to another.

Table 1: Illustrative Comparison of IC50 Values for AChE Inhibition by Other Organophosphates in Different Species

OrganophosphateSpeciesTissue/Enzyme SourceIC50Reference
ParaoxonRatBrainLower (Higher Sensitivity)[6]
ParaoxonFathead MinnowBrain228-fold higher than rat[6]
ParaoxonRainbow TroutBrain1879-fold higher than rat[6]
MalaoxonRatBrain30-80% of fish IC50[6]
MalaoxonFishBrainHigher (Lower Sensitivity)[6]

Note: This table provides illustrative data for paraoxon and malaoxon to demonstrate the concept of species-specific differences in AChE inhibition by organophosphates. Specific IC50 values for this compound are not available in the reviewed literature.

Experimental Protocol for Determining Acetylcholinesterase Inhibition (IC50)

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound for AChE using the Ellman's method, a widely accepted colorimetric assay.

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of acetylcholinesterase activity in vitro.

Materials:

  • Acetylcholinesterase (from the desired species and tissue)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the AChE enzyme in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor (this compound) at various concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Phosphate buffer

      • DTNB solution

      • Inhibitor solution (or solvent for control)

      • AChE enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

cluster_workflow AChE Inhibition Assay Workflow start Start reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Inhibitor start->reagent_prep plate_setup Set up 96-well plate: Buffer, DTNB, Inhibitor, AChE reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Substrate (ATCI) pre_incubation->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End determine_ic50->end

Caption: Generalized experimental workflow for determining the IC50 of an AChE inhibitor.

Conclusion and Future Directions

While this compound is a known acetylcholinesterase inhibitor, there is a clear gap in the scientific literature regarding its comparative binding affinity to AChE from different species. The provided guide outlines the fundamental principles of its mechanism of action and highlights the importance of species-specific toxicological data, using examples from other organophosphates.

Future research should focus on determining the IC50 and/or Ki values of this compound and its metabolites for AChE from a wide range of target and non-target organisms, including various insect pests, beneficial insects (e.g., pollinators), fish, birds, and mammals. Such data is essential for a comprehensive risk assessment of this compound and for the development of more ecologically sound pest management strategies. The detailed experimental protocol provided herein offers a standardized framework for conducting such vital research.

References

Safety Operating Guide

Navigating the Disposal of Menazon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Data and Hazards of Menazon

Understanding the inherent risks of this compound is the first step in its safe handling and disposal. As an organophosphate pesticide, its primary mode of toxicity is the inhibition of acetylcholinesterase, an enzyme critical to nerve function.[1] Proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.

Property / HazardDescriptionDisposal Implication
Chemical Class Organophosphate Pesticide[1]Must be treated as hazardous waste. Poses neurotoxic risks.[2]
Physical Form Colorless, crystalline solid[1]Risk of dust inhalation. Spills can spread easily if not contained.
Primary Hazard Acetylcholinesterase (AChE) inhibitor[1]High acute toxicity. Exposure can have severe health consequences.
Incompatibilities Strongly alkaline pesticides[3]Do not mix with strong bases during storage or disposal, as this can cause decomposition.
Disposal Methods Incineration, Landfill (by licensed facilities)[1]Requires professional disposal by a licensed hazardous waste management company.[4]

Procedural Protocols for this compound Disposal and Decontamination

Given that this compound is an obsolete chemical, direct reuse is not an option. The following protocols are based on general best practices for handling hazardous and obsolete pesticides.

Protocol for Handling and Segregation of Obsolete this compound Waste

This protocol outlines the initial steps for preparing this compound for disposal.

  • Assessment and Identification:

    • Positively identify the container as this compound. If the container is unlabeled but this compound is suspected, it should be marked as "Unknown" and handled with the same precautions.[4]

    • Inspect the container for signs of degradation, such as cracks, leaks, or damaged labels.

  • Secure Containment:

    • If the original container is intact and properly labeled, ensure the lid is tightly sealed.

    • If the container is leaking or damaged, it must be over-packed into a larger, sealable, and chemically resistant container (an "over-drum").[4]

    • Clearly label the outer container with "TOXIC WASTE" and include all information from the original label.[4]

  • Inventory and Documentation:

    • Create a detailed inventory of all this compound waste, noting the quantity and container type.

    • If available, locate and print the Safety Data Sheet (SDS) for this compound to be kept with the inventory records. This documentation is crucial for the hazardous waste disposal service.[4]

  • Segregated Storage:

    • Store the secured this compound waste in a designated, locked, and well-ventilated satellite accumulation area away from incompatible materials, particularly strong alkalis.[3][5]

    • The storage area should have a concrete floor and be protected from direct sunlight.[4]

  • Contacting a Licensed Disposal Service:

    • Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to arrange for pickup and disposal.[4][6]

General Laboratory Spill Decontamination Protocol for this compound

In the event of a this compound spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.

  • Control and Contain the Spill:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is liquid, use an absorbent material like kitty litter, sand, or a commercial sorbent to contain it. Do not use sawdust or other combustible materials if there is a fire risk.[7]

    • For solid spills, lightly mist with water to prevent dust from becoming airborne, and then cover with a plastic sheet.[8]

  • Personal Protective Equipment (PPE):

    • Before beginning cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection if significant dust is present.

  • Cleanup Procedure:

    • Carefully sweep or scoop the absorbed liquid or solid material into a designated, sealable hazardous waste container.

    • Avoid creating dust.

  • Decontamination of Surfaces:

    • For organophosphate pesticides, a decontamination solution of household bleach and hydrated lime can be used.[8]

    • Apply the decontamination solution to the spill area and allow for sufficient contact time (e.g., 1-6 hours) as recommended by safety guidelines.[9]

    • Use fresh absorbent material to soak up the decontamination solution. Place this in the hazardous waste container.

    • Repeat the decontamination process as necessary to ensure the area is thoroughly cleaned.

  • Final Cleanup and Disposal:

    • Wipe the area with a damp cloth and dispose of all contaminated materials (including PPE) in the sealed hazardous waste container.

    • Label the container clearly as "this compound Spill Debris" and arrange for its disposal through your institution's hazardous waste program.

    • Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[10]

Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound from the point of identification to final removal.

MenazonDisposalWorkflow start Identify Obsolete This compound in Inventory inspect Inspect Container Condition start->inspect intact Container Intact and Labeled inspect->intact Good Condition damaged Container Damaged or Leaking inspect->damaged Poor Condition segregate Store in Designated Secure Area intact->segregate overpack Over-pack in a Sealed Drum damaged->overpack label_overpack Label Outer Drum: 'TOXIC WASTE' overpack->label_overpack label_overpack->segregate inventory Document in Hazardous Waste Inventory segregate->inventory contact_ehs Contact EHS or Licensed Hazardous Waste Vendor inventory->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Decision workflow for the safe disposal of obsolete this compound.

References

Essential Safety and Logistical Information for Handling Menazon

Author: BenchChem Technical Support Team. Date: November 2025

An imperative guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Menazon, an obsolete organophosphate insecticide.

This compound is an organophosphate insecticide that is now considered obsolete and has been discontinued for use as a pesticide.[1][2] Due to its hazardous nature, including high toxicity upon ingestion, inhalation, or skin contact, stringent safety protocols are paramount when handling this compound in a laboratory setting.[3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Given that this compound is an organophosphate pesticide, the following personal protective equipment is essential to mitigate exposure risks.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile, butyl rubber, or neoprene gloves are recommended to prevent skin contact.[5][6] Leather and cloth gloves are not suitable as they can absorb the chemical.[5]
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and aerosols.[7] Standard safety glasses do not provide adequate protection.
Respiratory Protection NIOSH-approved respiratorA respirator with an organic vapor cartridge is necessary, especially when handling the powder form or creating solutions, to prevent inhalation of dust or mists.[8]
Body Protection Chemical-resistant apron or coverallsA chemical-resistant apron worn over a lab coat, or a full-body Tyvek suit, will protect against spills and contamination of personal clothing.[6]
Foot Protection Closed-toe shoes and shoe coversWaterproof boots or chemical-resistant shoe covers should be worn to prevent contamination from spills.[6]

Procedural Guidance for Handling this compound

Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory environment.

Laboratory Setup and Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[9]

  • Spill Kit: A spill kit specifically for chemical spills should be available and personnel trained on its use.

Handling and Experimental Protocols
  • Donning PPE: Before handling this compound, put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle solid this compound with extreme care to avoid generating dust.

    • Use a chemical fume hood for weighing and preparing solutions.

    • Never pipet by mouth.[9] Use a mechanical pipetting device.

  • During the Experiment:

    • Keep all containers of this compound sealed when not in use.

    • Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[9]

  • After the Experiment:

    • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.

    • Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.

Spill Management

In the event of a this compound spill:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use absorbent materials from the chemical spill kit to contain the spill. Do not use water to clean up as it may spread the contamination.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and contaminated spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour this compound waste down the drain.[10]

Container Disposal
  • Triple Rinsing: Empty this compound containers must be triple-rinsed with a suitable solvent.[10]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[11]

  • Final Disposal: After triple-rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to institutional and local regulations for hazardous waste containers.[10]

Final Disposal Route

All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Workflow for Safe Handling of this compound

Menazon_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Assess Hazards & Risks B Designate Work Area (Fume Hood) A->B C Assemble PPE & Spill Kit B->C D Don PPE C->D E Handle this compound (Weighing, Mixing) D->E F Conduct Experiment E->F Spill Spill? E->Spill G Decontaminate Equipment & Work Area F->G F->Spill H Segregate & Label Waste G->H I Doff & Dispose of PPE H->I K Store Waste Securely H->K J Wash Hands Thoroughly I->J L Arrange for Professional Hazardous Waste Disposal K->L Spill->G No Spill_Yes Execute Spill Management Protocol Spill->Spill_Yes Yes Spill_Yes->G

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.